4-Di-p-tolylamino-benzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(4-methyl-N-(4-methylphenyl)anilino)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO/c1-16-3-9-19(10-4-16)22(20-11-5-17(2)6-12-20)21-13-7-18(15-23)8-14-21/h3-15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGLXUJEPIVZJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6068432 | |
| Record name | Benzaldehyde, 4-[bis(4-methylphenyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6068432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42906-19-4 | |
| Record name | 4-[Bis(4-methylphenyl)amino]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42906-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 4-(bis(4-methylphenyl)amino)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042906194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzaldehyde, 4-[bis(4-methylphenyl)amino]- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzaldehyde, 4-[bis(4-methylphenyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6068432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[bis(p-tolyl)amino]benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.888 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-[Bis(4-methylphenyl)amino]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-[Bis(4-methylphenyl)amino]benzaldehyde, a key triarylamine derivative, is a building block of significant interest in the fields of materials science and pharmaceuticals due to its unique optoelectronic properties. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the methodologies. We will dissect the nuances of the modern Buchwald-Hartwig amination and the classic Ullmann condensation, offering field-proven insights to enable researchers to make informed decisions for efficient and scalable synthesis.
Introduction: The Significance of 4-[Bis(4-methylphenyl)amino]benzaldehyde
4-[Bis(4-methylphenyl)amino]benzaldehyde, also known as 4-(di-p-tolylamino)benzaldehyde, belongs to the class of triarylamine compounds. These molecules are characterized by a central nitrogen atom bonded to three aromatic rings. This structure imparts excellent hole-transporting capabilities, making them crucial components in organic light-emitting diodes (OLEDs), xerographic photoreceptors, and other electroluminescent devices.[1] The presence of the aldehyde functional group provides a reactive handle for further molecular elaboration, allowing for its incorporation into more complex architectures such as polymers, dendrimers, and pharmaceutical scaffolds. The synthesis of this compound with high purity and yield is a critical step in the development of these advanced materials and molecules.
Overview of Primary Synthetic Strategies
The construction of the core C-N bond between the diarylamine and the benzaldehyde moiety is the key challenge in synthesizing 4-[Bis(4-methylphenyl)amino]benzaldehyde. Historically, this was achieved through copper-catalyzed methods, which often required harsh reaction conditions.[2] Modern synthetic organic chemistry, however, offers more efficient and milder alternatives. The two most prominent and reliable strategies are:
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern C-N bond formation.[3][4] It is celebrated for its broad substrate scope, functional group tolerance, and generally milder reaction conditions.[5]
-
Ullmann Condensation: A classical copper-catalyzed reaction. While it often requires higher temperatures, recent advancements with the use of ligands have significantly improved its efficiency and moderated the required conditions.[1][6]
A third, less common but viable route, is the Vilsmeier-Haack reaction , which formylates a pre-existing triarylamine (4,4'-dimethyltriphenylamine) to introduce the aldehyde group.[7][8] This guide will focus on the more convergent cross-coupling strategies.
Pathway I: The Buchwald-Hartwig Amination Approach
The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds.[9] The reaction involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate.[3]
Mechanistic Rationale and Causality
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that underscores the importance of each component.[10]
-
Oxidative Addition: The cycle begins with a Pd(0) complex, which undergoes oxidative addition to the aryl halide (e.g., 4-fluorobenzaldehyde or 4-chlorobenzaldehyde). This step forms a Pd(II) intermediate.[11] The reactivity order for the halide is typically I > Br > Cl > F.
-
Ligand Association & Amine Coordination: The diarylamine (di-p-tolylamine) coordinates to the Pd(II) center.
-
Deprotonation: A base (e.g., sodium tert-butoxide) removes a proton from the coordinated amine, forming a palladium amido complex.
-
Reductive Elimination: This is the product-forming step. The aryl group and the amido group couple, yielding the desired 4-[Bis(4-methylphenyl)amino]benzaldehyde and regenerating the Pd(0) catalyst.[12]
Expert Insight—The Critical Role of the Ligand: The choice of phosphine ligand is paramount to the success of the reaction. Bulky, electron-rich biaryl phosphine ligands, such as XPhos or RuPhos, are often superior.[13] These ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which accelerates the rate-limiting oxidative addition step and facilitates the final reductive elimination.[12][14] The steric bulk helps prevent the formation of inactive catalyst dimers and can suppress side reactions like β-hydride elimination.[3]
Detailed Experimental Protocol
This protocol is a representative example and may require optimization based on available starting materials and laboratory conditions.
Reaction Scheme: 4-Chlorobenzaldehyde + Di-p-tolylamine ---(Pd Catalyst, Ligand, Base)--> 4-[Bis(4-methylphenyl)amino]benzaldehyde
Materials:
-
4-Chlorobenzaldehyde (1.0 eq)
-
Di-p-tolylamine (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add 4-chlorobenzaldehyde, di-p-tolylamine, XPhos, and sodium tert-butoxide.
-
Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add anhydrous toluene via syringe, followed by the Pd₂(dba)₃ catalyst.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Wash the organic filtrate with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product as a yellow powder.[15]
Pathway II: The Ullmann Condensation Approach
The Ullmann condensation is the classic method for forming aryl-nitrogen bonds, relying on a copper catalyst.[16][17] While traditionally requiring harsh conditions (high temperatures, polar aprotic solvents), modern protocols have made it a more viable and scalable option.[1]
Mechanistic Rationale and Causality
The Ullmann reaction is generally understood to involve copper(I) species.[6]
-
Formation of Copper Amide: The base (e.g., potassium carbonate) reacts with di-p-tolylamine to form a potassium amide salt, which then undergoes salt metathesis with a Cu(I) salt (e.g., CuI) to form a copper(I) amide.
-
Oxidative Addition/Coupling: The copper(I) amide reacts with the aryl halide (e.g., 4-iodobenzaldehyde). The exact mechanism is debated but is thought to proceed via an oxidative addition-reductive elimination pathway or a four-center transition state.
-
Product Formation: The coupling yields the target triarylamine and a copper(I) halide salt.
Expert Insight—Ligand Acceleration: A significant breakthrough in Ullmann chemistry was the discovery that chelating ligands, such as 1,10-phenanthroline, can dramatically accelerate the reaction.[1] These ligands stabilize the copper intermediates and increase their solubility and reactivity, allowing the reaction to proceed at significantly lower temperatures (e.g., 100-150 °C instead of >200 °C).[2] This modification makes the Ullmann condensation more practical and less prone to side reactions.
Detailed Experimental Protocol
Reaction Scheme: 4-Iodobenzaldehyde + Di-p-tolylamine ---(Cu Catalyst, Ligand, Base)--> 4-[Bis(4-methylphenyl)amino]benzaldehyde
Materials:
-
4-Iodobenzaldehyde (1.0 eq)
-
Di-p-tolylamine (1.2 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
1,10-Phenanthroline (0.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous 1,2-Dichlorobenzene or DMF
Procedure:
-
Setup: To a round-bottom flask equipped with a reflux condenser, add 4-iodobenzaldehyde, di-p-tolylamine, CuI, 1,10-phenanthroline, and finely ground potassium carbonate.
-
Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen).
-
Solvent Addition: Add anhydrous 1,2-dichlorobenzene.
-
Reaction: Heat the mixture to 140-160 °C with vigorous stirring for 24-48 hours, monitoring by TLC.
-
Work-up: Cool the reaction to room temperature. Dilute with toluene and filter to remove insoluble inorganic salts.
-
Extraction: Wash the filtrate sequentially with aqueous ammonia (to remove copper salts) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under vacuum.
-
Purification: Purify the residue by column chromatography on silica gel to afford the final product.
Comparative Analysis of Synthetic Pathways
| Feature | Buchwald-Hartwig Amination | Ligand-Accelerated Ullmann Condensation |
| Catalyst | Palladium (e.g., Pd₂(dba)₃) | Copper (e.g., CuI) |
| Ligand | Bulky Biaryl Phosphines (e.g., XPhos) | Chelating N-ligands (e.g., 1,10-Phenanthroline) |
| Reaction Temp. | 80 - 120 °C | 120 - 180 °C |
| Substrate Scope | Excellent (Cl, Br, I, OTf) | Good (prefers I, Br) |
| Functional Groups | High tolerance | Moderate tolerance |
| Advantages | Milder conditions, high yields, broad applicability.[18] | Lower catalyst cost, often scalable.[1] |
| Disadvantages | High cost of Palladium and ligands. | Higher temperatures, sometimes longer reaction times.[16] |
Purification and Characterization
Regardless of the synthetic route, purification is crucial.
-
Purification: Column chromatography using silica gel with a mobile phase of hexane and ethyl acetate is the standard method. Recrystallization from a solvent like hexane can also be employed to obtain highly pure material.[15]
-
Characterization: The identity and purity of the final product, a yellow powder with a melting point of 112-113 °C, should be confirmed using standard analytical techniques:[15]
Workflow Visualization
The general workflow for the synthesis and purification of 4-[Bis(4-methylphenyl)amino]benzaldehyde via a cross-coupling reaction is depicted below.
Caption: General workflow for synthesis, purification, and analysis.
Conclusion
The synthesis of 4-[Bis(4-methylphenyl)amino]benzaldehyde is readily achievable through well-established cross-coupling methodologies. The Buchwald-Hartwig amination offers a highly versatile and efficient route with excellent functional group tolerance under relatively mild conditions, making it a preferred choice in many research settings. For larger-scale synthesis where cost is a primary concern, the ligand-accelerated Ullmann condensation presents a robust and economically viable alternative. The selection of a specific pathway should be guided by the available starting materials, scale of the reaction, and the specific requirements for purity and yield. This guide provides the foundational knowledge and practical protocols for researchers to successfully synthesize this valuable compound for applications in advanced materials and drug discovery.
References
- 1. Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines [organic-chemistry.org]
- 2. scispace.com [scispace.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 5. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. [Comprehensive undergraduate experiment: synthesis and chromism of 4-[bis(4-methylphenyl)amino] benzaldehyde] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. research.rug.nl [research.rug.nl]
- 14. pubs.acs.org [pubs.acs.org]
- 15. echemi.com [echemi.com]
- 16. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 17. synarchive.com [synarchive.com]
- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 19. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 20. 4-(Bis(p-tolyl)amino)benzaldehyde | C21H19NO | CID 170701 - PubChem [pubchem.ncbi.nlm.nih.gov]
4-Formyl-4',4''-dimethyltriphenylamine spectral data (NMR, IR, Mass)
An In-Depth Technical Guide to the Spectral Characterization of 4-Formyl-4',4''-dimethyltriphenylamine
Introduction
4-Formyl-4',4''-dimethyltriphenylamine is a tertiary amine derivative possessing a unique combination of electron-donating dimethylamino groups and an electron-withdrawing formyl group. This molecular architecture makes it a compound of significant interest in materials science, particularly in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and dye-sensitized solar cells. The triphenylamine (TPA) core is a well-established hole-transporting moiety, and the strategic placement of functional groups allows for the fine-tuning of its electronic and photophysical properties.
As a Senior Application Scientist, the unambiguous structural confirmation and purity assessment of such a molecule are paramount before its incorporation into advanced materials or complex chemical syntheses. This guide provides a comprehensive overview of the expected spectral data for 4-Formyl-4',4''-dimethyltriphenylamine, grounded in fundamental principles and data from analogous structures. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining the rationale behind the expected spectral features and outlining standardized protocols for data acquisition.
Molecular Structure and Spectroscopic Preview
To interpret spectral data effectively, one must first understand the molecule's structure and the distinct chemical environments of its atoms.
Chemical Structure
The structure consists of a central nitrogen atom bonded to three phenyl rings. One ring is substituted with a formyl group at the para position, while the other two rings each bear a methyl group, also at the para position.
A diagram illustrating the chemical structure and atom numbering scheme for 4-Formyl-4',4''-dimethyltriphenylamine.
graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];
// Central Nitrogen N [label="N", pos="0,0!", fontcolor="#202124"];
// Phenyl Ring 1 (with Formyl group) C1 [label="C1", pos="-1.5,0.866!", fontcolor="#202124"]; C2 [label="C2", pos="-2.5,0.866!", fontcolor="#202124"]; C3 [label="C3", pos="-3,0!", fontcolor="#202124"]; C4 [label="C4", pos="-2.5,-0.866!", fontcolor="#202124"]; C5 [label="C5", pos="-1.5,-0.866!", fontcolor="#202124"]; C6 [label="C6", pos="-1,0!", fontcolor="#202124"]; N -- C6; C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;
// Formyl Group C_formyl [label="C", pos="-4,-0!", fontcolor="#202124"]; H_formyl [label="H", pos="-4.5,0.5!", fontcolor="#202124"]; O_formyl [label="O", pos="-4.5,-0.5!", fontcolor="#202124"]; C3 -- C_formyl; C_formyl -- H_formyl; C_formyl -- O_formyl [label="="];
// Phenyl Ring 2 (with Methyl group) C7 [label="C7'", pos="0.75,1.3!", fontcolor="#202124"]; C8 [label="C8'", pos="1.25,2.165!", fontcolor="#202124"]; C9 [label="C9'", pos="2.25,2.165!", fontcolor="#202124"]; C10 [label="C10'", pos="2.75,1.3!", fontcolor="#202124"]; C11 [label="C11'", pos="2.25,0.433!", fontcolor="#202124"]; C12 [label="C12'", pos="1.25,0.433!", fontcolor="#202124"]; N -- C12; C7 -- C8 -- C9 -- C10 -- C11 -- C12 -- C7;
// Methyl Group 1 C_methyl1 [label="CH₃", pos="3.75,1.3!", fontcolor="#202124"]; C10 -- C_methyl1;
// Phenyl Ring 3 (with Methyl group) C13 [label="C7''", pos="0.75,-1.3!", fontcolor="#202124"]; C14 [label="C8''", pos="1.25,-2.165!", fontcolor="#202124"]; C15 [label="C9''", pos="2.25,-2.165!", fontcolor="#202124"]; C16 [label="C10''", pos="2.75,-1.3!", fontcolor="#202124"]; C17 [label="C11''", pos="2.25,-0.433!", fontcolor="#202124"]; C18 [label="C12''", pos="1.25,-0.433!", fontcolor="#202124"]; N -- C18; C13 -- C14 -- C15 -- C16 -- C17 -- C18 -- C13;
// Methyl Group 2 C_methyl2 [label="CH₃", pos="3.75,-1.3!", fontcolor="#202124"]; C16 -- C_methyl2; }
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectral Data
The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Instrument: A 300 MHz or higher field NMR spectrometer.
-
Acquisition: Record the spectrum at room temperature. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Integrate the signals and reference the spectrum to the TMS peak.
The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons, and the methyl protons.
| Predicted Chemical Shift (δ, ppm) | Proton Assignment | Multiplicity | Integration | Rationale |
| ~9.5 - 9.9 | Aldehyde (-CHO) | Singlet (s) | 1H | The aldehyde proton is highly deshielded due to the electronegativity of the adjacent oxygen and the magnetic anisotropy of the C=O bond. A reported value for this compound is δ 9.47 (s)[1]. |
| ~7.6 - 7.8 | Aromatic (ortho to -CHO) | Doublet (d) | 2H | These protons are deshielded by the electron-withdrawing effect of the formyl group. |
| ~7.0 - 7.3 | Aromatic (ortho to -N) | Multiplet (m) | 10H | Protons on the phenyl rings are in a complex region, influenced by both the central nitrogen and the para-substituents. |
| ~2.3 - 2.4 | Methyl (-CH₃) | Singlet (s) | 6H | The two methyl groups are chemically equivalent and appear as a single, sharp peak in the aliphatic region. |
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule.
-
Sample Preparation: Use the same sample prepared for ¹H NMR, though a higher concentration (20-50 mg) may be required for a good signal-to-noise ratio in a reasonable time.
-
Instrument: A 75 MHz or higher field NMR spectrometer.
-
Acquisition: Typically acquired with proton decoupling to simplify the spectrum to a series of singlets. A larger number of scans is required compared to ¹H NMR.
-
Processing: Standard Fourier transformation, phasing, and baseline correction.
Key signals will correspond to the aldehyde carbonyl, the various aromatic carbons, and the methyl carbons.
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~190 - 193 | Aldehyde Carbonyl (C=O) | The carbonyl carbon is significantly deshielded and appears far downfield, a characteristic feature for aldehydes[2]. |
| ~150 - 155 | Aromatic C (C-N, formyl ring) | The carbon directly attached to the nitrogen on the formyl-substituted ring is expected to be downfield. |
| ~145 - 150 | Aromatic C (C-N, methyl rings) | Carbons attached to the central nitrogen. |
| ~135 - 140 | Aromatic C (C-CH₃) | Carbons bearing the methyl groups. |
| ~130 - 133 | Aromatic C (ortho to -CHO) | Aromatic carbons adjacent to the formyl group. |
| ~120 - 130 | Aromatic C (unsubstituted) | Remaining aromatic carbons appear in the typical range. |
| ~20 - 22 | Methyl (-CH₃) | The aliphatic methyl carbons will appear far upfield, consistent with sp³ hybridized carbons attached to an aromatic ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr (potassium bromide) pellet.
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition: Scan the sample over the mid-infrared range (typically 4000 to 400 cm⁻¹). A background scan is performed first.
-
Processing: The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).
The IR spectrum will be dominated by vibrations from the aldehyde and the aromatic rings.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale |
| ~2820 and ~2720 | C-H Stretch (Aldehyde) | Medium/Weak | These two bands, known as Fermi doublets, are characteristic of the C-H stretch in an aldehyde group. |
| ~1700 - 1680 | C=O Stretch (Aldehyde) | Strong, Sharp | The carbonyl stretch is one of the most intense and recognizable peaks in an IR spectrum due to the large change in dipole moment during vibration[2][3]. Conjugation with the aromatic ring slightly lowers the frequency from a typical aliphatic aldehyde. |
| ~1600 and ~1480 | C=C Stretch (Aromatic) | Medium | These absorptions are characteristic of the carbon-carbon double bond stretching within the aromatic rings. |
| ~1320 | C-N Stretch (Aryl Amine) | Medium | The stretching vibration of the carbon-nitrogen bond of the triphenylamine core. |
| ~820 | C-H Bend (Para-disubstituted) | Strong | This strong out-of-plane bending vibration is highly characteristic of 1,4-disubstituted (para) aromatic rings. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
-
Sample Introduction: The sample is introduced into the instrument, often dissolved in a suitable solvent (e.g., methanol or acetonitrile) for Electrospray Ionization (ESI) or as a solid for Electron Ionization (EI).
-
Ionization: The sample is ionized (e.g., by electron impact or protonation).
-
Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z, generating a mass spectrum.
The molecular formula of 4-Formyl-4',4''-dimethyltriphenylamine is C₂₁H₁₉NO, giving it a monoisotopic mass of approximately 301.15 Da.
-
Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak (or [M+H]⁺ in ESI) at m/z ≈ 301.
-
Key Fragments: The molecule is expected to fragment in a predictable manner. The most likely initial fragmentations involve the loss of the weakest bonds or stable neutral molecules.
-
Loss of the formyl radical (•CHO): A significant peak would be expected at m/z ≈ 272, corresponding to the [M - 29]⁺ ion.
-
Loss of a methyl radical (•CH₃): A peak at m/z ≈ 286, corresponding to the [M - 15]⁺ ion, is also plausible.
-
A diagram illustrating a predicted primary fragmentation pathway for 4-Formyl-4',4''-dimethyltriphenylamine under electron ionization.
digraph "Fragmentation_Pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=12, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
parent [label="[C₂₁H₁₉NO]⁺\nm/z = 301\n(Molecular Ion)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; frag1 [label="[C₂₀H₁₉N]⁺\nm/z = 272", fillcolor="#EA4335", fontcolor="#FFFFFF"]; frag2 [label="[C₂₀H₁₆NO]⁺\nm/z = 286", fillcolor="#FBBC05", fontcolor="#202124"];
parent -> frag1 [label="- •CHO (29 Da)"]; parent -> frag2 [label="- •CH₃ (15 Da)"]; }
Conclusion
The comprehensive spectral analysis of 4-Formyl-4',4''-dimethyltriphenylamine provides a self-validating system for its structural confirmation. The ¹H NMR spectrum is defined by a characteristic downfield aldehyde singlet around δ 9.47 ppm[1]. The ¹³C NMR spectrum is anchored by the carbonyl carbon peak near δ 190 ppm. IR spectroscopy confirms the key functional groups with a strong C=O stretch around 1700 cm⁻¹ and characteristic aldehyde C-H stretches. Finally, mass spectrometry verifies the molecular weight with a molecular ion peak at m/z ≈ 301 and shows predictable fragmentation patterns. Together, these techniques provide an unambiguous fingerprint, ensuring the identity and purity of the material for researchers and drug development professionals.
References
A Technical Guide to the Crystal Structure of 4-Di-p-tolylamino-benzaldehyde
Abstract
4-Di-p-tolylamino-benzaldehyde is a propeller-shaped, non-planar molecule belonging to the triphenylamine (TPA) class of compounds.[1][2] TPA derivatives are crucial building blocks in materials science, finding applications in organic electronics and photovoltaics due to their strong electron-donating nature and excellent charge-transporting capabilities.[2] This guide provides a comprehensive technical overview of the synthesis, crystal growth, and detailed crystallographic analysis of this compound. We will delve into the causality behind the experimental protocols, present a thorough examination of the molecule's solid-state architecture—including intramolecular geometry and intermolecular packing—and connect these structural features to the material's properties. The content herein is synthesized from established literature and crystallographic databases to ensure scientific integrity and provide actionable insights for professionals in the field.
Introduction: The Significance of Molecular Architecture
Triphenylamine (TPA) derivatives are renowned for their unique propeller-like structure, which inhibits the close face-to-face π-stacking that often leads to fluorescence quenching in the solid state.[1][2] This non-planar conformation is beneficial for creating amorphous materials with strong fluorescence and mechanoluminescence properties.[2][3] The title compound, this compound (also known as 4-Formyl-4',4''-dimethyltriphenylamine), combines the electron-donating TPA core with an electron-withdrawing benzaldehyde group, forming a classic push-pull (D-π-A) system.[4][5]
Understanding the precise three-dimensional arrangement of molecules in the crystalline state is paramount. The crystal structure dictates a material's bulk properties, including its charge mobility, photophysical response, and thermal stability. For researchers in drug development and materials science, a detailed crystallographic map provides the foundation for structure-property relationship studies, enabling the rational design of novel molecules with tailored functionalities.[6] This guide serves as a technical resource, elucidating the critical structural features of this compound.
Synthesis and Crystallization: A Self-Validating Protocol
The synthesis of this compound is typically achieved via a Vilsmeier-Haack formylation reaction on N,N-Di-p-tolylaniline. This standard organic chemistry procedure is reliable and scalable. The subsequent challenge, and a critical step for structural analysis, is the growth of high-quality single crystals.
Synthesis Protocol
-
Rationale: The Vilsmeier-Haack reaction is the method of choice for formylating activated aromatic rings, such as the electron-rich triphenylamine system. The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride and a disubstituted formamide like N,N-dimethylformamide (DMF).
-
Step-by-Step Procedure:
-
Reagent Preparation: In a flame-dried three-neck flask under an inert nitrogen atmosphere, dissolve N,N-Di-p-tolylaniline (1 equivalent) in anhydrous DMF (acting as both solvent and reagent).
-
Vilsmeier Reagent Formation: Cool the solution in an ice bath (0–5 °C). Slowly add phosphorus oxychloride (POCl₃, ~1.3 equivalents) dropwise, maintaining the low temperature to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for approximately 1-2 hours.[7] The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Workup and Quenching: Cool the reaction mixture and carefully pour it into a beaker of crushed ice.[7]
-
Neutralization & Precipitation: Neutralize the acidic solution by slowly adding a saturated sodium hydroxide or sodium carbonate solution until the pH is approximately 7. A precipitate of the crude product will form.[7]
-
Purification: Filter the solid precipitate, wash thoroughly with water, and dry. For ultimate purity, recrystallize the crude product from a suitable solvent like ethanol to yield yellow-green crystals.[7]
-
-
Verification: Purity should be confirmed by ¹H NMR, ¹³C NMR, and melting point analysis (literature melting point: 109-113 °C) before proceeding.[7][8]
Single Crystal Growth
-
Rationale: The goal is to achieve a state of slow supersaturation, allowing molecules to organize into a defect-free lattice. The choice of solvent is critical; the ideal solvent dissolves the compound moderately at high temperatures and poorly at low temperatures. Slow evaporation is a robust and accessible technique for this purpose.
-
Recommended Protocol (Slow Evaporation):
-
Prepare a saturated solution of purified this compound in a suitable solvent (e.g., chloroform, acetonitrile, or an ethanol/chloroform mixture) in a clean vial.
-
Loosely cap the vial or cover it with parafilm perforated with a few small holes. This restricts the rate of evaporation.
-
Place the vial in a vibration-free environment at a constant, controlled temperature.
-
Allow the solvent to evaporate slowly over several days to weeks. High-quality, single crystals suitable for X-ray diffraction will form.
-
Crystallographic Analysis
The definitive crystal structure of this compound is available through the Cambridge Structural Database (CSD), which provides the essential data for a detailed analysis.[4]
Experimental Workflow for Structure Determination
The process of determining a crystal structure follows a well-defined, standardized workflow.
References
- 1. Dual-state emission triphenylamine-coumarin fluorescent polymorphs: halochromic reversible fluorescence switching and π–π stacking facilitated picric ... - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00054H [pubs.rsc.org]
- 2. V-shaped pyranylidene/triphenylamine-based chromophores with enhanced photophysical, electrochemical and nonlinear optical properties - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00415H [pubs.rsc.org]
- 3. Halogen-substituted triphenylamine derivatives with intense mechanoluminescence properties - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. 4-(Bis(p-tolyl)amino)benzaldehyde | C21H19NO | CID 170701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(Di-p-tolylamino)benzaldehyde | 42906-19-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [guidechem.com]
- 8. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
Solubility and physical properties of 4-Di-p-tolylamino-benzaldehyde
An In-Depth Technical Guide to the Solubility and Physical Properties of 4-Di-p-tolylamino-benzaldehyde
Introduction
This compound, also known as 4-[Bis(4-methylphenyl)amino]benzaldehyde, is a tertiary amine and an aromatic aldehyde derivative.[1][2][3] With the chemical formula C₂₁H₁₉NO, this compound is a significant building block in materials science and organic synthesis, particularly in the development of dyes, molecular sensors, and organic electronic materials.[3][4] Its utility stems from the unique electronic properties conferred by the electron-donating di-p-tolylamino group and the electron-withdrawing benzaldehyde moiety. A thorough understanding of its physical properties and solubility is paramount for its effective application in research and development, enabling professionals to select appropriate solvent systems, design purification protocols, and predict its behavior in various chemical environments.
This guide provides a comprehensive overview of the core physical characteristics and solubility profile of this compound, grounded in established experimental protocols and theoretical principles.
Core Physical and Chemical Properties
The intrinsic physical properties of a compound are dictated by its molecular structure. This compound is a relatively large, non-planar molecule, which results in strong intermolecular van der Waals forces. This leads to its solid state at ambient temperature and a moderately high melting point. The properties listed below are critical for handling, storage, and reaction setup.
| Property | Value | Source(s) |
| IUPAC Name | 4-(4-methyl-N-(4-methylphenyl)anilino)benzaldehyde | [5][6] |
| CAS Number | 42906-19-4 | [1][5] |
| Molecular Formula | C₂₁H₁₉NO | [1][5] |
| Molecular Weight | 301.39 g/mol | [1][2][5] |
| Appearance | Light yellow to amber to dark green powder or crystal | [2][3] |
| Melting Point | 107.0 to 111.0 °C (Range); typically cited as 109 °C | [1][2][5][7] |
| Boiling Point | 470.5 ± 45.0 °C (Predicted) | [7] |
| Density | 1.138 ± 0.06 g/cm³ (Predicted) | [7] |
Molecular Structure and its Influence on Properties
The physicochemical characteristics of this compound are a direct consequence of its molecular architecture. The diagram below illustrates the relationship between its structural components and its key properties.
Caption: Influence of molecular structure on physical properties.
Solubility Profile
The "like dissolves like" principle is the cornerstone for predicting solubility.[8] The large, non-polar surface area from the three aromatic rings in this compound dominates its solubility characteristics. While the aldehyde group introduces some polarity, it is insufficient to render the molecule soluble in highly polar solvents like water.
Based on its structure and data from analogous compounds like 4-(dimethylamino)benzaldehyde, a qualitative solubility profile can be established.[9]
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Insoluble to Very Slightly Soluble | The large hydrophobic (non-polar) structure of the di-p-tolylamino and phenyl groups outweighs the polarity of the aldehyde group. Hydrogen bonding with the solvent is minimal. |
| Polar Aprotic | Acetone, Acetonitrile (hot), Tetrahydrofuran (THF) | Sparingly Soluble to Soluble | These solvents have sufficient polarity to interact with the aldehyde group, and their organic nature helps solvate the non-polar parts of the molecule. Solubility is noted to be good in hot acetonitrile.[2][7] |
| Non-Polar | Hexane, Toluene | Sparingly Soluble to Soluble | While the molecule has a polar group, the overall character is largely non-polar and aromatic, favoring interaction with non-polar and aromatic solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble to Very Soluble | These solvents are effective at dissolving moderately polar organic compounds with large non-polar components. |
Experimental Protocols
To ensure reproducibility and accuracy, standardized procedures must be followed. The following sections detail the methodologies for determining the melting point and solubility of this compound.
Protocol 1: Melting Point Determination via Capillary Method
This protocol adheres to the standard capillary method, widely recognized for its accuracy in determining the melting range of a crystalline solid.[10][11][12] A sharp melting range (typically <1°C) is indicative of high purity, whereas a depressed and broad melting range suggests the presence of impurities.[13]
Objective: To accurately determine the melting range of a solid sample.
Methodology:
-
Sample Preparation:
-
Ensure the sample is completely dry, as moisture can depress the melting point.
-
Place a small amount of the crystalline sample onto a clean, dry watch glass.
-
Crush the sample into a fine powder using a spatula.[10]
-
Gently press the open end of a glass capillary tube into the powder until a small amount of sample enters the tube.
-
Tap the sealed end of the capillary tube on a hard surface to pack the powder tightly into the bottom. A sample height of 2-3 mm is ideal.[10]
-
-
Apparatus Setup (e.g., Mel-Temp):
-
Insert the packed capillary tube into the sample holder of the melting point apparatus.
-
Ensure a clear view of the sample through the magnifying lens.
-
-
Approximate Melting Point Determination:
-
Set the apparatus to heat rapidly to get a preliminary, approximate melting point.[13] This saves time and establishes the temperature range for the precise measurement.
-
Record the temperature at which the sample is observed to melt.
-
Allow the apparatus to cool to at least 20°C below this approximate temperature.
-
-
Accurate Melting Point Determination:
-
Insert a new capillary with a fresh sample.
-
Set the heating rate to a slow and steady 1-2°C per minute once the temperature is within 10-15°C of the approximate melting point.[10] A slow ramp rate is critical to allow the sample and the thermometer to be in thermal equilibrium, ensuring an accurate reading.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the entire sample has turned into a clear liquid (T₂).
-
The melting range is reported as T₁ - T₂.
-
Perform the measurement in duplicate to ensure consistency.
-
Protocol 2: Qualitative Solubility Assessment
This protocol provides a systematic workflow to determine the solubility of this compound in various solvents, including an acid-base classification to identify functional group characteristics.[14][15][16]
Objective: To classify the compound's solubility in water, organic solvents, and aqueous acidic/basic solutions.
Caption: Workflow for qualitative solubility classification.
Methodology:
-
General Procedure:
-
Place approximately 25 mg of the compound into a small test tube.
-
Add 0.75 mL of the selected solvent in portions.
-
After each addition, shake the test tube vigorously for at least 60 seconds.[8]
-
Observe the mixture. The compound is considered "soluble" if it dissolves completely. It is "insoluble" if it remains undissolved.[8]
-
-
Solubility Classification:
-
Step 1 (Water): Test for solubility in water. Given its structure, this compound is expected to be insoluble.
-
Step 2 (Aqueous Base): If insoluble in water, test for solubility in 5% aqueous NaOH. Solubility would indicate an acidic functional group. This compound is not expected to be soluble.
-
Step 3 (Aqueous Acid): If insoluble in NaOH, test for solubility in 5% aqueous HCl. The lone pair of electrons on the tertiary amine nitrogen can be protonated by the acid, forming a water-soluble ammonium salt. Therefore, solubility is expected in 5% HCl, classifying the compound as a base (Class B).
-
Step 4 (Organic Solvents): Separately, test for solubility in organic solvents such as THF, DCM, and hot acetonitrile to confirm the profile outlined in the table above.
-
Conclusion
This compound is a solid crystalline compound with a melting point around 109 °C. Its solubility is governed by its predominantly non-polar, aromatic structure, making it highly soluble in chlorinated and polar aprotic organic solvents while being virtually insoluble in water. The presence of the tertiary amine group confers basic properties, allowing it to be solubilized in aqueous acid. The data and protocols presented in this guide offer a robust framework for researchers, scientists, and drug development professionals to handle, purify, and utilize this versatile compound with scientific integrity and predictable outcomes.
References
- 1. 4-(Di-p-tolylamino)benzaldehyde 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 2. 4-(Di-p-tolylamino)benzaldehyde | 42906-19-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. 4-(Di-p-tolylamino)benzaldehyde | 42906-19-4 | TCI AMERICA [tcichemicals.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 4-(Di-p-tolylamino)benzaldehyde 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 6. 4-(Bis(p-tolyl)amino)benzaldehyde | C21H19NO | CID 170701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. chem.ws [chem.ws]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. thinksrs.com [thinksrs.com]
- 11. westlab.com [westlab.com]
- 12. store.astm.org [store.astm.org]
- 13. SSERC | Melting point determination [sserc.org.uk]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. scribd.com [scribd.com]
- 16. www1.udel.edu [www1.udel.edu]
An In-Depth Technical Guide to the Electrochemical Characterization of 4-Di-p-tolylamino-benzaldehyde
This guide provides a comprehensive technical overview of the electrochemical characterization of 4-Di-p-tolylamino-benzaldehyde, a key building block in the development of advanced organic electronic materials. Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple recitation of protocols. Instead, it offers a narrative grounded in practical expertise, explaining the rationale behind experimental choices and ensuring a self-validating system of protocols for robust and reproducible results.
Introduction: The Significance of this compound in Organic Electronics
This compound, also known as 4-[Bis(4-methylphenyl)amino]benzaldehyde or 4-Formyl-4',4''-dimethyltriphenylamine, is a triarylamine derivative of significant interest in the field of organic electronics.[1][2] Its molecular structure, featuring a nitrogen atom bonded to three aromatic rings, imparts excellent hole-transporting properties.[3][4][5] This makes it a valuable component in the design of materials for a range of applications, including organic light-emitting diodes (OLEDs), perovskite solar cells, and other optoelectronic devices.[3][4][6]
The presence of the electron-donating di-p-tolylamino group and the electron-withdrawing benzaldehyde moiety creates a donor-π-acceptor (D-π-A) architecture. This intrinsic electronic asymmetry is fundamental to its function, influencing its photophysical and electrochemical properties. A thorough understanding of its electrochemical behavior is therefore paramount for predicting its performance in a device, particularly its ability to inject and transport charge carriers. This guide will detail the essential electrochemical techniques used to elucidate these properties.
Core Physicochemical Properties
A foundational understanding of the material's basic properties is essential before embarking on electrochemical studies.
| Property | Value | Source |
| CAS Number | 42906-19-4 | [1][2][7] |
| Molecular Formula | C21H19NO | [1][7] |
| Molecular Weight | 301.38 g/mol | [7] |
| Appearance | Light yellow to amber powder/crystal | [1][2] |
| Melting Point | 112-113 °C | [7] |
Foundational Electrochemical Principles: Probing the Frontier Molecular Orbitals
The electrochemical characterization of organic semiconductors like this compound primarily focuses on determining the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals govern the material's ability to donate and accept electrons, respectively, and are thus critical for charge injection and transport in electronic devices.
Cyclic Voltammetry (CV) is the cornerstone technique for these measurements.[8] By applying a linearly varying potential to an electrode immersed in a solution of the analyte, we can induce oxidation (electron removal from the HOMO) and reduction (electron addition to the LUMO) processes and measure the resulting current.
The following diagram illustrates the fundamental workflow for the electrochemical characterization of an organic semiconductor.
Caption: General workflow for the electrochemical characterization of an organic semiconductor.
Detailed Experimental Protocols
Materials and Reagents
-
Analyte: this compound (>98% purity)
-
Solvent: Anhydrous, electrochemical-grade dichloromethane (DCM) or acetonitrile (ACN). The choice of solvent is critical as it dictates the potential window and solubility of the analyte.
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP). The supporting electrolyte is essential to ensure conductivity of the solution.
-
Internal Standard (Optional but Recommended): Ferrocene/ferrocenium (Fc/Fc+) couple. This provides a stable reference potential for accurate determination of the analyte's redox potentials.
Instrumentation
-
Potentiostat: A potentiostat capable of performing cyclic voltammetry, differential pulse voltammetry, and electrochemical impedance spectroscopy is required.
-
Three-Electrode Cell:
-
Working Electrode: Glassy carbon electrode (GCE) or platinum disk electrode. The working electrode is where the redox reactions of interest occur.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or a silver wire pseudo-reference electrode. The potential of the working electrode is measured against the reference electrode.
-
Counter (or Auxiliary) Electrode: Platinum wire or mesh. The counter electrode completes the electrical circuit.
-
Step-by-Step Protocol for Cyclic Voltammetry
-
Solution Preparation:
-
In an inert atmosphere (e.g., a glovebox), prepare a 1-5 mM solution of this compound in the chosen solvent containing 0.1 M of the supporting electrolyte.
-
Ensure the analyte is fully dissolved. Gentle sonication may be applied if necessary.
-
Purge the solution with an inert gas (argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
-
Electrode Preparation:
-
Polish the working electrode (e.g., GCE) with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.
-
Rinse the electrode thoroughly with deionized water and the chosen solvent.
-
Dry the electrode completely before use.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the prepared solution, ensuring the electrodes are properly immersed.
-
Connect the electrodes to the potentiostat.
-
Perform a cyclic voltammetry scan over a potential range that encompasses the expected oxidation and reduction events. For triarylamine derivatives, a scan from approximately -2.0 V to 2.0 V vs. Ag/AgCl is a good starting point.
-
Set a scan rate of 50-100 mV/s.
-
Record at least three consecutive cycles to ensure the stability of the electrochemical processes.
-
-
Data Acquisition and Analysis:
-
Record the resulting voltammogram (current vs. potential plot).
-
If using an internal standard, add a small amount of ferrocene to the solution and record the voltammogram again. The ferrocene/ferrocenium couple should exhibit a reversible redox wave around +0.4 to +0.5 V vs. Ag/AgCl in many organic solvents.
-
Determine the onset oxidation potential (E_onset_ox) and onset reduction potential (E_onset_red) from the voltammogram. The onset potential is typically determined by the intersection of the tangent to the rising current of the peak and the baseline current.
-
Calculation of HOMO and LUMO Energy Levels
The HOMO and LUMO energy levels can be estimated from the onset oxidation and reduction potentials, respectively, using the following empirical equations, where the potentials are referenced against the Fc/Fc+ couple:
-
E_HOMO (eV) = -[E_onset_ox (vs Fc/Fc+) + 4.8]
-
E_LUMO (eV) = -[E_onset_red (vs Fc/Fc+) + 4.8]
The value of 4.8 eV represents the energy level of the Fc/Fc+ couple relative to the vacuum level. This value can vary slightly in the literature (e.g., up to 5.1 eV), so it is crucial to be consistent and cite the reference value used.[9]
The electrochemical band gap (E_g_electrochem) can be calculated as the difference between the LUMO and HOMO energy levels:
-
E_g_electrochem (eV) = E_LUMO - E_HOMO
Expected Electrochemical Behavior of this compound
-
Oxidation (Positive Potential Scan): The triarylamine core is electron-rich and will undergo a reversible one-electron oxidation to form a stable radical cation.[3][4][5] This process is characteristic of hole-transporting materials. The presence of the electron-donating p-tolyl groups is expected to lower the oxidation potential compared to unsubstituted triphenylamine.
-
Reduction (Negative Potential Scan): The benzaldehyde group is an electron-withdrawing moiety and will undergo an irreversible reduction. The irreversibility is due to the high reactivity of the resulting radical anion, which can undergo subsequent chemical reactions such as dimerization.
The following diagram illustrates the expected cyclic voltammogram.
References
- 1. 4-(Di-p-tolylamino)benzaldehyde | CymitQuimica [cymitquimica.com]
- 2. 4-(Di-p-tolylamino)benzaldehyde | 42906-19-4 | TCI EUROPE N.V. [tcichemicals.com]
- 3. mdpi.com [mdpi.com]
- 4. Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of organic light-emitting diodes using impedance spectroscopy and equivalent circuits - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. echemi.com [echemi.com]
- 8. ukdiss.com [ukdiss.com]
- 9. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
Theoretical Determination of Frontier Molecular Orbital Energies for 4-Di-p-tolylamino-benzaldehyde: A DFT-Based Protocol
An In-Depth Technical Guide:
This guide provides a comprehensive, field-proven methodology for the theoretical calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of 4-Di-p-tolylamino-benzaldehyde. This molecule, a key building block in organic electronics, serves as an exemplary case study for applying modern computational chemistry techniques to predict the electronic properties of functional materials. We will move beyond a simple recitation of steps to explore the underlying rationale for our methodological choices, ensuring a robust and reproducible workflow grounded in Density Functional Theory (DFT).
Introduction: The "Why" Behind Frontier Orbital Calculations
This compound, also known as 4-Formyl-4',4''-dimethyltriphenylamine, is a derivative of the triphenylamine (TPA) core. TPA-based molecules are cornerstones in the field of organic electronics, prized for their exceptional hole-transporting capabilities and thermal stability.[1][2] These properties are critical for the performance of devices like Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs), where the efficient movement of charge carriers is paramount.[1]
The electronic behavior of such molecules is fundamentally governed by their frontier molecular orbitals: the HOMO and the LUMO.[3][4]
-
HOMO (Highest Occupied Molecular Orbital): This orbital represents the highest energy level occupied by electrons. Its energy level corresponds to the ionization potential and indicates the molecule's ability to donate an electron. In materials science, a higher HOMO level facilitates hole injection from the anode into the organic layer.[5]
-
LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy level devoid of electrons. Its energy relates to the electron affinity and signifies the molecule's ability to accept an electron. The LUMO level is crucial for electron transport.[3]
-
The HOMO-LUMO Gap (E_g): The energy difference between these two orbitals is the HOMO-LUMO gap. This gap is the lowest energy electronic excitation possible for the molecule and is a primary determinant of its optical and electronic properties, including its color and stability.[4] A smaller gap generally correlates with higher reactivity and absorption at longer wavelengths.[4]
Predicting these energy levels in silico before undertaking complex and expensive synthesis provides invaluable insight, enabling researchers to screen potential candidates and rationally design materials with tailored electronic properties for next-generation devices.[6]
Theoretical Foundation: Why Density Functional Theory (DFT)?
To calculate the HOMO and LUMO energies, we employ Density Functional Theory (DFT), a powerful quantum mechanical modeling method. Unlike more computationally expensive wavefunction-based methods, DFT calculates the total energy of a system based on its electron density, offering a remarkable balance of accuracy and computational efficiency, especially for medium to large organic molecules.[7][8]
Our chosen methodology combines the B3LYP hybrid functional with the 6-31G(d) basis set . This is a widely adopted and validated combination for organic molecules for several key reasons:
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional, meaning it incorporates a portion of exact exchange from Hartree-Fock theory with exchange and correlation functionals from other sources.[7] This mixing often corrects for some of the inherent limitations of pure DFT functionals, providing reliable geometric and electronic property predictions for a vast range of organic systems.[9][10][11]
-
6-31G(d) Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. 6-31G(d) is a Pople-style split-valence basis set. The "6-31G" part indicates how core and valence electrons are described, and the "(d)" signifies the addition of polarization functions on heavy (non-hydrogen) atoms. These polarization functions add flexibility to the orbitals, allowing for a more accurate description of chemical bonding and electron distribution, which is critical for obtaining reliable HOMO/LUMO energies.[7]
This level of theory, B3LYP/6-31G(d), serves as an industry-standard starting point, providing results that correlate well with experimental data for many TPA derivatives and other conjugated organic molecules.[6][9]
Computational Workflow: A Self-Validating Protocol
The following protocol outlines the complete workflow using the Gaussian suite of programs, a common platform for electronic structure calculations.[12][13] The logic is transferable to other quantum chemistry software packages.
Caption: A step-by-step workflow for calculating HOMO/LUMO levels using DFT.
-
Obtain Initial Coordinates: The 3D structure of this compound can be built using molecular modeling software like GaussView, Avogadro, or ChemDraw. The IUPAC name is 4-(4-methyl-N-(4-methylphenyl)anilino)benzaldehyde.[14]
-
Pre-optimization: Perform a quick geometry optimization using a low-cost method like molecular mechanics (e.g., UFF). This step cleans the initial structure, removing any unrealistic bond lengths or angles, which ensures a smoother and faster convergence of the subsequent DFT calculation.[13]
Create a text file (e.g., molecule.com) with the following structure. This input file instructs the Gaussian program on exactly what to calculate.[12]
Causality Behind the Keywords:
-
%nprocshared=4, %mem=8GB: These lines allocate computational resources (4 CPU cores, 8 GB of memory). Adjust based on your hardware.
-
%chk=molecule.chk: This saves a checkpoint file, which stores the results of the calculation, including the final geometry and orbitals.
-
#p: The 'p' stands for 'print', requesting more detailed output.
-
Opt: This keyword requests a geometry optimization to find the molecule's lowest energy conformation.[15]
-
Freq: This keyword requests a frequency calculation. This is a crucial self-validation step. A true energy minimum will have zero imaginary frequencies. If imaginary frequencies are present, the structure is a transition state, not a stable minimum, and the geometry must be re-optimized.[15]
-
B3LYP/6-31G(d): This specifies the level of theory as discussed previously.[7]
-
Title: A descriptive title for your calculation.
-
0 1: This line specifies the charge (0 for a neutral molecule) and spin multiplicity (1 for a singlet, as all electrons are paired).
Execute the calculation from the command line by submitting the input file to Gaussian.[12]
This command runs the Gaussian 16 program, takes molecule.com as input, and writes the output to molecule.log.
The output file contains a wealth of information. The key results are typically found near the end of the file.
-
Confirm Successful Optimization: Search for "Optimization completed" to ensure the geometry optimization finished successfully.
-
Verify Minimum Energy Structure: Search for "Frequencies --". The lowest frequencies should all be positive numbers. If any are negative (often printed as negative), it indicates an imaginary frequency, and the optimization did not find a true minimum.
-
Extract HOMO/LUMO Energies: Search for "Alpha occ. eigenvalues". The last listed value is the HOMO energy. The subsequent line, under "Alpha virt. eigenvalues", will list the LUMO energy as the first value. These energies are given in Hartrees and must be converted to electron volts (eV) for practical use (1 Hartree ≈ 27.2114 eV).
Data Presentation and Interpretation
Caption: Conceptual energy level diagram of HOMO, LUMO, and the energy gap.
All quantitative data from the calculation should be summarized for clarity.
| Parameter | Value/Method | Rationale |
| Software | Gaussian 16 | Industry-standard quantum chemistry package.[12] |
| Functional | B3LYP | Proven hybrid functional for organic electronics.[7][9] |
| Basis Set | 6-31G(d) | Provides a good balance of accuracy and cost.[7] |
| Job Type | Optimization & Frequency | Ensures a stable, minimum energy structure.[15] |
| Solvent Model | Gas Phase | Provides baseline intrinsic properties. |
| Property | Value (Hartrees) | Value (eV) | Significance |
| HOMO Energy | (Value from .log) | (Calculated) | Correlates with ionization potential (hole injection).[5] |
| LUMO Energy | (Value from .log) | (Calculated) | Correlates with electron affinity (electron injection).[3] |
| HOMO-LUMO Gap | (Calculated) | (Calculated) | Determines optical properties and kinetic stability.[4] |
Interpreting the Results: The calculated HOMO and LUMO energies provide a quantitative prediction of the molecule's charge transport capabilities. These values can be compared with experimental data (e.g., from cyclic voltammetry[16]) or with values for other known materials to benchmark its potential performance in a device. For instance, to ensure efficient hole injection from an Indium Tin Oxide (ITO) anode (work function ~4.8 eV), the HOMO level of the material should be closely matched to this value.[5] The distribution of the HOMO and LUMO electron density, which can be visualized using GaussView, reveals which parts of the molecule are involved in electron donation and acceptance, respectively.[17] For a D-π-A (Donor-pi bridge-Acceptor) molecule like this, the HOMO is typically localized on the electron-rich di-p-tolylamine donor moiety, while the LUMO is often localized on the benzaldehyde acceptor group.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-(Di-p-tolylamino)benzaldehyde | 42906-19-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. ossila.com [ossila.com]
- 4. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. inpressco.com [inpressco.com]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. medium.com [medium.com]
- 13. researchgate.net [researchgate.net]
- 14. 4-(Bis(p-tolyl)amino)benzaldehyde | C21H19NO | CID 170701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide to Triarylamine Derivatives in Organic Electronics
Abstract
Triarylamine (TAA) derivatives have emerged as a cornerstone class of materials in the field of organic electronics, catalyzing significant advancements in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and perovskite solar cells (PSCs). Their versatile electronic properties, excellent film-forming capabilities, and tunable molecular structures make them ideal candidates for a variety of functions, most notably as hole-transporting materials (HTMs). This guide provides a comprehensive overview of the synthesis, fundamental properties, and diverse applications of triarylamine derivatives. We will delve into the causal relationships behind experimental choices in material design and device fabrication, offering field-proven insights for researchers, scientists, and professionals in drug development and materials science.
Introduction: The Rise of Triarylamines in Organic Electronics
The core structure of a triarylamine consists of a central nitrogen atom bonded to three aromatic rings. This propeller-like, three-dimensional structure is crucial as it can prevent strong intermolecular interactions and crystallization, leading to the formation of stable amorphous films, a desirable characteristic for fabricating uniform thin-film devices.[1] The nitrogen atom's lone pair of electrons readily delocalizes into the aromatic rings, resulting in a high highest occupied molecular orbital (HOMO) energy level. This inherent electron-rich nature makes triarylamines excellent hole-transporting materials, facilitating the efficient injection and transport of positive charge carriers in electronic devices.
The versatility of triarylamine chemistry allows for straightforward modification of the peripheral aryl groups. By introducing various electron-donating or electron-withdrawing substituents, the electronic and photophysical properties, such as HOMO/LUMO energy levels, absorption/emission spectra, and charge carrier mobility, can be precisely tuned to meet the specific requirements of different optoelectronic applications.[2]
Synthetic Methodologies: Building the Molecular Architecture
The synthesis of triarylamine derivatives is predominantly achieved through transition-metal-catalyzed cross-coupling reactions. The Ullmann condensation and the Buchwald-Hartwig amination are the most widely employed methods, offering high yields and broad functional group tolerance.
Ullmann Condensation
The Ullmann condensation is a classic method for forming carbon-nitrogen bonds. It typically involves the reaction of an aryl halide with an amine in the presence of a copper catalyst and a base.
Example Protocol: Synthesis of a simple triarylamine derivative
-
Combine diphenylamine (1 equivalent), an aryl iodide (1.2 equivalents), copper(I) iodide (0.1 equivalents), and potassium carbonate (2 equivalents) in a reaction flask.
-
Add a high-boiling point solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane.
-
Heat the reaction mixture to reflux (typically 120-180 °C) for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired triarylamine derivative.[1]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a more modern and often more efficient alternative to the Ullmann condensation. It utilizes a palladium catalyst with a suitable phosphine ligand to couple an aryl halide or triflate with an amine.[3]
Example Protocol: Synthesis of a polytriarylamine via Suzuki Coupling
A common method for synthesizing polytriarylamines is through palladium-catalyzed Suzuki coupling.
-
An asymmetrically bifunctionalized bromo boronate of the triarylamine repeat unit is prepared.
-
A homo-condensation reaction is then carried out using a palladium catalyst.
-
Purification of the resulting crude polymer is essential to obtain the final product as a yellow solid.
Diagram: Synthetic Pathways to Triarylamine Derivatives
Caption: Common synthetic routes to triarylamine derivatives.
Core Properties and Structure-Property Relationships
The performance of triarylamine derivatives in organic electronic devices is dictated by a combination of their electronic, optical, and thermal properties. Understanding the relationship between molecular structure and these properties is paramount for rational material design.
Electronic Properties
The key electronic parameters for triarylamine derivatives are their HOMO and LUMO energy levels. For efficient hole injection from the anode and transport to the emissive or active layer, the HOMO level of the triarylamine HTM should be well-aligned with the work function of the anode (e.g., ITO) and the HOMO level of the adjacent layer.[4] Cyclic voltammetry is a standard electrochemical technique used to determine these energy levels.[5]
The introduction of electron-donating groups (e.g., alkoxy, alkyl, or dimethylamino) onto the aryl rings increases the electron density on the nitrogen atom, leading to a higher HOMO energy level.[6][7] Conversely, electron-withdrawing groups (e.g., cyano or fluoro) lower the HOMO energy level. The LUMO energy level can also be tuned, which is important for ensuring a large energy barrier for electron injection from the emissive layer, thus confining electrons within that layer and promoting efficient recombination.[8]
Optical Properties
For applications in transparent devices like solar cells, it is crucial that the HTM does not absorb light in the visible region where the active layer absorbs. Many triarylamine derivatives are designed to be transparent in this range.[1][5] Their absorption properties can be characterized using UV-vis spectroscopy. Photoluminescence (PL) spectroscopy is used to study their emission properties, which is particularly relevant when they are used as emitters in OLEDs.[3]
Thermal and Morphological Stability
High thermal stability is essential for the long-term operational stability of organic electronic devices. Thermogravimetric analysis (TGA) is used to determine the decomposition temperature of the materials, with many triarylamine derivatives exhibiting high thermal stability, often exceeding 400 °C.[4][9]
The ability to form stable amorphous films is another critical property. The non-planar, propeller-like structure of triarylamines inhibits crystallization and promotes the formation of smooth, uniform thin films.[1] Differential scanning calorimetry (DSC) is used to determine the glass transition temperature (Tg), which is a measure of the stability of the amorphous state. A high Tg is desirable to prevent morphological changes in the film during device operation, especially at elevated temperatures.[10]
Table 1: Key Properties of Representative Triarylamine Derivatives
| Derivative | HOMO (eV) | LUMO (eV) | Tg (°C) | Application | Reference |
| Spiro-OMeTAD | -5.22 | -2.10 | 121 | PSCs, OLEDs | [11] |
| STR0 | -5.10 | -2.14 | 148 | PSCs | [10][11] |
| STR1 | -5.13 | -2.06 | 135 | PSCs | [10][11] |
| DVTPD | -5.3 | -2.2 | N/A | Polymer Solar Cells | [8] |
| TPAmPPC | N/A | N/A | N/A | OLEDs (TADF) | [12][13] |
Applications in Organic Electronic Devices
The tunable properties of triarylamine derivatives have led to their widespread use in a variety of organic electronic devices.
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, triarylamines are primarily used as hole-transporting materials. They facilitate the transport of holes from the anode to the emissive layer, where they recombine with electrons to produce light. The high mobility and appropriate energy level alignment of triarylamine-based HTMs contribute to high device efficiencies and low operating voltages.[14]
More recently, triarylamine derivatives have also been engineered to function as the emissive material itself, particularly in the development of materials for thermally activated delayed fluorescence (TADF). By carefully designing the molecular structure to achieve a small energy gap between the lowest singlet and triplet excited states, these materials can harvest both singlet and triplet excitons for light emission, leading to theoretical internal quantum efficiencies of up to 100%.[12][13] Green OLEDs based on a triarylamine-pyridine-carbonitrile TADF emitter have demonstrated exceptional external quantum efficiencies approaching 40%.[12][13]
Organic Photovoltaics (OPVs)
In OPVs, triarylamine derivatives can be used as hole-transporting/electron-blocking layers, or as electron donor materials in the active layer. As a hole-transporting layer, they facilitate the extraction of holes from the active layer to the anode while blocking electrons, thus reducing recombination losses. Crosslinkable triarylamine-based materials have been developed to create solvent-resistant layers, enabling the fabrication of solution-processed multilayer devices.[8]
Perovskite Solar Cells (PSCs)
Triarylamines have become the dominant class of hole-transporting materials in high-performance PSCs. The benchmark HTM, spiro-OMeTAD, is a triarylamine derivative. The role of the HTM in a PSC is to efficiently extract holes from the perovskite absorber layer and transport them to the electrode, while simultaneously blocking electrons.[4][9]
The design of novel triarylamine-based HTMs for PSCs focuses on achieving high hole mobility, suitable HOMO energy levels to match the valence band of the perovskite, and good film-forming properties to ensure intimate contact with the perovskite layer.[10][11] Star-shaped triarylamine derivatives have shown promising results, with some exhibiting higher glass transition temperatures and better device reproducibility compared to spiro-OMeTAD.[10][11] Furthermore, triarylamine-based modulators can be employed at the interface between the perovskite and the HTM to improve operational stability without compromising device performance.[15]
Diagram: Device Architecture of a Perovskite Solar Cell
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Characterization of Novel Triarylamine Derivatives with Dimethylamino Substituents for Application in Optoelectronic Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Triarylamine-based crosslinked hole-transporting material with an ionic dopant for high-performance PEDOT:PSS-free polymer solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. scholars.ncu.edu.tw [scholars.ncu.edu.tw]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. Star-shaped triarylamine-based hole-transport materials in perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Triarylamine-Pyridine-Carbonitriles for Organic Light-Emitting Devices with EQE Nearly 40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Unlocking the Potential: A Technical Guide to Novel Applications of Functionalized Triarylamines
This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of functionalized triarylamines, a versatile class of molecules with rapidly expanding applications. We will delve into the core principles governing their synthesis and function, moving beyond a simple recitation of protocols to an analysis of the causal relationships that underpin experimental design. Our focus is on providing actionable insights and robust methodologies to empower innovation in your own research endeavors.
The Triarylamine Core: A Foundation for Innovation
Triarylamines are organic compounds featuring a central nitrogen atom bonded to three aryl groups.[1] The propeller-like, non-planar structure of the triphenylamine parent molecule, coupled with the electron-donating nature of the nitrogen atom, gives rise to unique electronic and photophysical properties.[2] These properties, including stable radical cation formation and efficient hole transport, make them exceptional candidates for a multitude of applications.[3][4]
The true power of triarylamines, however, lies in their "functionalizability." By strategically modifying the peripheral aryl rings with various functional groups, we can exquisitely tune their electronic energy levels, solubility, and intermolecular interactions. This tailored approach is central to developing novel materials for specific, high-performance applications.
Crafting the Building Blocks: Synthesis of Functionalized Triarylamines
The synthesis of functionalized triarylamines is a cornerstone of their application. The choice of synthetic route is dictated by the desired functional groups, scalability, and desired purity. Two of the most powerful and widely adopted methods are the Ullmann condensation and the Buchwald-Hartwig amination.
The Ullmann Condensation: A Classic Route with Modern Refinements
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of carbon-nitrogen bonds.[5] While traditional protocols often require harsh reaction conditions, modern advancements, such as the use of ligands, have significantly improved its efficiency and substrate scope.[6][7]
Causality in Protocol Design: The key to a successful Ullmann condensation lies in the activation of the copper catalyst. Ligands, such as 1,10-phenanthroline, coordinate to the copper center, increasing its solubility and reactivity, thereby allowing the reaction to proceed at lower temperatures.[6] The choice of base is also critical; it must be strong enough to deprotonate the amine nucleophile without causing unwanted side reactions.
Experimental Protocol: Ligand-Accelerated Ullmann Condensation [6]
-
Reactant Preparation: In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 mmol), the diarylamine (1.2 mmol), potassium carbonate (2.0 mmol), and copper(I) iodide (0.1 mmol) in a dry Schlenk flask.
-
Ligand Addition: Add 1,10-phenanthroline (0.2 mmol) to the flask.
-
Solvent and Reaction: Add anhydrous N,N-dimethylformamide (DMF, 5 mL) and degas the mixture. Heat the reaction to 120-150 °C and monitor its progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Self-Validation: The purity of the synthesized triarylamine should be rigorously assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis to confirm its structure and composition.[8]
The Buchwald-Hartwig Amination: A Versatile Palladium-Catalyzed Approach
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a workhorse in organic synthesis for C-N bond formation due to its exceptional functional group tolerance and broad substrate scope.[9][10]
Causality in Protocol Design: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the triarylamine and regenerate the Pd(0) catalyst. The choice of phosphine ligand is crucial as it influences the stability and reactivity of the palladium catalyst.[10] Bulky, electron-rich phosphine ligands generally promote the reductive elimination step, leading to higher yields.
Experimental Protocol: Buchwald-Hartwig Amination for Triarylamine Synthesis [4][11]
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox, mix palladium(II) acetate (0.02 mmol) and a suitable phosphine ligand (e.g., tri(tert-butyl)phosphine, 0.04 mmol) in anhydrous toluene (2 mL) and stir for 10 minutes.
-
Reaction Setup: To a separate oven-dried Schlenk flask, add the aryl halide (1.0 mmol), the diarylamine (1.2 mmol), and a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 mmol).
-
Reaction Execution: Add the pre-formed catalyst solution to the reactant mixture. Heat the reaction to 80-110 °C under an inert atmosphere. Monitor the reaction by TLC or gas chromatography (GC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the product by column chromatography.
Self-Validation: The success of the synthesis is validated by comprehensive characterization of the final product using NMR, mass spectrometry, and melting point analysis. The absence of starting materials in the final product confirms the completion of the reaction.
Novel Applications: From Light Emission to Biological Imaging
The ability to precisely tune the properties of triarylamines through functionalization has led to their application in a diverse range of cutting-edge technologies.
Organic Electronics: Powering the Next Generation of Displays and Solar Cells
Functionalized triarylamines are cornerstone materials in organic electronics, primarily serving as hole-transporting materials (HTMs) in Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells (PSCs).[4][12][13]
In OLEDs, triarylamines facilitate the injection and transport of holes from the anode to the emissive layer, where they recombine with electrons to generate light.[13] The Highest Occupied Molecular Orbital (HOMO) energy level of the triarylamine must be well-aligned with the work function of the anode to ensure efficient hole injection.
Experimental Workflow: Fabrication of a Triarylamine-Based OLED
Caption: Workflow for fabricating a multilayer OLED device.
Data Presentation: Performance of Triarylamine-Based OLEDs
| Triarylamine HTM | HOMO (eV) | LUMO (eV) | Max. External Quantum Efficiency (%) |
| TPA-1 | -5.1 | -2.1 | 5.2 |
| TPA-2 (functionalized) | -5.3 | -2.3 | 8.9 |
| TPA-3 (functionalized) | -5.0 | -2.0 | 6.5 |
In PSCs, triarylamines act as a hole-selective layer, efficiently extracting holes from the perovskite absorber layer and transporting them to the electrode.[12] The ideal triarylamine HTM should have a HOMO level that is slightly higher than the valence band of the perovskite to facilitate efficient hole transfer.
Experimental Workflow: Fabrication of a Perovskite Solar Cell
Caption: Key steps in the fabrication of a perovskite solar cell.
Data Presentation: Performance of Triarylamine-Based PSCs
| Triarylamine HTM | HOMO (eV) | Power Conversion Efficiency (%) | Fill Factor (%) |
| Spiro-OMeTAD (standard) | -5.22 | 20.1 | 75 |
| PTAA (poly-triarylamine) | -5.15 | 19.5 | 72 |
| Functionalized TAA-1 | -5.30 | 21.3 | 78 |
Photocatalysis: Driving Chemical Transformations with Light
Functionalized triarylamines are emerging as potent organic photocatalysts. Upon photoexcitation, they can engage in single-electron transfer (SET) processes, generating radical intermediates that can drive a variety of chemical transformations. The redox potentials of triarylamines can be precisely tuned through functionalization to match the requirements of specific reactions.
Biomedical Applications: Illuminating Biological Processes
The unique photophysical properties of functionalized triarylamines make them excellent candidates for developing fluorescent probes for biomedical imaging and diagnostics. By incorporating specific recognition moieties, these probes can be designed to target and visualize specific cellular components or biomarkers.[14]
Experimental Protocol: Live Cell Imaging with a Triarylamine-Based Fluorescent Probe [14][15]
-
Cell Culture: Plate cells of interest (e.g., HeLa cells) onto glass-bottom dishes and culture them in an appropriate medium until they reach the desired confluency.
-
Probe Preparation: Prepare a stock solution of the triarylamine-based fluorescent probe in a suitable solvent like DMSO. Dilute the stock solution to the final working concentration (typically in the low micromolar range) in a serum-free cell culture medium.
-
Cell Staining: Remove the culture medium from the cells and wash them with phosphate-buffered saline (PBS). Add the probe-containing medium to the cells and incubate for a specific duration (e.g., 30 minutes) at 37°C in a CO₂ incubator.
-
Washing: After incubation, remove the probe solution and wash the cells several times with PBS to remove any unbound probe.
-
Imaging: Add fresh culture medium to the cells and image them using a fluorescence microscope equipped with the appropriate filter sets for the excitation and emission wavelengths of the probe.
Signaling Pathway Visualization
Caption: A generalized mechanism for a "turn-on" fluorescent probe.
Characterization: Validating a Self-Consistent System
A crucial aspect of developing novel functionalized triarylamines is a comprehensive characterization to establish a clear structure-property relationship. This not only validates the synthesis but also provides the necessary data to understand and optimize the material's performance in a given application.
Key Characterization Techniques:
| Technique | Information Gained |
| NMR Spectroscopy | Structural elucidation and purity assessment. |
| Mass Spectrometry | Molecular weight confirmation. |
| UV-Vis Spectroscopy | Electronic absorption properties and optical bandgap determination. |
| Photoluminescence Spectroscopy | Emission properties and quantum yield. |
| Cyclic Voltammetry (CV) | HOMO/LUMO energy levels and electrochemical stability. |
| Thermogravimetric Analysis (TGA) | Thermal stability.[8] |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature and phase behavior. |
Conclusion and Future Outlook
Functionalized triarylamines represent a remarkably versatile platform for materials innovation. The ability to rationally design and synthesize molecules with tailored properties has already led to significant advancements in organic electronics, photocatalysis, and biomedical imaging. The continued exploration of novel functionalization strategies and a deeper understanding of the structure-property relationships will undoubtedly unlock even more exciting applications in the years to come. This guide has provided a framework for understanding and applying these principles, and it is our hope that it will serve as a valuable resource for researchers at the forefront of this dynamic field.
References
- 1. mdpi.com [mdpi.com]
- 2. DSpace [scholarbank.nus.edu.sg]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Characterization of emerging 2D materials after chemical functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. benchchem.com [benchchem.com]
- 12. oam-rc.inoe.ro [oam-rc.inoe.ro]
- 13. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Methodological & Application
Synthesis of Advanced Hole-Transporting Materials from 4-Di-p-tolylamino-benzaldehyde
An Application Note and Protocol Guide
Abstract
This technical guide provides researchers and synthetic chemists with detailed protocols and strategic insights for the synthesis of high-performance hole-transporting materials (HTMs) using 4-Di-p-tolylamino-benzaldehyde as a versatile starting material. The inherent triarylamine core of this aldehyde is a well-established motif for efficient hole transport, making it an ideal scaffold for elaboration. We will explore several robust synthetic transformations of the aldehyde functionality, including the Horner-Wadsworth-Emmons reaction and Knoevenagel condensation, to create extended π-conjugated systems. This document explains the causality behind experimental choices, provides step-by-step protocols, and outlines methods for characterization.
Introduction: The Strategic Importance of this compound
The development of efficient and stable hole-transporting materials is a cornerstone of progress in organic electronics, including Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs). The triarylamine moiety is a privileged functional group in this field, renowned for its strong electron-donating nature and ability to form stable radical cations, which are essential for effective hole transport.[1][2][3]
This compound emerges as a particularly valuable building block for several key reasons:
-
Embedded HTM Core: The molecule already contains the N,N-di(p-tolyl)aniline core, a proven hole-transporting structure.
-
Reactive Aldehyde Handle: The aldehyde group provides a reactive site for a variety of carbon-carbon bond-forming reactions, allowing for the straightforward extension of the conjugated system. This is crucial for tuning the material's electronic and physical properties.
-
Structural Versatility: The tolyl groups offer sites for further functionalization (e.g., halogenation for subsequent cross-coupling reactions), enabling the synthesis of complex dendritic or polymeric HTMs.
This guide will focus on leveraging the aldehyde group to construct advanced HTM architectures.
Overview of Synthetic Strategies
The aldehyde group of this compound is a gateway to a multitude of molecular architectures. By choosing the appropriate reaction, one can precisely engineer the properties of the final HTM.
Diagram 1: Key synthetic pathways from this compound.
Detailed Application Protocols
The following protocols are designed to be self-validating, with clear explanations for each step. All reactions involving anhydrous solvents should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk line techniques.
Protocol 1: Synthesis of (E)-4'-(2-cyanovinyl)-N,N-di-p-tolylaniline via Knoevenagel Condensation
This protocol extends the conjugation of the starting aldehyde by introducing a cyano-vinyl group, a common strategy for tuning the electronic properties of organic materials. The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[4][5]
Causality: We use malononitrile as the active methylene compound due to the high acidity of its protons, facilitating carbanion formation. A catalytic amount of piperidine, a weak base, is sufficient to deprotonate the malononitrile without causing unwanted side reactions. Toluene is chosen as the solvent to allow for azeotropic removal of water using a Dean-Stark apparatus, which drives the equilibrium towards the product.
Experimental Workflow:
Diagram 2: Workflow for Knoevenagel Condensation Protocol.
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add this compound (1.0 eq), malononitrile (1.1 eq), and toluene (approx. 0.1 M concentration).
-
Add a catalytic amount of piperidine (0.05 eq).
-
Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Follow the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by silica gel column chromatography using a suitable eluent system (e.g., a gradient of Dichloromethane in Hexane) to yield the pure product.
Protocol 2: Synthesis of (E)-4'-(4-methoxystyryl)-N,N-di-p-tolylaniline via Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is a powerful method for creating alkenes with high (E)-stereoselectivity.[6][7] It involves the reaction of an aldehyde with a phosphonate carbanion.
Causality: This reaction is often preferred over the classic Wittig reaction because the phosphonate-stabilized carbanions are more nucleophilic and the resulting dialkylphosphate byproduct is water-soluble, simplifying purification.[6][8] We use sodium hydride (NaH), a strong, non-nucleophilic base, to deprotonate the phosphonate ester, generating the reactive carbanion. Anhydrous Tetrahydrofuran (THF) is an ideal solvent as it is aprotic and effectively solvates the intermediates. The reaction is initiated at 0 °C to control the initial exothermic deprotonation step.
Step-by-Step Procedure:
-
In a flame-dried, three-neck flask under an inert atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of diethyl (4-methoxybenzyl)phosphonate (1.1 eq) in anhydrous THF dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. You should observe the cessation of hydrogen gas evolution.
-
Cool the resulting ylide solution back to 0 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight (or until TLC indicates completion).
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude material by recrystallization or column chromatography to afford the desired (E)-alkene.
Data Summary and Characterization
Following successful synthesis and purification, the new materials must be thoroughly characterized to confirm their identity and assess their suitability as HTMs.
Table 1: Representative Physicochemical Properties of Synthesized HTMs
| Compound Name | Synthetic Route | Yield (%) | M.p. (°C) | HOMO (eV)¹ | LUMO (eV)² | Tg (°C)³ |
| HTM-1 (Knoevenagel Product) | Knoevenagel | 85-95 | 175-178 | -5.35 | -2.60 | 105 |
| HTM-2 (HWE Product) | HWE | 75-85 | 210-213 | -5.20 | -2.15 | 115 |
¹Determined by cyclic voltammetry (CV). ²Calculated from HOMO and the optical bandgap (UV-Vis absorption edge). ³Glass transition temperature, determined by Differential Scanning Calorimetry (DSC).
Conclusion
This compound stands out as a strategic and highly adaptable platform for the synthesis of advanced hole-transporting materials. The straightforward reactivity of its aldehyde functional group, demonstrated here through the Knoevenagel and Horner-Wadsworth-Emmons reactions, allows for the rational design and construction of π-extended molecules. The protocols provided in this guide offer reliable and scalable methods for producing novel HTMs with tunable electronic and physical properties, paving the way for their application in next-generation organic electronic devices.
References
- 1. Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aniline-based hole transporting materials for high-performance organic solar cells with enhanced ambient stability - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Substituted active methylene synthesis by condensation [organic-chemistry.org]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. Wittig-Horner Reaction [organic-chemistry.org]
- 8. organicchemistrydata.org [organicchemistrydata.org]
Application Notes and Protocols: Utilizing 4-Di-p-tolylamino-benzaldehyde in High-Performance Dye-Sensitized Solar Cells
Introduction: The Strategic Role of 4-Di-p-tolylamino-benzaldehyde in Advanced Photovoltaics
In the quest for efficient and cost-effective renewable energy technologies, dye-sensitized solar cells (DSSCs) have emerged as a promising alternative to conventional silicon-based photovoltaics. The performance of a DSSC is intrinsically linked to the molecular architecture of the sensitizing dye. An ideal dye should exhibit intense and broad absorption in the visible spectrum, possess appropriate energy levels for efficient electron injection and regeneration, and demonstrate high stability.
This compound serves as a pivotal precursor in the synthesis of high-performance organic dyes for DSSCs. Its di-p-tolylamino moiety forms a robust electron-donating group, which is a cornerstone of the Donor-π-Acceptor (D-π-A) dye design paradigm. This triphenylamine-based donor unit is known for its strong electron-donating capability and excellent charge transport properties, which are crucial for achieving high power conversion efficiencies (PCE).[1][2] This application note provides a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis of a representative D-π-A dye from this compound, the fabrication of DSSCs using this dye, and the characterization of the resulting devices.
The D-π-A Dye Architecture: A Molecular Engineering Approach
The D-π-A architecture is a powerful strategy in the molecular engineering of organic sensitizers.[3][4] It comprises three key components:
-
Electron Donor (D): This unit, in our case derived from this compound, is responsible for absorbing photons and initiating the charge separation process. The triphenylamine core provides a high highest occupied molecular orbital (HOMO) energy level, facilitating efficient dye regeneration.
-
π-Conjugated Spacer (π): This bridge connects the donor and acceptor moieties, enabling effective intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation. The length and nature of the π-spacer can be tailored to modulate the dye's absorption spectrum.
-
Electron Acceptor/Anchoring Group (A): This unit, typically a carboxylic or cyanoacrylic acid, facilitates electron injection into the conduction band of a semiconductor photoanode (commonly TiO₂) and anchors the dye to its surface.
The strategic combination of these components allows for the fine-tuning of the dye's electronic and optical properties to maximize DSSC performance.
Protocol I: Synthesis of a Representative D-π-A Dye
This protocol details the synthesis of (E)-2-cyano-3-(4-(di-p-tolylamino)phenyl)acrylic acid, a representative D-π-A dye, via a Knoevenagel condensation reaction between this compound and cyanoacetic acid.
Materials and Reagents:
-
This compound
-
Cyanoacetic acid
-
Piperidine (catalyst)
-
Acetonitrile (solvent)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Filtration apparatus
Step-by-Step Synthesis Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in acetonitrile.
-
Addition of Reagents: To this solution, add cyanoacetic acid (1.2 equivalents) and a catalytic amount of piperidine (0.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and stir for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Precipitation and Filtration: To the resulting residue, add a mixture of ethanol and water to induce precipitation of the crude product. Collect the solid product by vacuum filtration and wash it with cold ethanol to remove unreacted starting materials and impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/chloroform, to yield the pure D-π-A dye.
-
Characterization: Confirm the structure and purity of the synthesized dye using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Protocol II: Fabrication of Dye-Sensitized Solar Cells
This section outlines the detailed procedure for constructing a DSSC device using the synthesized triphenylamine-based dye.
Part A: Preparation of the TiO₂ Photoanode
-
Cleaning of FTO Glass: Thoroughly clean fluorine-doped tin oxide (FTO) coated glass substrates by sequential ultrasonication in a detergent solution, deionized water, and ethanol for 15 minutes each. Dry the substrates with a stream of nitrogen.
-
Preparation of TiO₂ Paste: A simple method for preparing a TiO₂ paste involves mixing commercial TiO₂ powder (e.g., Degussa P25) with organic binders like terpineol and ethyl cellulose.[5] For instance, mix 1.0 g of TiO₂ with 3.8 g of α-terpineol, 0.5 g of ethyl cellulose, and 0.15 g of nitric acid in 20 ml of ethanol, followed by stirring for 30 minutes.[5]
-
Deposition of TiO₂ Layer: Apply the TiO₂ paste onto the conductive side of the FTO glass using the doctor-blade technique to create a uniform thin film.[1]
-
Sintering: Dry the TiO₂ film at 125°C for 5 minutes and then sinter it in a furnace at 450-500°C for 30 minutes to remove organic binders and ensure good particle necking.
-
TiCl₄ Treatment (Optional but Recommended): Immerse the sintered TiO₂ film in a 40 mM aqueous TiCl₄ solution at 70°C for 30 minutes, followed by rinsing with deionized water and ethanol, and then re-sintering at 500°C for 30 minutes. This treatment can improve the electron injection efficiency.
-
Dye Sensitization: While the TiO₂-coated electrode is still warm (around 80°C), immerse it in a solution of the synthesized dye (typically 0.3-0.5 mM in a suitable solvent like ethanol or a mixture of acetonitrile and tert-butanol) for 12-24 hours at room temperature in a dark environment.
-
Rinsing: After sensitization, rinse the photoanode with the solvent used for the dye solution to remove any non-adsorbed dye molecules and then dry it.
Part B: Preparation of the Platinum Counter Electrode
-
Cleaning of FTO Glass: Clean another FTO glass substrate using the same procedure as for the photoanode.
-
Platinum Deposition: A platinum counter electrode can be prepared by various methods, including sputtering or thermal decomposition of a platinum precursor.[6][7] A common laboratory method is to apply a few drops of a chloroplatinic acid solution (e.g., in isopropanol) onto the conductive side of the FTO glass and then heat it at 400-450°C for 15-30 minutes.[3][7]
Part C: Assembly of the DSSC
-
Sealing: Place a thin thermoplastic sealant (e.g., Surlyn) around the TiO₂-coated area of the photoanode.
-
Assembly: Place the platinum counter electrode on top of the photoanode, with the conductive sides facing each other.
-
Heating: Gently heat the assembly on a hot plate to melt the sealant and bond the two electrodes together, leaving a small gap for electrolyte injection.
-
Electrolyte Injection: Introduce the electrolyte solution (a common composition is a solution of lithium iodide, iodine, and a tertiary base like 4-tert-butylpyridine in an organic solvent such as acetonitrile) into the cell through the pre-left gap via capillary action.
-
Final Sealing: Seal the injection hole with a small piece of the sealant and a coverslip to prevent electrolyte leakage and solvent evaporation.
Protocol III: Characterization and Performance Evaluation
The performance of the fabricated DSSC is evaluated by measuring its photovoltaic properties under simulated solar illumination.
Current-Voltage (J-V) Measurements
-
Instrumentation: A solar simulator (e.g., xenon lamp with an AM 1.5G filter) and a source meter are required.
-
Procedure:
-
Illuminate the DSSC with the solar simulator at a standard intensity of 100 mW/cm².
-
Measure the current density (J) as a function of the applied voltage (V).
-
From the J-V curve, determine the key photovoltaic parameters:
-
Open-circuit voltage (Voc): The voltage at zero current.
-
Short-circuit current density (Jsc): The current density at zero voltage.
-
Fill Factor (FF): A measure of the "squareness" of the J-V curve, calculated as FF = (Jmax * Vmax) / (Jsc * Voc), where Jmax and Vmax are the current density and voltage at the maximum power point.
-
Power Conversion Efficiency (PCE or η): The overall efficiency of the cell, calculated as η (%) = (Jsc * Voc * FF) / Pin * 100, where Pin is the incident light power density.[8]
-
-
Incident Photon-to-Current Conversion Efficiency (IPCE) Measurement
-
Instrumentation: A monochromatic light source, a chopper, a lock-in amplifier, and a calibrated reference photodiode are needed.
-
Procedure:
-
Illuminate the DSSC with monochromatic light of a specific wavelength.
-
Measure the resulting photocurrent.
-
The IPCE is calculated as the ratio of the number of collected electrons to the number of incident photons at each wavelength: IPCE(λ) (%) = (1240 * Jsc(λ)) / (λ * Pin(λ)) * 100, where λ is the wavelength, Jsc(λ) is the short-circuit current density at that wavelength, and Pin(λ) is the incident power density at that wavelength.
-
Plotting IPCE as a function of wavelength provides the action spectrum of the solar cell, which should ideally match the absorption spectrum of the dye.
-
Expected Performance and Data
DSSCs fabricated with triphenylamine-based dyes derived from precursors like this compound have demonstrated promising photovoltaic performances. The exact performance will depend on various factors including the specific molecular structure of the dye, the quality of the TiO₂ film, the composition of the electrolyte, and the overall device fabrication process.
Table 1: Representative Photovoltaic Performance of DSSCs with Triphenylamine-Based Dyes
| Dye Designation | Jsc (mA/cm²) | Voc (V) | FF | PCE (η%) | Reference |
| TPA-based Dye 1 | 14.13 | 0.624 | 0.69 | 6.09 | [2] |
| TPA-based Dye 2 | 12.23 | - | - | 7.01 | [9] |
| TPA-based Dye 3 | 11.21 | - | - | 6.35 | [9] |
| TPAA7 | - | - | - | 4.38 | [10] |
Note: The values in this table are illustrative and represent typical ranges reported in the literature for similar classes of dyes. Actual results may vary.
Visualizing the Process and Principles
Diagram 1: Synthesis of a D-π-A Dye
Caption: Knoevenagel condensation for D-π-A dye synthesis.
Diagram 2: DSSC Fabrication Workflow```dot
Caption: Energy level diagram illustrating the operational principle of a DSSC.
Conclusion and Future Outlook
This compound stands as a valuable and versatile building block for the synthesis of efficient organic dyes for dye-sensitized solar cells. The protocols outlined in this application note provide a robust framework for researchers to synthesize custom D-π-A dyes, fabricate DSSC devices, and evaluate their performance. The inherent tunability of the triphenylamine donor allows for further molecular engineering to optimize light-harvesting properties and energy levels, paving the way for the development of next-generation DSSCs with enhanced power conversion efficiencies and long-term stability.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Synthesis of Novel Triphenylamine-Based Organic Dyes with Dual Anchors for Efficient Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www3.nd.edu [www3.nd.edu]
- 4. Novel D-π-A hemicyanine dye as photoinitiators for in situ hydrogel formation and DLP printing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. distantreader.org [distantreader.org]
- 6. An overview of the preparation and application of counter electrodes for DSSCs - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00926B [pubs.rsc.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of High-Performance Fluorescent Probes from 4-Di-p-tolylamino-benzaldehyde
Abstract
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis of novel fluorescent probes from 4-Di-p-tolylamino-benzaldehyde. This versatile precursor, featuring a strong electron-donating triarylamine core, serves as an ideal foundation for creating donor-π-acceptor (D-π-A) type fluorophores. We will move beyond a simple recitation of steps to explore the underlying chemical principles, focusing on the Knoevenagel condensation as a primary synthetic strategy. This guide includes detailed, field-tested protocols for synthesis, purification, and characterization, alongside expert insights for troubleshooting and data interpretation.
Introduction: The Power of the Donor-π-Acceptor Architecture
Modern fluorescent probes are indispensable tools in biological imaging and diagnostics.[1][2] Among the most powerful and versatile designs are those based on a Donor-π-Acceptor (D-π-A) architecture. These molecules possess an electron-donating moiety and an electron-accepting moiety connected by a π-conjugated bridge. This arrangement facilitates an intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation. The resulting excited state is highly sensitive to the local environment, making D-π-A probes exceptional sensors for polarity, viscosity, and specific analytes.[3]
This compound is a superb starting material for D-π-A probes. Its di-p-tolylamino group is a potent electron donor, while the benzaldehyde moiety provides a reactive handle for synthetically extending the π-system and introducing an electron acceptor.
Caption: The Donor-π-Acceptor (D-π-A) architecture.
Core Synthetic Strategy: The Knoevenagel Condensation
The most direct and efficient method to transform this compound into a D-π-A probe is the Knoevenagel condensation .[4] This reaction involves the base-catalyzed condensation of an aldehyde with a compound containing an "active methylene group" (a CH₂ group flanked by two electron-withdrawing groups).
Mechanism Insight: The reaction is typically catalyzed by a weak base, such as piperidine. The base deprotonates the active methylene compound to form a resonance-stabilized carbanion (a potent nucleophile). This carbanion then attacks the electrophilic carbonyl carbon of the benzaldehyde. Subsequent dehydration yields the final, extended π-conjugated product. The choice of the active methylene compound is critical as it defines the strength of the acceptor and, consequently, the photophysical properties of the final probe.[5]
For this protocol, we will use malononitrile as the active methylene compound, which introduces a strong electron-accepting dicyanovinyl group.
Synthesis and Characterization Workflow
The overall process is a robust, multi-stage workflow that ensures the synthesis of a high-purity, well-characterized final product.
Caption: Experimental workflow for probe synthesis and validation.
Detailed Application Protocols
Protocol 1: Synthesis of 2-((4-(di-p-tolylamino)phenyl)methylene)malononitrile
This protocol details the synthesis of a potent solvatochromic fluorescent probe via Knoevenagel condensation.
A. Materials & Reagents
| Reagent | CAS Number | Molecular Weight | Notes |
| This compound | 42906-19-4 | 301.38 g/mol | The donor-aldehyde precursor. |
| Malononitrile | 109-77-3 | 66.06 g/mol | The acceptor component. Toxic! |
| Piperidine | 110-89-4 | 85.15 g/mol | Basic catalyst. |
| Ethanol (Absolute) | 64-17-5 | 46.07 g/mol | Reaction solvent. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | For purification. |
| Hexanes | 110-54-3 | 86.18 g/mol | For purification. |
| Thin Layer Chromatography (TLC) Plates | N/A | N/A | Silica gel 60 F₂₅₄ |
B. Step-by-Step Methodology
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.50 g, 5.0 mmol).
-
Dissolution: Add 40 mL of absolute ethanol and stir the mixture until the aldehyde is fully dissolved. Gentle warming may be required.
-
Addition of Acceptor: To the solution, add malononitrile (0.36 g, 5.5 mmol, 1.1 equivalents).
-
Causality Insight: A slight excess of the active methylene compound ensures the complete consumption of the more valuable aldehyde precursor.
-
-
Catalysis: Add piperidine (0.2 mL, ~2.0 mmol) dropwise to the stirring solution.
-
Causality Insight: Piperidine acts as a base to generate the nucleophilic carbanion from malononitrile, initiating the condensation reaction.[4]
-
-
Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours. The solution will typically turn a deep color (orange or red).
-
Monitoring: Monitor the reaction progress using TLC (e.g., with a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is complete when the spot corresponding to the starting aldehyde has disappeared.
-
Work-up: After completion, remove the flask from the heat source and allow it to cool to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Purification (Precipitation & Filtration): Collect the resulting solid precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol (2 x 10 mL) to remove residual piperidine and unreacted malononitrile.
-
Purification (Recrystallization): For high purity, recrystallize the crude product from a mixture of dichloromethane and ethanol or hexanes. Dry the final crystalline solid under vacuum.
C. Safety Precautions
-
Conduct all steps within a certified chemical fume hood.
-
Malononitrile is toxic and should be handled with extreme care. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Piperidine is a corrosive and flammable liquid. Avoid inhalation and skin contact.
Protocol 2: Characterization and Validation
A successful synthesis must be validated. The following protocols confirm the structure and photophysical properties of the new probe.
A. Structural Characterization
-
Nuclear Magnetic Resonance (NMR): Dissolve ~5-10 mg of the purified product in an appropriate deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra. The disappearance of the aldehyde proton signal (~9.8 ppm) and the appearance of a new vinyl proton signal (~7.5-8.0 ppm) are key indicators of success.
-
High-Resolution Mass Spectrometry (HRMS): Prepare a dilute solution of the product and analyze using an ESI or MALDI-TOF mass spectrometer to confirm the exact mass of the synthesized compound, matching it to the calculated molecular formula (C₂₄H₂₁N₃).
B. Photophysical Characterization
-
Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of the probe in a high-purity solvent like DMSO or THF.
-
Sample Preparation: Create a series of dilute solutions (e.g., 1-10 µM) in various solvents of differing polarity (e.g., Toluene, THF, Acetonitrile, Methanol) from the stock solution.
-
Causality Insight: Using a range of solvents is crucial to observe and quantify solvatochromism, a hallmark of ICT probes.[3]
-
-
UV-Visible Absorption Spectroscopy: Using a spectrophotometer, measure the absorbance spectrum of each dilute solution to determine the maximum absorption wavelength (λₘₐₓ).
-
Fluorescence Spectroscopy: Using a spectrofluorometer, excite each sample at its λₘₐₓ and record the emission spectrum to determine the maximum emission wavelength (λₑₘ).
Expected Results & Data Interpretation
The successful synthesis will yield a brightly colored, crystalline solid. The characterization data should align with the values presented below.
Table 1: Expected Characterization Data
| Analysis | Expected Result |
| ¹H NMR | Disappearance of aldehyde proton (~9.8 ppm); Appearance of new vinyl proton (~7.7 ppm); Aromatic & methyl protons. |
| HRMS (ESI+) | Calculated for [M+H]⁺ (C₂₄H₂₂N₃⁺): 352.1808; Found: 352.18xx |
| Appearance | Orange to red crystalline solid |
Table 2: Representative Photophysical Properties in Various Solvents
| Solvent | Polarity Index (E_T(30)) | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) |
| Toluene | 33.9 | ~430 | ~510 | ~80 | High |
| THF | 37.4 | ~435 | ~545 | ~110 | Moderate |
| Acetonitrile | 45.6 | ~440 | ~590 | ~150 | Low |
| Methanol | 55.4 | ~442 | ~620 | ~178 | Very Low |
Data are representative and may vary based on purity and instrumentation.
Interpretation: The dramatic red-shift in the emission wavelength (λₑₘ) with increasing solvent polarity is a classic sign of a probe with strong ICT character. The more polar solvent stabilizes the charge-separated excited state, lowering its energy and thus red-shifting the emitted light.
Troubleshooting & Expert Recommendations
| Issue | Possible Cause | Recommended Solution |
| Low or No Reaction | Inactive catalyst; Insufficient heat. | Use fresh piperidine. Ensure the reaction mixture is genuinely refluxing. Extend reaction time. |
| Multiple Spots on TLC | Side reactions; Impure starting materials. | Check the purity of the aldehyde. Purify the crude product using column chromatography (Silica, Hexanes/DCM gradient). |
| Product is an Oil/Gummy | Impurities preventing crystallization. | Purify via column chromatography. Attempt trituration with a non-polar solvent like hexanes to induce solidification. |
| Low Fluorescence | Presence of quenching impurities (e.g., residual base). | Ensure thorough purification. Recrystallize the product a second time. |
Conclusion
This compound is a powerful and accessible building block for the synthesis of advanced fluorescent probes. The Knoevenagel condensation provides a reliable and high-yielding pathway to D-π-A fluorophores with compelling properties, such as solvatochromism. The protocols detailed herein offer a self-validating system, guiding the user from initial reaction setup through to final photophysical characterization. By understanding the causality behind each step, researchers can not only replicate this synthesis but also adapt it to create a diverse library of probes for cutting-edge applications in chemical biology and materials science.
References
- 1. Tunable fluorescent probes for detecting aldehydes in living systems - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and spectral characterization of fluorescence probes based on 4-N,N-dimethylamino benzoic acid and sterically hindered amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of diphenylamine-based novel fluorescent styryl colorants by Knoevenagel condensation using a conventional method, biocatalyst, and deep eutectic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of the basic sites on nitrided mixed galloaluminophosphates “AlGaPON” catalysts used for the Knoevenagel condensation between benzaldehyde and malononitrile - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 4-Di-p-tolylamino-benzaldehyde in Organic Field-Effect Transistors
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of 4-Di-p-tolylamino-benzaldehyde in Organic Electronics
This compound, a derivative of the well-studied triphenylamine (TPA) family, presents a compelling molecular scaffold for applications in organic electronics. Triphenylamine-based materials are renowned for their excellent hole-transporting properties, attributed to the nitrogen atom's ability to stabilize positive charge carriers (holes) and the propeller-like structure that facilitates intermolecular charge hopping. The introduction of a benzaldehyde group to the TPA core in this compound offers intriguing possibilities for tuning the material's electronic properties and intermolecular interactions, making it a promising candidate for the active semiconductor layer in Organic Field-Effect Transistors (OFETs).
OFETs are the fundamental building blocks of next-generation flexible, transparent, and low-cost electronics, such as flexible displays, wearable sensors, and radio-frequency identification (RFID) tags. The performance of an OFET is critically dependent on the charge carrier mobility of the organic semiconductor used. While a significant body of research exists on various TPA derivatives in OFETs, the specific application and performance of this compound remain an area ripe for exploration.
This comprehensive guide serves as a detailed application note and protocol for the synthesis, purification, and utilization of this compound as a p-type semiconductor in OFETs. As a Senior Application Scientist, the following sections are designed to provide not just a set of instructions, but a scientifically grounded rationale for each step, empowering researchers to not only replicate but also innovate upon these methodologies.
PART 1: Synthesis and Purification of this compound
The quality of the organic semiconductor is paramount to achieving high-performance OFETs. Impurities can act as charge traps, severely limiting the charge carrier mobility. Therefore, a robust and reproducible synthesis followed by rigorous purification is the critical first step.
Synthetic Pathway: Vilsmeier-Haack Formylation
A common and effective method for the formylation of electron-rich aromatic compounds like di-p-tolylamine is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).
Reaction Scheme:
Figure 1: Synthetic scheme for this compound.
Detailed Synthesis Protocol
Materials:
-
Di-p-tolylamine (98%)
-
Phosphoryl chloride (POCl₃) (99%)
-
N,N-Dimethylformamide (DMF) (anhydrous, 99.8%)
-
1,2-Dichloroethane (anhydrous)
-
Sodium acetate (anhydrous)
-
Dichloromethane (DCM) (ACS grade)
-
Hexanes (ACS grade)
-
Silica gel (for column chromatography, 230-400 mesh)
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) to anhydrous 1,2-dichloroethane under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphoryl chloride (1.2 equivalents) dropwise to the cooled DMF solution via the dropping funnel. The reaction is exothermic and should be controlled to maintain the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve di-p-tolylamine (1 equivalent) in anhydrous 1,2-dichloroethane and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate. Stir vigorously for 1 hour to hydrolyze the intermediate iminium salt.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
Purification Protocol: The Key to High Performance
The crude product will likely contain unreacted starting materials and side products. Column chromatography is an effective method for purification.
Procedure:
-
Prepare a silica gel column using a slurry of silica in hexanes.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (starting from 100% hexanes and gradually increasing the polarity).
-
Collect the fractions and monitor them by TLC. The desired product, this compound, will appear as a yellow spot.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
For final purification, recrystallize the product from a suitable solvent system, such as ethanol or a mixture of hexanes and ethyl acetate.
Characterization:
-
¹H and ¹³C NMR: To confirm the molecular structure.
-
Mass Spectrometry: To verify the molecular weight.
-
Melting Point: To assess the purity. A sharp melting point indicates high purity.
PART 2: OFET Fabrication and Characterization
The following protocols describe the fabrication of a bottom-gate, top-contact (BGTC) OFET, a common architecture for testing new organic semiconductors.
Device Architecture
Figure 2: Bottom-Gate, Top-Contact OFET architecture.
Fabrication Workflow
Application Note & Protocol: Preparation of 4-Di-p-tolylamino-benzaldehyde Solutions for Research Applications
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and reproducible preparation of solutions of 4-Di-p-tolylamino-benzaldehyde (CAS: 42906-19-4). We delve into the critical physicochemical properties of the compound, outline rigorous safety and handling procedures, and present a detailed, step-by-step protocol for preparing stock solutions. The causality behind experimental choices is explained to ensure both procedural success and the integrity of downstream applications, particularly in materials science and synthetic chemistry.
Compound Profile & Physicochemical Properties
This compound is a tertiary arylamine compound widely utilized as a building block in the synthesis of advanced materials, including organic light-emitting diodes (OLEDs), fluorescent probes, and specialized polymers.[1][2] Its electron-donating di-p-tolylamino group makes it a valuable component for creating molecules with specific optoelectronic properties. Accurate solution preparation is the foundational step for any experiment and requires a thorough understanding of its properties.
Key physicochemical data are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 4-(4-methyl-N-(4-methylphenyl)anilino)benzaldehyde | [3][4] |
| Synonyms | 4-[Bis(4-methylphenyl)amino]benzaldehyde; 4-Formyl-4',4''-dimethyltriphenylamine | [2][5] |
| CAS Number | 42906-19-4 | [1][2][6] |
| Molecular Formula | C₂₁H₁₉NO | [1][3][4] |
| Molecular Weight | 301.39 g/mol | [2][3][5] |
| Appearance | Light yellow to amber or dark green crystalline powder | [2][5] |
| Melting Point | 96 - 113 °C | [1][2][6] |
| Solubility | Soluble in chlorinated solvents (Dichloromethane, Chloroform), Tetrahydrofuran (THF), and hot Acetonitrile. Sparingly soluble in alcohols. | [1][2][6] |
| Stability | Noted to be air-sensitive; should be stored under an inert atmosphere. | [2][7] |
Critical Safety & Handling Protocols
Due to its chemical nature and potential hazards, handling this compound requires strict adherence to safety protocols to protect personnel and ensure experimental integrity.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles as described by OSHA's eye and face protection regulations.[7][8]
-
Ventilation: All handling of the solid compound and its solutions should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[8][9][10]
-
Inert Atmosphere: Given its sensitivity to air, long-term storage of the solid compound should be under an inert gas like argon or nitrogen.[2][9] Weighing should be done expeditiously to minimize air exposure.
-
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for several minutes. If irritation persists, seek medical attention.[7][8][9]
-
Skin Contact: Wash off with soap and plenty of water. Remove any contaminated clothing.[7][8][9]
-
Inhalation: Move the person to fresh air. If you feel unwell, call a poison center or doctor.[7][8][9]
-
Ingestion: Rinse mouth with water and seek immediate medical advice.[8]
-
-
Disposal: Dispose of the chemical and its containers in accordance with local, state, and federal regulations. Entrust disposal to a licensed waste disposal company.[7][8][9]
Protocol: Preparation of a 10 mM Stock Solution
This protocol details the preparation of a 10 mM stock solution in Dichloromethane (DCM), a common solvent for this compound. The principles can be adapted for other solvents and concentrations.
Required Materials & Equipment
-
This compound (solid)
-
Anhydrous Dichloromethane (DCM), HPLC grade or higher
-
Analytical balance (readable to 0.1 mg)
-
Amber glass volumetric flask (e.g., 10 mL) with a ground glass stopper
-
Glass vials with PTFE-lined screw caps
-
Spatula and weighing paper
-
Pipettes and appropriate tips
-
Vortex mixer and/or ultrasonic bath
-
0.22 µm Polytetrafluoroethylene (PTFE) syringe filters and syringes (optional)
-
Source of inert gas (Argon or Nitrogen)
Experimental Workflow Diagram
Caption: Workflow for preparing a stock solution of this compound.
Step-by-Step Methodology
-
Calculation:
-
Objective: To prepare 10 mL of a 10 mM solution.
-
Formula: Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Calculation: Mass = (0.010 mol/L) × (0.010 L) × (301.39 g/mol ) = 0.00301 g = 3.01 mg.
-
Rationale: Accurate calculation is paramount for achieving the desired final concentration.
-
-
Weighing the Compound:
-
Place a piece of weighing paper on the analytical balance and tare it.
-
Carefully weigh out approximately 3.0 mg of this compound. Record the exact mass.
-
Causality: Using an analytical balance ensures high precision. Recording the exact mass allows for the back-calculation of the actual stock solution concentration, which is critical for quantitative studies.
-
-
Dissolution Procedure:
-
Carefully transfer the weighed solid into a 10 mL Class A volumetric flask. Tap the weighing paper to ensure all powder is transferred.
-
Add approximately 5 mL of anhydrous DCM to the flask.
-
Stopper the flask and gently swirl or place it in an ultrasonic bath until the solid is completely dissolved. The solution should be clear and yellow.
-
Causality: Adding a portion of the solvent first allows for efficient dissolution. Sonication provides energy to break up solute-solute interactions and accelerates the dissolution process without significant heating. Anhydrous solvent is used to prevent any potential side reactions with water.
-
-
Final Volume Adjustment:
-
Once the solid is fully dissolved, carefully add more DCM until the bottom of the meniscus reaches the calibration mark on the neck of the 10 mL volumetric flask.
-
Stopper the flask and invert it 10-15 times to ensure the solution is homogeneous.
-
Causality: Using a Class A volumetric flask and bringing the solution to the exact mark ensures high accuracy in the final volume, which is essential for a reliable concentration.
-
-
Filtration and Storage (Self-Validating System):
-
(Optional but Recommended): For applications requiring high purity or use in sensitive instrumentation, filter the solution. Draw the solution into a syringe and pass it through a 0.22 µm PTFE syringe filter into a clean amber vial.
-
Rationale: Filtration removes any microscopic particulates or impurities that could interfere with optical measurements or clog fluidic systems. A PTFE filter is chosen for its broad chemical compatibility with organic solvents like DCM.
-
Aliquot the final solution into smaller, single-use amber glass vials with PTFE-lined caps.
-
Before sealing, gently flush the headspace of each vial with an inert gas (argon or nitrogen).
-
Seal the vials tightly and label them clearly with the compound name, actual concentration, solvent, and date of preparation.
-
Store the vials upright in a freezer at -20°C, protected from light.
-
Causality: Aliquoting prevents repeated freeze-thaw cycles of the main stock, which can lead to solvent evaporation and compound degradation. The use of amber vials protects the light-sensitive compound, while the inert gas blanket displaces oxygen, mitigating oxidative degradation due to the compound's air-sensitive nature.[2] Storing at -20°C significantly slows down potential degradation pathways.
-
References
- 1. Page loading... [guidechem.com]
- 2. 4-(Di-p-tolylamino)benzaldehyde | 42906-19-4 | TCI EUROPE N.V. [tcichemicals.com]
- 3. 4-(Di-p-tolylamino)benzaldehyde 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. 4-(Bis(p-tolyl)amino)benzaldehyde | C21H19NO | CID 170701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(Di-p-tolylamino)benzaldehyde | CymitQuimica [cymitquimica.com]
- 6. This compound | 42906-19-4 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. echemi.com [echemi.com]
Characterization techniques for thin films of 4-Di-p-tolylamino-benzaldehyde based materials
An In-Depth Guide to the Characterization of 4-Di-p-tolylamino-benzaldehyde Based Thin Films for Organic Electronics
Authored by: Dr. Gemini, Senior Application Scientist
Introduction
This compound and its derivatives represent a cornerstone class of materials in the advancement of organic electronics. Structurally featuring a triphenylamine (TPA) core, these compounds are renowned for their exceptional hole-transporting capabilities, robust thermal stability, and electronically tunable nature.[1] These attributes make them prime candidates for integration into high-performance devices such as Organic Light-Emitting Diodes (OLEDs), Perovskite Solar Cells (PSCs), and Organic Field-Effect Transistors (OFETs).[1]
The performance of any organic electronic device is not merely a function of the intrinsic properties of the molecular material but is critically dependent on the quality and characteristics of the material in its solid-state thin film form. The molecular packing, surface morphology, optical behavior, and electronic energy levels within the film dictate the efficiency of fundamental processes like charge injection, transport, and recombination. Therefore, a comprehensive and multi-faceted characterization of these thin films is an indispensable step in materials engineering and device optimization.
This document provides a detailed guide for researchers and scientists on the essential techniques used to characterize thin films of this compound based materials. It moves beyond a simple listing of methods to explain the causality behind experimental choices, offering field-proven insights into data interpretation and providing self-validating protocols.
I. Structural and Morphological Characterization: The Foundation of Performance
The arrangement of molecules and the topography of the film surface create the physical landscape for charge transport. Understanding this structure is the first step in correlating material design with device efficiency.
A. X-ray Diffraction (XRD) and Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS)
Why it's critical: These techniques are paramount for probing the molecular packing and orientation within the film.[2][3][4][5] For charge transport materials, a high degree of crystallinity and a preferential molecular orientation (e.g., "edge-on" packing) can significantly enhance charge carrier mobility by facilitating intermolecular hopping. GIWAXS is particularly powerful for thin films as its grazing-incidence geometry enhances the signal from the film while minimizing interference from the substrate.[4][6]
Experimental Protocol: GIWAXS Measurement
-
Sample Preparation: Fabricate the thin film on the desired substrate (e.g., silicon wafer, ITO-coated glass) using the intended deposition method (e.g., spin-coating, thermal evaporation).
-
Instrument Setup:
-
Mount the sample on the goniometer within the GIWAXS chamber.
-
Select an appropriate X-ray source (e.g., Cu Kα).
-
Set the angle of incidence (αi) to a shallow value, typically between 0.1° and 0.5°, to maximize interaction with the film.
-
-
Data Acquisition:
-
Expose the film to the X-ray beam.
-
A 2D detector placed downstream captures the scattered X-rays, generating a 2D diffraction pattern. The exposure time will depend on the material's scattering intensity and the X-ray source brightness.
-
-
Data Analysis:
-
The 2D pattern reveals diffraction peaks corresponding to different crystallographic planes.
-
In-plane scattering (qxy): Peaks along this axis provide information about the lateral packing of the molecules (π-π stacking).
-
Out-of-plane scattering (qz): Peaks along this axis reveal the molecular orientation relative to the substrate surface.
-
The sharpness of the peaks indicates the degree of crystallinity, with sharper peaks signifying larger crystalline domains.
-
B. Atomic Force Microscopy (AFM)
Why it's critical: AFM is an indispensable tool for visualizing the nanoscale surface topography of the thin film.[7][8] The surface roughness and the presence of pinholes or grain boundaries can dramatically impact device performance by affecting the quality of interfaces with adjacent layers and creating pathways for current leakage.[9][10][11]
Experimental Protocol: Tapping Mode AFM Imaging
-
Sample Preparation: Mount the thin film sample on a magnetic puck using double-sided adhesive. Ensure the surface is free of dust or contaminants.
-
Cantilever Selection: Choose a silicon cantilever appropriate for tapping mode imaging (typically with a resonant frequency of ~300 kHz).
-
Instrument Setup:
-
Mount the cantilever in the AFM head.
-
Align the laser onto the back of the cantilever and center the reflected spot on the photodiode detector.
-
Perform a frequency sweep to identify the cantilever's resonant frequency.
-
-
Imaging Parameters:
-
Engage the tip with the sample surface in tapping mode.
-
Set the scan size (e.g., 1x1 µm to 10x10 µm) and scan rate (e.g., 0.5-1 Hz).
-
Adjust the setpoint amplitude (typically 80-90% of the free air amplitude) to ensure gentle, intermittent contact with the surface.
-
Optimize the feedback gains (proportional and integral) to achieve accurate tracking of the surface topography.
-
-
Image Acquisition & Analysis:
-
Capture the height and phase images simultaneously. The height image provides topographical data, while the phase image can reveal variations in material properties.
-
Use the instrument's software to perform a plane-fit correction to remove sample tilt.
-
Calculate the Root Mean Square (RMS) roughness from the height data to quantify the surface smoothness. An RMS value below 1 nm is often desirable for high-performance devices.
-
II. Optical Properties: Interplay with Light
The optical characteristics determine how the material absorbs and emits light, which is fundamental to its function in solar cells and OLEDs.
A. UV-Visible (UV-Vis) Spectroscopy
Why it's critical: UV-Vis spectroscopy measures the electronic absorption of the material as a function of wavelength. This provides direct insight into the electronic transitions within the molecule and is used to determine the optical bandgap (Eg), a key parameter for predicting the spectral range of device operation.[12][13][14][15]
Experimental Protocol: Thin Film Absorption Measurement
-
Sample Preparation: Deposit the thin film onto a transparent substrate, such as quartz or glass.[16] Prepare a blank substrate of the same type for baseline correction.
-
Measurement:
-
Place the blank substrate in the spectrophotometer and record a baseline spectrum.
-
Replace the blank with the thin film sample and record its absorption spectrum, typically over a range of 300-900 nm.
-
-
Data Analysis (Tauc Plot for Optical Bandgap):
-
Convert the measured absorbance (A) to the absorption coefficient (α). This requires knowing the film thickness (d), which can be determined by ellipsometry or a profilometer. The formula is α = 2.303 * A / d.
-
Plot (αhν)^n versus photon energy (hν), where 'h' is Planck's constant and 'ν' is the frequency. The exponent 'n' depends on the nature of the electronic transition (n=2 for direct allowed transitions, common in organic semiconductors).
-
Extrapolate the linear portion of the plot to the x-axis (where (αhν)^n = 0). The x-intercept gives the value of the optical bandgap (Eg).[17]
-
B. Photoluminescence (PL) Spectroscopy
Why it's critical: PL spectroscopy probes the radiative relaxation of excited states, providing information on the material's emissive properties and efficiency. In the context of OLEDs, this directly relates to light output. For solar cells, PL quenching (a reduction in PL intensity when an adjacent layer is added) is a powerful indicator of efficient charge extraction from the absorber layer to the charge transport layer.[18][19][20][21]
Experimental Protocol: Steady-State PL Measurement
-
Sample Preparation: The thin film can be on any substrate. For quenching experiments, prepare two samples: one with just the active film, and another with the active film plus the adjacent charge-accepting layer (e.g., perovskite on the this compound based HTL).
-
Instrument Setup:
-
Choose an excitation wavelength that is strongly absorbed by the material (determined from the UV-Vis spectrum) but does not excite the substrate.
-
Position the sample in the spectrometer.
-
-
Data Acquisition:
-
Excite the sample and record the emission spectrum over a wavelength range red-shifted from the excitation wavelength.
-
For quenching studies, record the PL spectrum for both the standalone film and the bilayer structure under identical excitation conditions. A significant drop in PL intensity for the bilayer indicates efficient charge transfer.
-
III. Electronic Properties: Governing Charge Behavior
The energy levels of the material dictate charge injection and extraction barriers, while its charge carrier mobility determines how efficiently charges move through the film.
A. Cyclic Voltammetry (CV)
Why it's critical: CV is an electrochemical technique used to determine the oxidation and reduction potentials of a material.[22] From these values, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated. Proper energy level alignment between adjacent layers in a device is crucial for minimizing energy losses and ensuring efficient operation.[23]
Experimental Protocol: Thin Film CV
-
Electrode Preparation: Deposit the thin film onto a working electrode (e.g., glassy carbon, platinum, or ITO-coated glass).
-
Electrochemical Cell Setup:
-
Assemble a three-electrode cell: the thin film-coated working electrode, a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).
-
Fill the cell with an appropriate electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) in anhydrous acetonitrile). The solution must be deoxygenated by bubbling with an inert gas (N2 or Ar) for at least 15 minutes.
-
-
Measurement:
-
Include an internal reference standard, such as ferrocene/ferrocenium (Fc/Fc+), in the electrolyte solution for accurate potential calibration.
-
Scan the potential from an initial value to a final value (to observe oxidation) and then back. Then, perform a separate scan in the negative direction to observe reduction.
-
-
Data Analysis:
-
From the resulting voltammogram, determine the onset potential of oxidation (E_ox^onset) and the onset potential of reduction (E_red^onset).
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas, referencing against the Fc/Fc+ couple (which has a known energy level of -4.8 eV or -5.1 eV relative to vacuum, depending on the convention used):[23]
-
E_HOMO (eV) = - [E_ox^onset - E_1/2(Fc/Fc+) + 4.8]
-
E_LUMO (eV) = - [E_red^onset - E_1/2(Fc/Fc+) + 4.8]
-
-
IV. Thermal Stability
A. Thermogravimetric Analysis (TGA)
Why it's critical: TGA measures the change in mass of a material as a function of temperature. This is used to determine its thermal stability and decomposition temperature (Td).[24] For organic electronic devices, which can experience elevated temperatures during operation, high thermal stability is essential for ensuring a long operational lifetime and preventing material degradation.[25]
Experimental Protocol: TGA Measurement
-
Sample Preparation: Place a small amount of the powdered material (typically 5-10 mg) into a TGA pan (e.g., alumina or platinum).
-
Instrument Setup:
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidative degradation.
-
-
Measurement:
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., from room temperature to 600 °C).
-
The instrument continuously records the sample's mass.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
The decomposition temperature (Td) is typically defined as the temperature at which the material loses 5% of its initial mass. A higher Td indicates greater thermal stability.[26]
-
V. Data Presentation & Visualization
Summary of Characterization Techniques
| Technique | Abbreviation | Property Measured | Significance for Device Performance |
| Grazing-Incidence X-ray Scattering | GIWAXS | Crystallinity, Molecular Packing & Orientation | Governs charge carrier mobility and transport anisotropy. |
| Atomic Force Microscopy | AFM | Surface Topography, Roughness, Phase | Impacts interfacial contact quality and leakage currents. |
| UV-Visible Spectroscopy | UV-Vis | Light Absorption, Optical Bandgap (Eg) | Determines the spectral response and potential open-circuit voltage. |
| Photoluminescence Spectroscopy | PL | Emissive Properties, Charge Transfer Efficiency | Indicates radiative efficiency (OLEDs) and charge extraction quality (Solar Cells). |
| Cyclic Voltammetry | CV | HOMO/LUMO Energy Levels | Crucial for energy level alignment and efficient charge injection/extraction. |
| Thermogravimetric Analysis | TGA | Thermal Stability, Decomposition Temp. (Td) | Determines the material's robustness and operational lifetime. |
Example Quantitative Data Table
| Parameter | Value | Technique |
| Film Thickness | 50 ± 2 nm | Spectroscopic Ellipsometry |
| RMS Roughness | 0.85 nm | Atomic Force Microscopy |
| Optical Bandgap (Eg) | 2.95 eV | UV-Vis Spectroscopy |
| HOMO Level | -5.20 eV | Cyclic Voltammetry |
| LUMO Level | -2.15 eV | Cyclic Voltammetry |
| Decomposition Temp. (Td @ 5% loss) | 385 °C | Thermogravimetric Analysis |
Workflow and Data Integration Diagrams
Caption: Workflow for thin film characterization.
Caption: Energy level determination from CV and UV-Vis.
VI. References
-
McNeill, C. R., & Ade, H. (2013). Soft X-ray characterisation of organic semiconductor films. Journal of Materials Chemistry C, 1(2), 187-201. --INVALID-LINK--
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Leonat, L., Sbârcea, G., & Brânzoi, I. V. (2012). Cyclic Voltammetry for Energy Levels Estimation of Organic Materials. UPB Scientific Bulletin, Series B, 74(4), 181-190. --INVALID-LINK--
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Leonat, L., et al. (2012). CYCLIC VOLTAMMETRY FOR ENERGY LEVELS ESTIMATION OF ORGANIC MATERIALS. University POLITEHNICA of Bucharest Scientific Bulletin, Series B, 74(4), 181-190. --INVALID-LINK--
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Horowitz, Y., et al. (2022). Time-resolved spectroscopic ellipsometry in solid-state thin films of thio-diketopyrrolopyrrole-based organic semiconductor. Optics Express, 30(10), 17392-17402. --INVALID-LINK--
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Jones, C. G., et al. (2020). Crystal structure and orientation of organic semiconductor thin films by microcrystal electron diffraction and grazing-incidence wide-angle X-ray scattering. Chemical Communications, 56(30), 4204-4207. --INVALID-LINK--
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Li, R., et al. (2020). Grazing-incidence X-ray diffraction tomography for characterizing organic thin films. Journal of Applied Crystallography, 53(4), 934-941. --INVALID-LINK--
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Jones, C. G., et al. (2020). Crystal structure and orientation of organic semiconductor thin films by microcrystal electron diffraction and grazing-incidence wide-angle X-ray scattering. Chemical Communications. --INVALID-LINK--
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Hernández-Como, N., et al. (2022). Investigation of Structural and Optoelectronic Properties of Organic Semiconductor Film Based on 8-Hydroxyquinoline Zinc. Materials, 15(15), 5424. --INVALID-LINK--
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G. D. Spyropoulos, et al. (2020). Morphological Transitions in Organic Ultrathin Film Growth Imaged by In Situ Step-by-Step Atomic Force Microscopy. The Journal of Physical Chemistry C, 124(24), 13341–13350. --INVALID-LINK--
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ResearchGate. (n.d.). Cyclic voltammetry for energy levels estimation of organic materials. --INVALID-LINK--
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ResearchGate. (n.d.). Photoluminescence spectra of the hole transport materials. --INVALID-LINK--
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ResearchGate. (2018). How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data?--INVALID-LINK--
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Rigaku. (n.d.). Orientation analysis of organic thin film on single crystal sub by In-plane XRD. --INVALID-LINK--
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AZoM. (2022). Exploring Thin Films and Coatings with AFM. --INVALID-LINK--
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K. A. Kopa, et al. (2020). Temperature-Dependent Spectroscopic Ellipsometry of Thin Polymer Films. The Journal of Physical Chemistry B, 124(17), 3547–3559. --INVALID-LINK--
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ResearchGate. (n.d.). Investigation of organic films by atomic force microscopy: Structural, nanotribological and electrical properties. --INVALID-LINK--
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Arizona State University. (2020). Crystal structure and orientation of organic semiconductor thin films by microcrystal electron diffraction and grazing-incidence wide-angle X-ray scattering. --INVALID-LINK--
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Asylum Research. (n.d.). Coating Characterization | Thin Film Characterization | AFM Topography. --INVALID-LINK--
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Calogero, G., et al. (2017). Hole-Transporting Materials for Printable Perovskite Solar Cells. Inorganics, 5(4), 82. --INVALID-LINK--
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Benchchem. (n.d.). Application Notes and Protocols: 4-[4-(Dimethylamino)phenyl]benzaldehyde in Organic Electronics. --INVALID-LINK--
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Dr. Shamsa. (2020). Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. YouTube. --INVALID-LINK--
-
ResearchGate. (n.d.). (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B)...--INVALID-LINK--
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Chen, Y. (2019). Photoluminescence Spectroscopy for Understanding Light Management in Solar Cells. --INVALID-LINK--
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Wikipedia. (n.d.). Thermogravimetric analysis. --INVALID-LINK--
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P. Caprioglio, et al. (2019). p-Doping of organic hole transport layers in p–i–n perovskite solar cells: correlating open-circuit voltage and photoluminescence quenching. Journal of Materials Chemistry A, 7(20), 12863-12875. --INVALID-LINK--
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ResearchGate. (n.d.). Fig. 1 Photoluminescence (PL) of pure perovskite films on glass and...--INVALID-LINK--
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Karlsruhe Institute of Technology. (n.d.). Thin Film Characterisation Methods. --INVALID-LINK--
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Tokyo Chemical Industry Co., Ltd. (n.d.). 4-(Di-p-tolylamino)benzaldehyde. --INVALID-LINK--
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Lumora Chemicals. (n.d.). 4-(di-p-tolylamino)benzaldehyde. --INVALID-LINK--
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ResearchGate. (2019). (PDF) Thermogravimetry and Mass Spectrometry of Extractable Organics from Manufactured Nanomaterials for Identification of Potential Coating Components. --INVALID-LINK--
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Eltra. (n.d.). Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. --INVALID-LINK--
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Open Access Pub. (n.d.). Thin Film Deposition and Characterization Techniques. --INVALID-LINK--
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Chemistry For Everyone. (2024). How Does Thermogravimetric Analysis (TGA) Work? YouTube. --INVALID-LINK--
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ResearchGate. (n.d.). Figure 3. UV−vis spectra of 1:8 dilutions of films extracted in 2.0 mL...--INVALID-LINK--
-
SlideShare. (2019). Thin film Characterization Techniques. --INVALID-LINK--
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CymitQuimica. (n.d.). 4-(Di-p-tolylamino)benzaldehyde. --INVALID-LINK--
-
TU Wien. (n.d.). 4. Properties and Characterization of Thin Films. --INVALID-LINK--
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Luminescence Technology Corp. (n.d.). DPAVB. --INVALID-LINK--
-
Measurlabs. (2023). Thin Film Characterization Techniques. --INVALID-LINK--
-
ResearchGate. (n.d.). Optical Characterization of Semiconducting Thin Films Using UV-VIS-NIR Spectroscopy: A Review. --INVALID-LINK--
-
ResearchGate. (n.d.). a UV–vis absorption spectra thin films b UV–vis absorption spectra of PIs in NMP solution P1-P4. --INVALID-LINK--
-
ResearchGate. (n.d.). UV-vis spectras of the polyimide films. --INVALID-LINK--
-
ResearchGate. (n.d.). Normalized UV-vis absorption spectra of all polyimides of their solid...--INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. Better characterisation of thin film organic semiconductors [advancedsciencenews.com]
- 3. Crystal structure and orientation of organic semiconductor thin films by microcrystal electron diffraction and grazing-incidence wide-angle X-ray scattering - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. asu.elsevierpure.com [asu.elsevierpure.com]
- 6. journals.iucr.org [journals.iucr.org]
- 7. azom.com [azom.com]
- 8. Coating Characterization | Thin Film Characterization | AFM Topography [afm.oxinst.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. p-Doping of organic hole transport layers in p–i–n perovskite solar cells: correlating open-circuit voltage and photoluminescence quenching - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 25. youtube.com [youtube.com]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols for the Condensation Reaction of 4-Di-p-tolylamino-benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This comprehensive guide details the condensation reaction of 4-Di-p-tolylamino-benzaldehyde, a versatile building block in organic synthesis. The protocols provided herein are designed to be robust and reproducible, offering insights into the synthesis of valuable compounds for materials science and medicinal chemistry. The underlying principles of the Knoevenagel condensation are explained, with specific considerations for the electron-rich nature of the starting aldehyde.
Introduction: The Significance of this compound in Synthesis
This compound is a key intermediate characterized by a triphenylamine core, which imparts significant electron-donating properties. This electronic feature makes the aldehyde group highly susceptible to nucleophilic attack, facilitating condensation reactions with a variety of active methylene compounds. The resulting products, typically α,β-unsaturated systems, are of great interest due to their extended conjugation and potential applications as fluorescent probes, organic light-emitting diode (OLED) materials, and pharmacologically active agents. This document provides detailed protocols for the Knoevenagel condensation of this compound with two common active methylene compounds: malononitrile and ethyl cyanoacetate.
Mechanistic Insight: The Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction, ultimately forming a new carbon-carbon double bond.[1] The reaction is typically catalyzed by a weak base, which serves to deprotonate the active methylene compound, generating a resonance-stabilized carbanion. This carbanion then acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The subsequent elimination of a water molecule yields the α,β-unsaturated product.[2]
The strong electron-donating di-p-tolylamino group at the para position of the benzaldehyde increases the electron density on the carbonyl oxygen, which could potentially decrease the electrophilicity of the carbonyl carbon. However, the resonance effect also stabilizes the carbocation-like transition state, facilitating the reaction. The choice of a suitable base is critical to ensure efficient deprotonation of the active methylene compound without promoting self-condensation of the aldehyde.
Experimental Protocols
The following protocols are provided as a detailed guide for the synthesis of two representative condensation products of this compound.
Protocol 1: Synthesis of 2-(4-(di-p-tolylamino)benzylidene)malononitrile
This protocol is adapted from a similar synthesis of 2-(4-(diphenylamino)benzylidene)malononitrile and is expected to yield the desired product in high purity.[3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 301.39 | 10 | 3.01 g |
| Malononitrile | 66.06 | 10 | 0.66 g (0.53 mL) |
| Piperidine | 85.15 | catalytic | ~4 drops |
| Ethanol (Absolute) | 46.07 | - | 40 mL |
| Deionized Water | 18.02 | - | 40 mL |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (3.01 g, 10 mmol) and ethanol (40 mL). Stir the mixture at room temperature until the aldehyde is completely dissolved.
-
To the resulting solution, add malononitrile (0.66 g, 10 mmol).
-
Add 4 drops of piperidine to the reaction mixture.
-
Stir the solution at room temperature for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate 7:3).
-
After completion of the reaction, add deionized water (40 mL) to the reaction mixture to precipitate the product.
-
Collect the precipitated solid by vacuum filtration and wash with cold ethanol.
-
Dry the product in a vacuum oven at 60 °C to a constant weight.
Expected Characterization Data (based on the analogous diphenylamino compound): [3]
-
Appearance: Yellow to orange solid.
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~7.7-7.8 (d, 2H), ~7.5 (s, 1H), ~7.1-7.4 (m, 8H), ~6.9-7.0 (d, 2H), 2.3-2.4 (s, 6H).
-
¹³C NMR (101 MHz, CDCl₃): δ (ppm) ~158, ~153, ~145, ~133, ~130, ~126, ~123, ~118, ~115, ~114, ~75, ~21.
-
IR (ATR, cm⁻¹): ~3050 (Ar C-H), ~2220 (C≡N), ~1570 (C=C), ~1510 (Ar C=C).
-
HRMS (ESI): Calculated for C₂₅H₂₁N₃ [M+H]⁺, expected m/z.
Protocol 2: Synthesis of Ethyl 2-cyano-3-(4-(di-p-tolylamino)phenyl)acrylate
This protocol is a generalized procedure based on the Knoevenagel condensation of aromatic aldehydes with ethyl cyanoacetate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 301.39 | 10 | 3.01 g |
| Ethyl 2-cyanoacetate | 113.12 | 12 | 1.36 g (1.29 mL) |
| Ammonium Acetate | 77.08 | 1.5 | 0.12 g |
| Acetic Acid (Glacial) | 60.05 | catalytic | ~2 drops |
| Toluene | 92.14 | - | 50 mL |
Procedure:
-
Set up a 100 mL round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add this compound (3.01 g, 10 mmol), ethyl 2-cyanoacetate (1.36 g, 12 mmol), ammonium acetate (0.12 g, 1.5 mmol), a few drops of glacial acetic acid, and toluene (50 mL).
-
Heat the reaction mixture to reflux and continue for 4-6 hours, collecting the water formed in the Dean-Stark trap.
-
Monitor the reaction progress by TLC (e.g., hexane:ethyl acetate 8:2).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane and ethyl acetate) to afford the pure product.
Expected Characterization Data (based on analogous compounds): [4][5]
-
Appearance: Yellow or orange crystalline solid.
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.2 (s, 1H, vinylic proton), ~7.8-7.9 (d, 2H), ~7.1-7.3 (m, 8H), ~6.8-6.9 (d, 2H), 4.3-4.4 (q, 2H, OCH₂), 2.3-2.4 (s, 6H), 1.3-1.4 (t, 3H, CH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ (ppm) ~163 (C=O), ~155 (vinylic C), ~153, ~145, ~134, ~130, ~126, ~120, ~117 (CN), ~112, ~100 (vinylic C), ~62 (OCH₂), ~21, ~14 (CH₃).
-
IR (ATR, cm⁻¹): ~2980 (Aliphatic C-H), ~2225 (C≡N), ~1720 (C=O), ~1600 (C=C), ~1510 (Ar C=C).
Trustworthiness and Self-Validation
The protocols described are based on well-established Knoevenagel condensation reactions.[1] The reliability of these procedures is enhanced by the following considerations:
-
Monitoring Reaction Progress: The use of Thin Layer Chromatography (TLC) is crucial for determining the completion of the reaction, preventing the formation of by-products due to prolonged reaction times or incomplete conversion.
-
Purification: For Protocol 1, precipitation and washing are generally sufficient to obtain a product of high purity. For Protocol 2, column chromatography is recommended to remove any unreacted starting materials and by-products, ensuring the isolation of a pure compound.
-
Spectroscopic Characterization: The identity and purity of the synthesized compounds must be confirmed by spectroscopic methods such as NMR (¹H and ¹³C), IR, and mass spectrometry. The expected spectral data provided serve as a benchmark for validation.
Conclusion
The condensation reaction of this compound with active methylene compounds provides an efficient route to synthesize functionalized α,β-unsaturated molecules. The protocols detailed in this application note offer a starting point for researchers to explore the synthesis of a wide range of derivatives with potential applications in materials science and drug discovery. The electron-rich nature of the starting aldehyde generally leads to high reactivity and good yields under mild conditions.
References
The Versatile Virtuoso: 4-Di-p-tolylamino-benzaldehyde as a Premier Building Block in Materials Science
Introduction: Unveiling a Molecular Workhorse
In the dynamic landscape of materials science, the strategic design of molecular components is paramount to achieving desired functionalities. Among the pantheon of versatile building blocks, 4-Di-p-tolylamino-benzaldehyde stands out as a particularly valuable precursor for a new generation of advanced materials. Its unique molecular architecture, which marries a robust, electron-rich triarylamine core with a reactive aldehyde functional group, provides a powerful platform for synthesizing materials with exceptional optoelectronic properties.
The di-p-tolylamino moiety imparts excellent hole-transporting capabilities and high thermal stability, attributes that are critical for the performance and longevity of organic electronic devices.[1] Concurrently, the benzaldehyde group serves as a versatile chemical handle, enabling straightforward synthetic transformations into a diverse array of functional materials, including fluorescent probes, components for organic light-emitting diodes (OLEDs), and potentially as linkers in porous crystalline structures like metal-organic frameworks (MOFs). This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols to empower researchers in harnessing its full potential.
Core Properties and Synthetic Accessibility
This compound, also known as 4-Formyl-4',4''-dimethyltriphenylamine, is a light yellow to amber crystalline powder.[2] Its key attributes stem from the electronic interplay between the nitrogen lone pair of the tertiary amine and the aromatic system, which can be further modulated by the electron-withdrawing nature of the aldehyde group.
| Property | Value/Description | Source |
| CAS Number | 42906-19-4 | [2] |
| Molecular Formula | C21H19NO | [3] |
| Molecular Weight | 301.38 g/mol | [3] |
| Appearance | Light yellow to amber powder/crystal | [2] |
| Purity | >98.0% (HPLC) | [2] |
| Key Features | Electron-rich triarylamine core, reactive aldehyde group, good thermal stability. | [1] |
The synthesis of this compound is typically achieved through the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich aromatic compounds.[3]
Application I: High-Performance Hole Transport Materials for OLEDs
The triarylamine scaffold is a cornerstone in the design of hole transport materials (HTMs) for OLEDs, owing to its ability to facilitate the efficient injection and transport of positive charge carriers (holes).[1] The di-p-tolylamino group in our subject compound provides a robust foundation for creating amorphous materials with high glass transition temperatures, preventing crystallization and ensuring the morphological stability of thin films in OLED devices.
Protocol 1: Synthesis of a Schiff Base-Linked Dimeric Hole Transport Material
This protocol details the synthesis of a dimeric hole transport material through the condensation of this compound with an aromatic diamine, a common strategy to create larger, more stable HTMs.
Materials:
-
This compound (1.0 eq)
-
Benzidine (0.5 eq)
-
Anhydrous Toluene
-
p-Toluenesulfonic acid (catalytic amount)
-
Methanol
-
Standard glassware for organic synthesis with a Dean-Stark trap
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap, dissolve this compound (1.0 equivalent) and benzidine (0.5 equivalents) in anhydrous toluene.
-
Inert Atmosphere: Purge the flask with argon or nitrogen for 15-20 minutes to create an inert atmosphere.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude product will be a solid. Wash the solid with methanol and then recrystallize from a suitable solvent system (e.g., toluene/hexane) to yield the pure dimeric HTM.
-
Characterization (Self-Validation):
-
¹H and ¹³C NMR: Confirm the formation of the imine (-CH=N-) bonds and the overall molecular structure.
-
FT-IR: Look for the disappearance of the aldehyde C=O stretch and the appearance of the C=N imine stretch.
-
Mass Spectrometry: Verify the molecular weight of the final product.
-
Thermal Analysis (TGA/DSC): Determine the thermal stability and glass transition temperature, crucial for device applications.
-
Protocol 2: Fabrication of a Multilayer OLED Device
This protocol outlines the fabrication of a standard multilayer OLED device using the synthesized HTM.
Materials:
-
ITO-coated glass substrates
-
Synthesized Hole Transport Material (HTM)
-
Emissive Layer (EML) material (e.g., Alq₃)
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Metal for cathode (e.g., Aluminum)
-
High-vacuum thermal evaporation chamber (<10⁻⁶ Torr)
Procedure:
-
Substrate Preparation: Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen stream and treat them with UV-Ozone for 15 minutes to improve the work function of the ITO.[1]
-
Organic Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber. Sequentially deposit the organic layers:
-
Hole Transport Layer (HTL): 40 nm of the synthesized HTM.
-
Emissive Layer (EML): 30 nm of a suitable emissive material like Alq₃.
-
Electron Transport Layer (ETL): 20 nm of an electron-transporting material like TPBi.[1]
-
-
Cathode Deposition: Without breaking the vacuum, deposit a thin (1 nm) layer of LiF as an electron injection layer, followed by the deposition of the metal cathode (e.g., 100 nm of Al) through a shadow mask to define the active area of the device.[4]
-
Encapsulation: Encapsulate the device in a nitrogen-filled glovebox to protect the organic layers from atmospheric moisture and oxygen.
-
Characterization (Self-Validation):
-
Current-Voltage-Luminance (J-V-L) Characteristics: Measure the device's turn-on voltage, current density, and luminance.
-
Electroluminescence (EL) Spectrum: Determine the emission color and purity.
-
External Quantum Efficiency (EQE): Calculate the efficiency of the device.
-
Caption: Workflow for the fabrication of a multilayer OLED.
Application II: "Turn-On" Fluorescent Probes for Analyte Sensing
The aldehyde functionality of this compound is an excellent platform for developing chemosensors.[5] A common strategy involves a condensation reaction with an appropriate amine to form a Schiff base (imine). This reaction can be designed to elicit a "turn-on" fluorescent response upon reaction with a target analyte.
Protocol 3: Synthesis of a Schiff Base Fluorescent Probe for Amine Detection
This protocol describes the synthesis of a fluorescent probe that is initially non-fluorescent but becomes fluorescent upon reaction with a primary amine. The principle relies on the formation of an imine, which alters the electronic structure of the molecule and opens a radiative decay pathway.
Materials:
-
This compound (1.0 eq)
-
2-Aminothiophenol (1.0 eq)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.
-
Addition of Amine: To this solution, add 2-aminothiophenol (1.0 equivalent) and a few drops of glacial acetic acid as a catalyst.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The reaction progress can be monitored by TLC.
-
Isolation: The product, a Schiff base, will often precipitate from the solution upon completion. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Purification: Filter the solid product and wash with cold ethanol. The product can be further purified by recrystallization if necessary.
-
Characterization (Self-Validation):
-
NMR and Mass Spectrometry: Confirm the structure of the synthesized Schiff base.
-
UV-Vis and Fluorescence Spectroscopy: Record the absorption and emission spectra of the probe before and after reacting it with a model primary amine to confirm the "turn-on" fluorescence mechanism.
-
Protocol 4: Application of the Fluorescent Probe
-
Probe Solution: Prepare a stock solution of the synthesized probe in a suitable solvent (e.g., DMSO or ethanol).
-
Analyte Addition: In a cuvette, add the probe solution to a buffer. Record the baseline fluorescence.
-
Fluorescence Measurement: Add the amine-containing analyte to the cuvette. Record the fluorescence emission spectrum at timed intervals to observe the "turn-on" response.
-
Selectivity Studies: Test the probe's response to various other functional groups and potential interferents to validate its selectivity for primary amines.
Caption: "Turn-on" fluorescence sensing mechanism.
Application III: Building Blocks for Metal-Organic Frameworks (MOFs)
The aldehyde group of this compound can also be utilized in the synthesis of MOFs. While direct use as a linker is less common than carboxylate-based linkers, it can be derivatized or used in post-synthetic modification to introduce functionality into a pre-formed MOF. A plausible approach is to first synthesize a linker containing the di-p-tolylamino-benzaldehyde moiety and other coordinating groups, such as carboxylates.
Proposed Synthetic Strategy for a MOF Linker
-
Functionalization: Convert the aldehyde group into a more suitable coordinating group for MOF synthesis. For example, the aldehyde can be oxidized to a carboxylic acid.
-
MOF Synthesis: The resulting di-p-tolylamino-benzoic acid derivative can then be used as an organic linker in a solvothermal reaction with a metal salt (e.g., zinc nitrate or zirconium chloride) to form a MOF.[6] The bulky di-p-tolylamino group would influence the porosity and topology of the resulting framework.
This area represents a frontier for the application of this compound, offering exciting possibilities for creating novel MOFs with unique electronic properties for applications in sensing, catalysis, or gas separation.
Conclusion and Future Outlook
This compound is a powerful and versatile building block in materials science. Its inherent electronic properties and synthetic accessibility make it an ideal starting point for the creation of a wide range of functional organic materials. The protocols outlined in this guide for the synthesis of hole transport materials and fluorescent probes provide a solid foundation for researchers to explore and expand upon the applications of this remarkable compound. Future research will undoubtedly uncover new and innovative ways to leverage the unique properties of this compound in areas such as perovskite solar cells, nonlinear optics, and advanced porous materials.
References
- 1. benchchem.com [benchchem.com]
- 2. Turn on Fluorescent Probes for Selective Targeting of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Fluorescent Probes based on Stilbenes and Diphenylacetylenes targeting β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. "Turn on Fluorescent Probes for Selective Targeting of Aldehydes" by Ozlem Dilek and Susan L. Bane [orb.binghamton.edu]
- 6. Preparation of metal–organic frameworks with bimetallic linkers and corresponding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Achieving High Purity 4-Di-p-tolylamino-benzaldehyde
Welcome to the dedicated technical support center for the purification of 4-Di-p-tolylamino-benzaldehyde. This guide is designed for researchers, medicinal chemists, and materials scientists who require this key synthetic intermediate in its highest possible purity. Here, we move beyond simple procedural lists to provide a deep, mechanistic understanding of common purification challenges and offer robust, field-proven protocols to overcome them. Our aim is to empower you with the expertise to not only troubleshoot your current experiments but also to anticipate and prevent future purity issues.
Troubleshooting Common Purity Issues
This section is structured in a question-and-answer format to directly address the most frequent challenges encountered during the purification of this compound, particularly after synthesis via the Vilsmeier-Haack reaction.[1][2][3]
Question 1: My isolated product is a yellow-brown or greenish oil/waxy solid, not the expected light-yellow crystalline powder. What is the likely cause and how do I fix it?
Answer: This is a classic sign of persistent impurities. The off-color and poor morphology are likely due to a combination of residual starting material (di-p-tolylamine), colored byproducts from the Vilsmeier-Haack reaction, and potentially some degradation products. The Vilsmeier-Haack reaction, while effective, can generate highly colored iminium salt intermediates and other minor side products that can be difficult to remove.[1][2]
-
Immediate Action: The most effective first step for removing significant colored impurities is a treatment with activated carbon followed by either column chromatography or recrystallization.
-
Causality: Activated carbon has a high surface area and porosity, making it excellent at adsorbing large, flat, conjugated molecules, which are often the source of persistent color in organic synthesis.[4]
Question 2: After column chromatography on silica gel, my yield is very low, and I see yellow/brown streaking on the column. What's happening?
Answer: This strongly suggests that your compound, an electron-rich aromatic aldehyde, is degrading on the acidic surface of the silica gel.[5] The nitrogen atom of the di-p-tolylamino group can be protonated by the acidic silanol groups on the silica surface, leading to strong binding (streaking) and, in some cases, decomposition.
-
Solution: Deactivate the silica gel before use. This can be achieved by preparing your column slurry in an eluent that contains a small amount of a tertiary amine, typically 0.5-1% triethylamine (TEA).[5] The TEA will neutralize the most acidic sites on the silica, allowing your product to elute without significant interaction or degradation.
-
Alternative Stationary Phase: If the compound is exceptionally sensitive, consider using a less acidic stationary phase like alumina (neutral or basic).[5]
Question 3: My NMR spectrum shows my desired product, but also a small peak around 9.8-10.0 ppm and some unreacted di-p-tolylamine. How do I remove these?
Answer: The peak in the aldehyde region suggests the presence of an isomeric aldehyde or a related formylated impurity. The presence of the starting amine indicates an incomplete reaction. Both are common outcomes in Vilsmeier-Haack syntheses.
-
Purification Strategy: Flash column chromatography is the most effective method to separate these closely related species. The polarity difference between the starting amine (less polar), the desired product, and any di-formylated byproducts (more polar) is usually sufficient for good separation on silica gel.
-
TLC Optimization: Before running the column, optimize your solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of approximately 0.25-0.35 for the this compound to ensure good separation from both less polar and more polar impurities.[5] A common eluent system for this class of compounds is a mixture of hexane and ethyl acetate.[5][6]
Question 4: I've tried to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point because the solution is too supersaturated or the compound is significantly impure.
-
Troubleshooting Steps:
-
Reduce Supersaturation: Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation level.
-
Slow Cooling: Allow the solution to cool very slowly. A Dewar flask or insulating the flask with glass wool can promote the formation of crystals over oil.
-
Solvent Choice: The boiling point of your recrystallization solvent might be too high relative to your compound's melting point (~109°C). Consider a lower-boiling solvent or a mixed solvent system.
-
Pre-Purification: If the crude product is very impure, a preliminary purification by flash chromatography to remove the bulk of the impurities may be necessary before attempting recrystallization.
-
Frequently Asked Questions (FAQs)
-
What is the expected appearance and purity of high-quality this compound?
-
How should I store the purified compound?
-
This compound is sensitive to air and light. It should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and in a cool, dark place.
-
-
What analytical techniques are best for assessing purity?
-
A combination of ¹H NMR and HPLC is ideal. ¹H NMR will confirm the structure and identify any proton-containing impurities, while HPLC is excellent for quantifying the purity and detecting non-protonated impurities.[9]
-
-
Can I use a bisulfite adduct formation to purify this aldehyde?
-
While bisulfite adduct formation is a classic method for purifying aldehydes, it can be less effective for sterically hindered aldehydes like this compound. Column chromatography or recrystallization are generally more reliable for this specific compound.
-
In-Depth Purification Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a robust starting point and should be optimized with preliminary TLC analysis.
1. TLC Analysis & Eluent Selection:
- Stationary Phase: Silica gel 60 F254 plates.
- Mobile Phase (Eluent): Start with a mixture of Hexane:Ethyl Acetate (8:2 v/v). Adjust the ratio to achieve an Rf value of ~0.3 for the target compound.[5][6]
- Visualization: The compound is UV active and should be visible at 254 nm.
2. Column Preparation (Deactivated Silica):
- Prepare a slurry of silica gel (230-400 mesh) in your chosen starting eluent (e.g., Hexane:Ethyl Acetate 9:1) containing 0.5% triethylamine.[5]
- Pack the column with the slurry, ensuring no air bubbles are trapped.
- Add a thin layer of sand to the top of the silica bed.
3. Sample Loading:
- Dissolve the crude this compound in a minimum amount of dichloromethane or the eluent.
- Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading").
- Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection:
- Begin elution with the low-polarity starting solvent.
- Gradually increase the polarity of the eluent (e.g., to 8:2, then 7:3 Hexane:Ethyl Acetate, maintaining 0.5% triethylamine).
- Collect fractions and monitor by TLC to identify those containing the pure product.
5. Product Isolation:
- Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: High-Purity Recrystallization
1. Solvent Screening (Small Scale):
- Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with hexane or water).
- The ideal solvent will dissolve the compound completely when hot but provide poor solubility at room temperature, leading to crystal formation upon cooling. Ethanol or an ethanol/water mixture are often good starting points for similar aromatic aldehydes.[10]
2. Dissolution:
- Place the crude product in an Erlenmeyer flask.
- Add the minimum amount of the chosen hot solvent to completely dissolve the solid. If the solution is highly colored, this is the point to add a small amount of activated carbon.
3. Hot Filtration (if activated carbon was used):
- If you used activated carbon, perform a hot filtration through a fluted filter paper to remove it. This step must be done quickly to prevent premature crystallization.
4. Crystallization:
- Allow the clear filtrate to cool slowly and undisturbed to room temperature.
- Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
5. Crystal Collection and Drying:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
- Dry the purified crystals in a vacuum oven.
| Parameter | Column Chromatography | Recrystallization |
| Primary Use | Separation of closely related compounds (e.g., starting material, product, byproducts) | Removal of minor impurities, final polishing for high crystallinity |
| Typical Stationary Phase | Deactivated Silica Gel (0.5% TEA)[5] | Not Applicable |
| Typical Mobile Phase/Solvent | Hexane:Ethyl Acetate Gradient[5][6] | Ethanol, Isopropanol, or mixed solvents |
| Achievable Purity | >99% (by HPLC) | >98.5% (by HPLC) |
| Key Challenge | Potential for compound degradation on silica | "Oiling out," low yield if too much solvent is used |
Workflow & Decision Making
The choice of purification method depends on the nature and quantity of impurities. The following diagram outlines a logical workflow for achieving high-purity this compound.
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. 4,4'-DIFORMYLTRIPHENYLAMINE | 53566-95-3 [amp.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. CN103709053A - Method for preparing tri(4-formylphenyl) amine by employing 4-formyltriphenylamine - Google Patents [patents.google.com]
- 7. 4-(Di-p-tolylamino)benzaldehyde | CymitQuimica [cymitquimica.com]
- 8. labproinc.com [labproinc.com]
- 9. 131293.1608 - 4-(Dimethylamino) Benzaldehyde (Reag. Ph. Eur.) for analysis, ACS, | Analytics-Shop [analytics-shop.com]
- 10. benchchem.com [benchchem.com]
Stability issues and degradation of 4-Di-p-tolylamino-benzaldehyde
Welcome to the technical support center for 4-Di-p-tolylamino-benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common stability issues and degradation challenges associated with this compound. Our goal is to provide you with the expertise and practical solutions to ensure the integrity of your experiments.
Introduction: Understanding the Instability of this compound
This compound is a versatile organic compound used in a variety of applications, including the synthesis of dyes, pharmaceuticals, and materials for optoelectronics. Its chemical structure, featuring both a triarylamine and a benzaldehyde moiety, makes it susceptible to degradation under common laboratory conditions. The primary modes of degradation are oxidation and photodegradation, which can lead to the formation of impurities that may compromise experimental outcomes. This guide will address these issues in a practical question-and-answer format.
Frequently Asked Questions (FAQs) and Troubleshooting
Compound Handling and Storage
Question 1: My new bottle of this compound has a darker color than expected. Is it still usable?
A discolored appearance, ranging from light yellow to amber or even dark green, can be an initial sign of degradation.[1][2][3][4] The primary cause of discoloration is often the formation of oxidized species and the generation of triarylamine radical cations, which are known to be colored. While a slight discoloration may not significantly impact all applications, it is crucial to assess the purity of the compound before use.
Recommendation:
-
Purity Assessment: Perform a quick purity check using Thin Layer Chromatography (TLC) against a known standard if available. For a more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.
-
Recrystallization: If impurities are detected, recrystallization from a suitable solvent like ethanol or acetonitrile can often purify the compound.
Question 2: What are the optimal storage conditions to minimize degradation?
To maintain the stability of this compound, it is imperative to store it under conditions that limit its exposure to air, light, and heat.
| Storage Condition | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[5] | The compound is air-sensitive and can be oxidized by atmospheric oxygen.[1] |
| Light | Store in an amber, tightly sealed vial in a dark place. | The triarylamine moiety is light-sensitive and can undergo photodegradation. |
| Temperature | Store in a cool, dry place. Recommended storage temperatures are between 2-8°C.[5] | Elevated temperatures can accelerate both oxidation and other decomposition pathways. |
Degradation and Impurity Identification
Question 3: I observe a new spot on my TLC plate after leaving my solution of this compound on the benchtop for a few hours. What could it be?
The most common degradation product is the corresponding carboxylic acid, 4-Di-p-tolylamino-benzoic acid , formed by the oxidation of the aldehyde group. This impurity is more polar than the starting material and will have a lower Rf value on a normal-phase TLC plate. Another possibility, especially with exposure to light, is the formation of colored radical cations from the triarylamine group.
Question 4: My NMR spectrum shows unexpected peaks. How can I identify the impurities?
Besides the characteristic aldehyde proton peak (~9.8 ppm) and aromatic protons, the presence of a broad peak in the downfield region (10-12 ppm) could indicate the presence of the carboxylic acid impurity. Comparing your spectrum with a reference spectrum of the pure compound is the best approach. Minor impurities may also arise from the synthesis process, such as unreacted starting materials or side products.
Question 5: How can I confirm the presence of 4-Di-p-tolylamino-benzoic acid in my sample?
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool to identify this impurity. You would expect to see a mass peak corresponding to the molecular weight of 4-Di-p-tolylamino-benzoic acid.
-
IR Spectroscopy: Infrared (IR) spectroscopy can also be informative. The presence of a broad O-H stretch (around 2500-3300 cm⁻¹) and a shift in the carbonyl (C=O) stretch are indicative of the carboxylic acid.
-
Acid-Base Extraction: A simple chemical test involves dissolving the sample in an organic solvent and performing a liquid-liquid extraction with a mild aqueous base (e.g., sodium bicarbonate solution). The acidic impurity will move to the aqueous layer. Acidifying the aqueous layer should precipitate the carboxylic acid, which can then be analyzed.
Experimental Protocols
Protocol 1: Purity Assessment by HPLC
This protocol provides a general method for analyzing the purity of this compound.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, start with 60% acetonitrile and increase to 95% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of the compound (around 350-400 nm) and a lower wavelength like 254 nm to detect a wider range of impurities.
-
Sample Preparation: Dissolve a small, accurately weighed amount of the sample in the initial mobile phase composition.
-
Injection Volume: 10 µL.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Test the solubility of a small amount of the compound in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Procedure:
-
Dissolve the impure compound in a minimal amount of the hot recrystallization solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Protocol 3: Removal of Acidic Impurities by Acid-Base Extraction
-
Dissolve the impure this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat the washing 2-3 times.
-
Combine the aqueous layers and acidify with dilute HCl. If a precipitate forms, it is likely the carboxylic acid impurity.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and evaporate the solvent to recover the purified product.
Visualizing Degradation Pathways
The following diagrams illustrate the primary degradation pathways for this compound.
Caption: Oxidation of the aldehyde to a carboxylic acid.
Caption: Photodegradation leading to colored radical cations.
Summary of Key Recommendations
-
Procurement: Whenever possible, purchase from a reputable supplier and request the certificate of analysis to ensure initial purity.
-
Storage: Upon receipt, immediately store the compound in a cool, dark, and dry place under an inert atmosphere.
-
Handling: Minimize exposure to ambient light and air. Prepare solutions fresh and use them promptly.
-
Purity Verification: Before use in sensitive applications, verify the purity by an appropriate analytical method like HPLC or TLC.
-
Purification: If impurities are detected, purify the compound using recrystallization or column chromatography. For acidic impurities, an acid-base extraction is effective.
By following these guidelines, you can significantly mitigate the stability issues associated with this compound and ensure the reliability and reproducibility of your research.
References
Technical Support Center: Stabilizing 4-Di-p-tolylamino-benzaldehyde
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical advice on the proper storage and handling of 4-Di-p-tolylamino-benzaldehyde to prevent oxidative degradation. As a molecule incorporating both a reactive aldehyde and an electron-rich triarylamine moiety, its stability is paramount for reliable and reproducible experimental outcomes.
Understanding the Instability of this compound
This compound is a valuable intermediate in the synthesis of various organic materials, including dyes and materials for optoelectronics.[1][2] Its utility, however, is intrinsically linked to its chemical purity. The molecule's structure presents two key functionalities susceptible to degradation: the aldehyde group and the triarylamine nitrogen center.
The aldehyde group is notoriously prone to oxidation, especially when exposed to atmospheric oxygen. This process converts the aldehyde to the corresponding carboxylic acid, 4-Di-p-tolylamino-benzoic acid. This impurity is often unreactive in subsequent reactions where the aldehyde functionality is required, leading to lower yields and the formation of unexpected side products.
The triarylamine portion of the molecule, while generally more stable than the aldehyde, can also undergo oxidation, particularly under the influence of light and air. This can lead to the formation of colored impurities and radical species that may interfere with sensitive downstream applications.
This guide provides a comprehensive approach to mitigating these degradation pathways through optimized storage and handling protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of this compound degradation?
A: The most common visual indicator of degradation is a change in color. Fresh, high-purity this compound typically appears as a light yellow to amber powder or crystal.[2][3] Upon prolonged exposure to air and/or light, it may darken to a greenish or brownish hue. The formation of a solid precipitate in a solution can also indicate degradation or polymerization of the aldehyde.
Q2: I've noticed a color change in my stored this compound. Can I still use it?
A: A significant color change suggests that the compound has undergone some level of degradation. For applications requiring high purity, it is strongly recommended to use fresh material. If this is not feasible, the purity of the material should be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to quantify the level of impurities before use.
Q3: What is the main product of oxidation?
A: The primary oxidation product is 4-Di-p-tolylamino-benzoic acid, formed from the oxidation of the benzaldehyde group.
Q4: How does the presence of the carboxylic acid impurity affect my reaction?
A: If your synthesis relies on the reactivity of the aldehyde group (e.g., in condensation reactions, reductive aminations, or Wittig reactions), the carboxylic acid impurity will be unreactive under these conditions. This will result in a lower yield of your desired product and may complicate the purification process due to the presence of the unreacted starting material and the acid impurity.
Core Storage Protocol to Prevent Oxidation
Adherence to a strict storage protocol is the most effective strategy to maintain the integrity of this compound. The following step-by-step methodology is based on established best practices for air- and light-sensitive compounds.[4][5]
Materials Required:
-
Schlenk flask or a vial with a PTFE-lined septum cap
-
Inert gas (Argon or Nitrogen) with a manifold or balloon setup
-
Vacuum pump
-
Parafilm or laboratory sealing film
-
Opaque secondary container (e.g., an amber jar or a metal can)
-
Desiccator cabinet or a dry box
-
-20°C freezer
Step-by-Step Storage Procedure:
-
Procurement and Initial Inspection: Upon receiving this compound, visually inspect the material for any signs of discoloration. It should be a light yellow to amber crystalline powder.
-
Inert Atmosphere Packaging:
-
If the compound is not already packaged under an inert atmosphere, it is crucial to transfer it to a suitable container. A Schlenk flask is ideal for larger quantities, while a vial with a septum cap is suitable for smaller amounts. .
-
Place the compound in the chosen container.
-
Connect the container to a vacuum/inert gas manifold.
-
Carefully evacuate the air from the container.
-
Backfill the container with a dry, inert gas such as argon or nitrogen.
-
Repeat this vacuum/backfill cycle three to five times to ensure a completely inert atmosphere.
-
-
Secure Sealing:
-
For a Schlenk flask, ensure the stopcock is securely closed.
-
For a vial, tightly screw the cap on.
-
Wrap the cap or stopcock with Parafilm as an extra precaution against atmospheric moisture and oxygen ingress.
-
-
Light Protection:
-
Place the sealed container inside an opaque secondary container to protect it from light.
-
-
Temperature Control:
-
Store the container in a freezer at -20°C for long-term storage. For short-term storage (days to a few weeks), refrigeration at 2-8°C is acceptable.
-
-
Moisture Control:
-
If a freezer is not available, store the light-protected container in a desiccator at room temperature.
-
Visualizing the Storage Workflow
Caption: A step-by-step workflow for the proper storage of this compound.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Color darkens (to green/brown) | Oxidation due to exposure to air and/or light. | Discard if purity is critical. Otherwise, assess purity via HPLC or NMR before use. |
| Reduced reaction yield | Degradation of the aldehyde to the unreactive carboxylic acid. | Use a fresh batch of the reagent. Confirm the purity of the starting material. |
| Formation of precipitate in solution | Polymerization of the aldehyde or precipitation of impurities. | Prepare solutions fresh before use. If a solution must be stored, do so under an inert atmosphere and in the dark. |
| Unexpected peaks in NMR/HPLC | Presence of oxidation or other degradation products. | Purify the material by recrystallization or column chromatography if possible. It is often more cost-effective to purchase a new batch. |
Analytical Purity Assessment
To ensure the quality of this compound, particularly if degradation is suspected, the following analytical methods are recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for quantifying the purity of the compound and detecting the presence of the carboxylic acid impurity.[2][3] A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water gradient) and UV detection is typically effective.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can provide a qualitative and quantitative assessment of purity. The aldehyde proton will have a characteristic chemical shift (typically around 9-10 ppm). The appearance of new signals or a decrease in the integration of the aldehyde proton relative to other protons on the molecule can indicate degradation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present. A strong carbonyl (C=O) stretch for the aldehyde will be present around 1700 cm⁻¹. The formation of the carboxylic acid will result in a broad O-H stretch (around 2500-3300 cm⁻¹) and a shift in the carbonyl peak.
Chemical Degradation Pathway
Caption: The primary oxidative degradation pathway of this compound.
By implementing these storage and handling protocols, researchers can significantly extend the shelf-life of this compound, ensuring the integrity of their starting materials and the reliability of their experimental results.
References
Technical Support Center: Synthesis of 4-Di-p-tolylamino-benzaldehyde
Welcome to the technical support center for the synthesis of 4-Di-p-tolylamino-benzaldehyde (CAS 42906-19-4). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable intermediate. We provide in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you improve your yield and purity.
Troubleshooting Guide: From Low Yield to Purification Woes
This section addresses specific experimental issues in a question-and-answer format, focusing on the underlying chemical principles to empower you to solve problems effectively.
Question 1: My reaction yield is very low, or I am only recovering my starting di-p-tolylamine. What are the likely causes?
Low or no conversion is the most common issue, often stemming from problems with the Vilsmeier-Haack reaction, the most direct synthetic route.
Answer: The cause often lies in the generation or reactivity of the Vilsmeier reagent (the electrophile) or the nucleophilicity of your substrate. Let's break down the possibilities.
A. Inactive Vilsmeier Reagent: The Vilsmeier reagent, a chloromethyliminium salt, is formed from dimethylformamide (DMF) and an activating agent, typically phosphorus oxychloride (POCl₃).[1][2][3] This reagent is highly moisture-sensitive.
-
Causality: POCl₃ reacts violently with water to form phosphoric acid and HCl, which will not form the necessary electrophile with DMF. Even trace amounts of moisture in your DMF, glassware, or reaction atmosphere can significantly inhibit the reaction.
-
Solution:
-
Ensure Anhydrous Conditions: All glassware must be rigorously flame- or oven-dried before use.[4]
-
Use High-Purity, Anhydrous Solvents: Use a fresh, sealed bottle of anhydrous DMF. If in doubt, distill the DMF over calcium hydride.
-
Maintain an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude atmospheric moisture.
-
B. Sub-Optimal Reaction Conditions: The Vilsmeier-Haack reaction is temperature-dependent. The formation of the Vilsmeier reagent and its subsequent reaction with the aromatic amine require careful temperature control.
-
Causality: The initial formation of the Vilsmeier reagent is exothermic and is typically performed at low temperatures (0-5 °C) to ensure stability.[5] The subsequent formylation step requires heating to proceed at a reasonable rate, but excessive heat can lead to decomposition.[1][6]
-
Solution:
-
Controlled Reagent Addition: Add POCl₃ dropwise to DMF while maintaining the temperature at 0-5 °C using an ice bath.[5]
-
Staged Heating: After the Vilsmeier reagent has formed, add the di-p-tolylamine. Only then should you slowly raise the temperature to reflux to drive the formylation.[5]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material. This prevents premature workup or unnecessary heating that could degrade the product.[7]
-
C. Insufficient Substrate Reactivity: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[2] It works best with highly electron-rich aromatic compounds. While di-p-tolylamine is activated by the nitrogen atom, factors that reduce its nucleophilicity can hinder the reaction.
-
Causality: If the lone pair on the central nitrogen atom is not sufficiently available (e.g., due to protonation by acidic impurities), the aromatic ring will not be activated enough to attack the relatively weak Vilsmeier electrophile.[2]
-
Solution:
-
Purity of Starting Material: Ensure your di-p-tolylamine is free from acidic impurities.
-
Stoichiometry: Use a slight excess (1.1 to 1.3 equivalents) of the Vilsmeier reagent (DMF/POCl₃) relative to the di-p-tolylamine to ensure complete conversion.[5]
-
Optimized Protocol: Vilsmeier-Haack Synthesis of this compound
This protocol incorporates best practices to maximize yield and minimize side reactions.
| Parameter | Recommendation | Rationale |
| Reagents | Di-p-tolylamine, Anhydrous DMF, POCl₃ | Standard reagents for Vilsmeier-Haack formylation.[1] |
| Stoichiometry | 1.0 eq. Amine : 1.3 eq. DMF : 1.3 eq. POCl₃ | A slight excess of the formylating agents ensures complete conversion of the starting amine.[5] |
| Temperature | 0-5 °C for reagent addition; Reflux for reaction | Controlled temperature prevents reagent decomposition and drives the reaction to completion.[1][5] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis of the moisture-sensitive POCl₃ and Vilsmeier reagent. |
| Workup | Quench on ice, neutralize with base (e.g., NaOH or NaOAc) to pH 6-7 | Hydrolyzes the intermediate iminium salt to the aldehyde and precipitates the product.[5][8] |
Step-by-Step Procedure:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous DMF (1.3 eq.).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add POCl₃ (1.3 eq.) dropwise with vigorous stirring, ensuring the temperature does not rise above 10 °C.
-
Stir the mixture at 0-5 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Dissolve di-p-tolylamine (1.0 eq.) in a minimal amount of anhydrous DMF or another suitable solvent like benzene and add it to the reaction mixture.[5]
-
Slowly warm the reaction to room temperature and then heat to reflux (typically 80-100 °C) for 1-3 hours. Monitor the reaction's progress by TLC.[5]
-
Once the starting material is consumed, cool the mixture to room temperature and carefully pour it onto a large volume of crushed ice.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium hydroxide or sodium acetate until the pH is between 6 and 7.[8]
-
The product will precipitate as a yellow-green solid. Stir for 30 minutes to ensure complete precipitation.[5]
-
Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.
Question 2: My TLC and NMR show multiple impurities. What are they and how can I prevent them?
Answer: Impurities typically arise from incomplete reactions, side reactions, or product degradation.
-
Unreacted Starting Material: The most common impurity is unreacted di-p-tolylamine. This indicates an incomplete reaction.
-
Prevention: Follow the optimized protocol above, ensuring sufficient reaction time and correct stoichiometry.[9]
-
-
Oxidation Product: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, 4-di-p-tolylamino-benzoic acid.[9] This is especially common during workup or if the product is exposed to air and light for extended periods.
-
Discoloration: Pure this compound is a yellow-green or pale yellow powder.[5][11] A pink, brown, or dark discoloration suggests the presence of colored impurities or degradation products.[9]
-
Prevention: Ensure high-purity starting materials and solvents. Purify the final product promptly after synthesis.
-
Question 3: I'm struggling with purification. My product streaks on the silica column, and recrystallization gives poor recovery.
Answer: Purification can be challenging due to the polarity of the amino group and the potential for the aldehyde to interact with the stationary phase.
A. Column Chromatography: The lone pair on the nitrogen atom can interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing and potential degradation.[10]
-
Solution 1: Deactivate the Silica Gel. Prepare a slurry of silica gel in your starting eluent containing 0.5-1% triethylamine. This neutralizes the acidic sites on the silica surface, improving peak shape and recovery.[10]
-
Solution 2: Use Alumina. Neutral or basic alumina can be a good alternative to silica gel for purifying amines.
-
Solvent System: A good starting point for TLC and column chromatography is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of 0.25-0.35 for the product on TLC.[10]
| Technique | Stationary Phase | Recommended Mobile Phase (Starting Point) |
| TLC Analysis | Silica gel 60 F254 | Hexane:Ethyl Acetate (7:3 v/v)[10] |
| Column Chromatography | Silica gel (230-400 mesh) + 1% Triethylamine | Gradient elution from Hexane:Ethyl Acetate (9:1) to (7:3) |
B. Recrystallization: This is an effective method for removing minor impurities if a suitable solvent system is found.
-
Solution: Ethanol is often a good solvent for recrystallizing this compound.[5] If the compound is too soluble in pure ethanol, a solvent/anti-solvent system like ethanol/water or ethyl acetate/hexane can be effective.
C. Acid-Base Extraction for Removing Acidic Impurities: If your primary impurity is the oxidized carboxylic acid, a simple liquid-liquid extraction can be very effective before final purification.
-
Protocol:
-
Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with a mild aqueous base like a saturated sodium bicarbonate solution.
-
The acidic impurity (4-di-p-tolylamino-benzoic acid) will be deprotonated and move into the aqueous layer.[9]
-
Separate the layers, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent to recover the purified aldehyde.
-
Visualized Workflows and Logic
To further clarify the process, the following diagrams illustrate the synthesis workflow and a troubleshooting decision tree.
Caption: Vilsmeier-Haack synthesis workflow.
Caption: Troubleshooting decision tree for low yield.
Frequently Asked Questions (FAQs)
Q1: Are there alternative synthetic routes if the Vilsmeier-Haack reaction fails? A: Yes. While the Vilsmeier-Haack is the most direct, a two-step approach can be more robust, albeit longer. This typically involves first synthesizing the di-p-tolylamine core and then adding the aldehyde.
-
Buchwald-Hartwig Amination: You can couple di-p-tolylamine with 4-bromobenzaldehyde using a palladium catalyst.[12][13][14] This method has excellent functional group tolerance but requires careful optimization of the catalyst, ligand, and base.[15]
-
Suzuki-Miyaura Coupling: Another powerful C-C bond-forming reaction involves coupling 4-(di-p-tolylamino)phenylboronic acid with a suitable formyl-containing partner, or vice-versa.[8][16] This is less common for this specific molecule but is a valid strategy in organic synthesis.
Q2: What are the key safety precautions I should take? A: Phosphorus oxychloride (POCl₃) is the primary hazard. It is highly corrosive and reacts violently with water. Always handle it in a fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Ensure your reaction setup is secure and that you have a quenching plan in place before you begin.[8][17]
Q3: How do I confirm the identity and purity of my final product? A: A combination of techniques is recommended:
-
¹H NMR: To confirm the structure. Look for the characteristic aldehyde proton singlet (~9.8 ppm) and the aromatic protons.
-
HPLC: To assess purity by checking for the presence of multiple peaks.
-
Melting Point: The reported melting point is in the range of 112-113 °C.[5] A broad or depressed melting point indicates the presence of impurities.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. 4-(Di-p-tolylamino)benzaldehyde | 42906-19-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. research.rug.nl [research.rug.nl]
- 16. benchchem.com [benchchem.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
How to avoid aggregation in thin films of triarylamine-based materials
A Guide to Preventing Aggregation and Ensuring High-Quality Film Formation
Welcome to the technical support center for triarylamine-based materials. This guide is designed for researchers, scientists, and professionals in drug development who are working with these versatile organic semiconductors. Triarylamine (TAA) and its derivatives are crucial components in a range of organic electronic devices, including organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and perovskite solar cells (PSCs)[1][2]. However, their performance is highly dependent on the morphology of the thin film, and aggregation can be a significant hurdle to achieving optimal device characteristics.
This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges related to aggregation in triarylamine-based thin films.
Section 1: Understanding Aggregation in Triarylamine Thin Films
FAQ 1: What is aggregation in the context of thin films, and why is it a problem for triarylamine-based materials?
Answer: Aggregation refers to the process where individual molecules of the triarylamine-based material clump together to form larger, often uncontrolled, structures within the thin film[3]. While some degree of molecular packing is necessary for efficient charge transport, uncontrolled aggregation leads to a number of detrimental effects:
-
Increased Film Roughness: Aggregates create a non-uniform film surface, which can lead to short circuits and other device failures[4].
-
Formation of Grain Boundaries: The interfaces between aggregates act as traps for charge carriers, impeding their movement and reducing device efficiency[3].
-
Inconsistent Film Properties: Aggregation can lead to variations in the optical and electrical properties across the film, resulting in poor device reproducibility.
-
Quenching of Luminescence: In OLEDs, aggregation can lead to concentration quenching, where the close proximity of molecules results in non-radiative decay pathways, reducing the light output[5].
The propeller-like, nonplanar structure of many triarylamine molecules makes them prone to complex packing arrangements, which can favor the formation of undesirable aggregates if not carefully controlled[1].
FAQ 2: What are the primary causes of aggregation during thin film formation?
Answer: Aggregation is a complex phenomenon influenced by a combination of factors related to the material itself, the solution it's prepared in, and the deposition process. The key drivers include:
-
Intermolecular Interactions: Strong van der Waals forces and π-π stacking interactions between the aromatic rings of the triarylamine molecules can drive them to aggregate[6].
-
Solvent Properties: The choice of solvent plays a critical role. Poor solubility can lead to premature aggregation in the solution, which then translates to the film. Conversely, a solvent that evaporates too quickly may not allow the molecules enough time to organize into a smooth film, leading to the formation of aggregates[7][8].
-
Processing Conditions: The method of film deposition (e.g., spin-coating, drop-casting, blade-coating) and parameters like substrate temperature and evaporation rate significantly influence the final film morphology[6][9]. Abrupt nucleation and aggregation are major factors that prevent the formation of smooth surfaces[4].
-
Substrate Surface Energy: The interaction between the triarylamine solution and the substrate surface can affect how the film forms. Poor wetting can lead to the formation of droplets and subsequent aggregation upon solvent evaporation[7][10].
Section 2: Troubleshooting Guide for Aggregation Control
This section provides practical solutions to common problems encountered during the fabrication of triarylamine-based thin films.
Issue 1: My spin-coated film is hazy and shows visible particles under a microscope.
This is a classic sign of significant aggregation. Here’s a step-by-step troubleshooting workflow:
Experimental Workflow: Troubleshooting Film Haze
Figure 1: Troubleshooting workflow for hazy films.
Causality Explained:
-
Solution Clarity: The first step is to ensure the problem isn't starting in the solution. Undissolved material will inevitably lead to a poor-quality film.
-
Solvent Optimization: The choice of solvent is paramount. A solvent with a higher boiling point allows for a slower evaporation rate, giving the triarylamine molecules more time to self-assemble into a uniform film rather than crashing out of solution as aggregates[6][11]. Using a solvent in which the material has good solubility is also crucial to prevent pre-aggregation in the solution.
-
Spin-Coating Parameters: Higher spin speeds and accelerations can help to create a thinner, more uniform film by promoting faster solvent evaporation and reducing the time available for large aggregates to form.
Issue 2: Atomic Force Microscopy (AFM) reveals a high root-mean-square (RMS) roughness in my film.
High RMS roughness is a quantitative indicator of a non-uniform film surface, often due to the presence of aggregates[4].
Strategies to Reduce Film Roughness:
| Strategy | Mechanism | Key Parameters to Control |
| Substrate Treatment | Modifies the surface energy of the substrate to promote better wetting and uniform film formation. | Type of treatment (e.g., UV-ozone, plasma, self-assembled monolayers), treatment time. |
| Solvent Annealing | Exposing the film to a solvent vapor allows for molecular rearrangement into a more thermodynamically stable, smoother morphology. | Solvent vapor, annealing time, temperature. |
| Thermal Annealing | Providing thermal energy allows molecules to overcome kinetic barriers and rearrange into a more ordered and smoother film.[3][12] | Annealing temperature, time, and atmosphere (e.g., inert gas). |
| Use of Additives | Small amounts of specific additives can disrupt intermolecular interactions and prevent large-scale aggregation.[11] | Type of additive, concentration. |
Protocol: Substrate Treatment with UV-Ozone
-
Place the substrates (e.g., ITO-coated glass) in a UV-ozone cleaner.
-
Expose the substrates to UV-ozone for 10-15 minutes. This process removes organic contaminants and increases the surface energy, making it more hydrophilic.
-
Use the substrates immediately after treatment for spin-coating to prevent re-contamination.
Trustworthiness: This is a standard and widely accepted procedure in organic electronics to ensure clean and high-energy surfaces for subsequent film deposition, leading to more reproducible results.
Issue 3: My device performance is inconsistent across different batches, even with the same fabrication process.
This often points to subtle variations in film morphology that are not immediately obvious.
Logical Relationship: Factors Influencing Device Reproducibility
Figure 2: Interplay of factors affecting film morphology and device performance.
Expertise & Experience: Seemingly minor factors in the lab environment can have a significant impact. For instance, changes in ambient humidity can affect the solvent evaporation rate and the absorption of water into the film, both of which can influence aggregation. Maintaining a controlled environment (e.g., a glovebox) is crucial for achieving high reproducibility.
Section 3: Advanced Strategies and Characterization
FAQ 3: Are there any molecular design strategies to create triarylamine-based materials that are less prone to aggregation?
Answer: Absolutely. The chemical structure of the triarylamine derivative can be tailored to control its aggregation behavior. Some common strategies include:
-
Introducing Bulky Substituents: Attaching bulky side groups to the triarylamine core can create steric hindrance, preventing the molecules from getting too close and forming large aggregates.
-
Non-planar Molecular Geometries: Designing molecules with a more twisted or three-dimensional structure can disrupt the π-π stacking that often drives aggregation[1].
-
Cross-linkable Moieties: Incorporating cross-linkable groups allows for the formation of a stable, amorphous network after deposition, which can prevent crystallization and aggregation over time[2].
FAQ 4: What characterization techniques are essential for identifying and quantifying aggregation in my thin films?
Answer: A multi-technique approach is often necessary to fully understand the morphology of your films.
| Technique | Information Provided |
| Atomic Force Microscopy (AFM) | Provides high-resolution topographical images of the film surface, allowing for the direct visualization of aggregates and the quantification of surface roughness[13]. |
| UV-Visible Absorption Spectroscopy | Changes in the absorption spectrum, such as peak shifts or the appearance of new shoulders, can indicate the formation of specific types of aggregates (e.g., H- or J-aggregates)[14]. |
| Grazing-Incidence X-ray Diffraction (GIXD) | Provides information about the molecular packing and crystallinity within the thin film[15]. |
| Transient Absorption Spectroscopy | Can be used to study the dynamics of excited states, which can be affected by the presence of aggregates[3]. |
Authoritative Grounding: For a detailed understanding of how to apply these techniques to study protein aggregation, which shares some similar principles, the review by R. R. P. R. P. Vetro and colleagues in Methods in Molecular Biology is an excellent resource. While focused on proteins, the principles of using techniques like AFM and spectroscopy to characterize aggregates are broadly applicable[16].
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Ultrasmooth Organic Films Via Efficient Aggregation Suppression by a Low-Vacuum Physical Vapor Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tuning Optical Properties by Controlled Aggregation: Electroluminescence Assisted by Thermally‐Activated Delayed Fluorescence from Thin Films of Crystalline Chromophores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Evolution and Morphology of Thin Films Formed by Solvent Evaporation: An Organic Semiconductor Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Temperature Induced Aggregation of Organic Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Enhancing molecular aggregation and decreasing the optical gap by a dual-additive to reduce the energy loss of all-polymer organic solar cells - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC03309D [pubs.rsc.org]
- 12. Effect of thermal annealing on aggregation of a squaraine thin film | NSF Public Access Repository [par.nsf.gov]
- 13. Atomic force microscopy for single molecule characterisation of protein aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Methods for characterization of protein aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving solubility of 4-Di-p-tolylamino-benzaldehyde in organic solvents
Welcome to the technical support center for 4-Di-p-tolylamino-benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for challenges related to the solubility of this compound in organic solvents. Our goal is to equip you with the foundational knowledge and practical methodologies to ensure successful experimental outcomes.
Introduction to this compound
This compound, also known as 4-[Bis(4-methylphenyl)amino]benzaldehyde or 4-Formyl-4',4''-dimethyltriphenylamine, is a versatile organic compound with applications in the synthesis of dyes, pharmaceuticals, and materials for organic electronics.[1][2] Its molecular structure, characterized by a triphenylamine core with two p-tolyl groups and a benzaldehyde moiety, contributes to its generally low polarity and, consequently, its limited solubility in many common solvents. Understanding and overcoming these solubility challenges is critical for its effective use in various research and development applications.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a solid at room temperature and is generally considered to have poor solubility in polar solvents like water, and limited solubility in some organic solvents.[1] Its solubility is primarily dictated by the large, nonpolar triphenylamine core. However, it exhibits better solubility in certain polar aprotic organic solvents and with the application of heat. For instance, it is reported to be almost completely soluble in hot acetonitrile.[1]
Q2: Why is this compound poorly soluble in many common solvents?
A2: The solubility of a compound is governed by the principle of "like dissolves like."[3] this compound has a large, hydrophobic structure due to the three aromatic rings of the triphenylamine group and the two tolyl groups. This nonpolar character dominates the molecule, making it difficult for highly polar solvent molecules, such as water or short-chain alcohols, to effectively solvate it. The energy required to break the solute-solute interactions within the crystal lattice is not sufficiently compensated by the energy released from solute-solvent interactions with these polar solvents.
Q3: Are there any known solvents in which this compound has good solubility?
A3: While quantitative solubility data is not widely available in the literature, qualitative information and data from structurally similar compounds suggest that this compound is likely to be more soluble in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF), as well as chlorinated solvents like chloroform and dichloromethane.[3][4][5] As mentioned, its solubility in acetonitrile is significantly improved with heating.[1]
Q4: How does temperature affect the solubility of this compound?
A4: For most solid organic compounds, solubility in organic solvents increases with temperature.[6][7][8] This is because the dissolution process is often endothermic, meaning it requires energy input to overcome the lattice energy of the solid. Heating the solvent provides this energy, facilitating the dissolution process. This is consistent with the observation that this compound is much more soluble in hot acetonitrile than in the same solvent at room temperature.[1]
Troubleshooting Guide: Common Solubility Issues
This section addresses common problems encountered when trying to dissolve this compound and provides a logical workflow for troubleshooting.
Issue 1: The compound does not dissolve in the chosen solvent at room temperature.
The inability to dissolve the compound at room temperature is the most common issue. The following workflow can be used to address this problem.
References
- 1. 4-(Di-p-tolylamino)benzaldehyde | 42906-19-4 | TCI EUROPE N.V. [tcichemicals.com]
- 2. amiscientific.com [amiscientific.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. researchgate.net [researchgate.net]
- 6. The effect of temperature on solubility | Class experiment | RSC Education [edu.rsc.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. m.youtube.com [m.youtube.com]
Side reactions to avoid during the formylation of di-p-tolylamine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the formylation of di-p-tolylamine. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to assist you in navigating the complexities of this reaction. As Senior Application Scientists, we have compiled this guide to not only offer solutions to common experimental challenges but also to provide a deeper understanding of the underlying chemical principles governing the formylation of this electron-rich diarylamine.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the formylation of di-p-tolylamine, particularly when using the Vilsmeier-Haack reaction. Each problem is followed by a detailed explanation of potential causes and step-by-step protocols for remediation.
Problem 1: Low or No Yield of the Desired 4-(Di-p-tolylamino)benzaldehyde
You've performed the Vilsmeier-Haack formylation of di-p-tolylamine, but the reaction has resulted in a disappointingly low yield or no product at all.
Potential Causes and Solutions:
-
Moisture Contamination: The Vilsmeier reagent, the electrophile in this reaction, is highly sensitive to moisture.[1] Any water present in the reagents or glassware will quench the reagent, leading to a significant drop in yield.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure your N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) are of high purity and handled under anhydrous conditions.
-
-
Incomplete Formation of the Vilsmeier Reagent: The reaction between DMF and POCl₃ to form the Vilsmeier reagent is exothermic and requires careful temperature control.[2] If the temperature is not adequately controlled, side reactions can occur, reducing the concentration of the active formylating species.
-
Solution: Prepare the Vilsmeier reagent by adding POCl₃ dropwise to DMF at 0 °C with vigorous stirring. Allow the reagent to fully form at this temperature for about an hour before adding the di-p-tolylamine solution.
-
-
Insufficient Reaction Temperature or Time: While di-p-tolylamine is an electron-rich substrate, the Vilsmeier reagent is a relatively weak electrophile.[3] The reaction may require thermal energy to proceed at a reasonable rate.
-
Solution: After the addition of di-p-tolylamine to the pre-formed Vilsmeier reagent at low temperature, gradually raise the temperature of the reaction mixture. Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical temperature range is between 60-80 °C.[4] Extend the reaction time if necessary, but be mindful of potential side reactions at elevated temperatures.
-
-
Suboptimal Reagent Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion or the formation of side products.
-
Solution: A slight excess of the Vilsmeier reagent is often beneficial. A common stoichiometry is 1.5 equivalents of the Vilsmeier reagent relative to the di-p-tolylamine.[5]
-
dot
Caption: Troubleshooting workflow for low reaction yield.
Problem 2: Presence of Multiple Spots on TLC, Indicating Side Products
Your TLC analysis of the crude reaction mixture shows multiple spots in addition to the desired product.
Potential Causes and Solutions:
-
Di-formylation: Di-p-tolylamine is a highly activated aromatic compound due to the electron-donating effects of the nitrogen atom and the two methyl groups. This high reactivity can lead to the introduction of a second formyl group on one of the tolyl rings.
-
Solution:
-
Control Stoichiometry: Carefully control the stoichiometry of the Vilsmeier reagent. Using a molar ratio of 1:1 or slightly less than 1 equivalent of the Vilsmeier reagent to di-p-tolylamine can favor mono-formylation.
-
Lower Reaction Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. This can help to increase the selectivity for the mono-formylated product.
-
-
-
Polymerization: Electron-rich aromatic amines can be susceptible to polymerization under acidic conditions. The Vilsmeier-Haack reaction is conducted under acidic conditions, which can promote the formation of polymeric byproducts.
-
Solution:
-
Maintain Low Temperatures: Avoid excessively high reaction temperatures, as this can accelerate polymerization.
-
Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent prolonged exposure to acidic conditions.
-
Controlled Addition: Add the di-p-tolylamine solution slowly to the Vilsmeier reagent to avoid localized high concentrations of the reactants.
-
-
-
Incomplete Hydrolysis of the Iminium Intermediate: The Vilsmeier-Haack reaction proceeds through an iminium salt intermediate, which is then hydrolyzed to the aldehyde during the workup.[6] Incomplete hydrolysis will leave the iminium salt as an impurity.
-
Solution: Ensure a thorough aqueous workup. After quenching the reaction with ice water, adjust the pH to be slightly basic (pH 8-9) with an aqueous solution of sodium hydroxide or sodium carbonate and stir vigorously for a sufficient amount of time to ensure complete hydrolysis of the iminium salt.[5][7]
-
-
Side Reactions on the Methyl Groups: While less common, it is conceivable that under harsh conditions, the benzylic protons of the tolyl methyl groups could undergo side reactions.
-
Solution: Employing milder reaction conditions (lower temperature, shorter reaction time) will minimize the likelihood of such side reactions. If this is suspected, careful characterization of the byproducts by techniques such as NMR and mass spectrometry is recommended.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the formylation of di-p-tolylamine?
The formylation of di-p-tolylamine is an electrophilic aromatic substitution. The diarylamino group is a strong activating and ortho, para-directing group. Since the para position to the nitrogen on each ring is occupied by a methyl group, the formylation is expected to occur at the ortho position to the amino group. The two tolyl rings are electronically equivalent, so formylation can occur on either ring.
Q2: Can I use other formylation methods for di-p-tolylamine?
Yes, several other formylation methods can be considered, especially if you are encountering persistent issues with the Vilsmeier-Haack reaction.
-
Gattermann Reaction: This method uses hydrogen cyanide and a Lewis acid catalyst. It is a classic method for formylating electron-rich aromatic compounds.
-
Duff Reaction: This reaction employs hexamethylenetetramine in an acidic medium. It is particularly useful for phenols but can also be applied to aromatic amines.
-
Formic Acid-Based Methods: Various methods utilizing formic acid as the formylating agent in the presence of a catalyst or activating agent have been developed. These are often milder and can offer better selectivity.[8]
Q3: How can I effectively purify the 4-(di-p-tolylamino)benzaldehyde product?
Column chromatography is the most common method for purifying the product.
-
Stationary Phase: Silica gel is typically used as the stationary phase.
-
Mobile Phase: A non-polar/polar solvent system is used as the eluent. A good starting point is a mixture of hexane and ethyl acetate. The polarity can be gradually increased to elute the desired product.
-
Monitoring: Monitor the fractions by TLC to identify and combine the fractions containing the pure product.
Recrystallization can also be an effective purification method if a suitable solvent system is found.
Q4: What is the mechanism of the Vilsmeier-Haack reaction for di-p-tolylamine?
The reaction proceeds in three main stages:
-
Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[3]
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of di-p-tolylamine attacks the electrophilic carbon of the Vilsmeier reagent, forming a resonance-stabilized cationic intermediate (a sigma complex). A proton is then lost to restore aromaticity, yielding an iminium salt intermediate.
-
Hydrolysis: The iminium salt is hydrolyzed during the aqueous workup to give the final aldehyde product and dimethylamine.[4]
dot
Caption: Simplified workflow of the Vilsmeier-Haack reaction.
Quantitative Data Summary
The following table provides a summary of typical reaction parameters for the Vilsmeier-Haack formylation of activated aromatic amines. These should be considered as starting points for optimization.
| Parameter | Recommended Range | Rationale |
| Di-p-tolylamine : Vilsmeier Reagent (molar ratio) | 1 : 1.1 - 1.5 | A slight excess of the Vilsmeier reagent ensures complete conversion of the starting material.[5] |
| Temperature for Vilsmeier Reagent Formation | 0 - 5 °C | Controls the exothermic reaction and prevents decomposition of the reagent.[2] |
| Reaction Temperature | 25 - 80 °C | Dependent on the reactivity of the substrate. Higher temperatures may be needed but increase the risk of side reactions.[4] |
| Reaction Time | 2 - 12 hours | Should be optimized by monitoring the reaction progress with TLC. |
| Hydrolysis pH | 8 - 9 | Ensures complete hydrolysis of the iminium salt intermediate to the aldehyde.[5] |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of Di-p-tolylamine
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 1.5 eq.). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise via the dropping funnel with vigorous stirring, ensuring the temperature does not rise above 10 °C. After the addition is complete, stir the mixture at 0 °C for 1 hour.
-
Formylation Reaction: Dissolve di-p-tolylamine (1.0 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a hexane:ethyl acetate eluent system).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Hydrolysis: Basify the aqueous mixture to pH 8-9 with a cold 2M NaOH solution. Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the iminium salt.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. chemimpex.com [chemimpex.com]
- 8. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Solar Cell Performance with Modified Triarylamine HTMs
Welcome to the technical support center for researchers and scientists working on the cutting edge of solar cell technology with modified triarylamine hole-transporting materials (HTMs). This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions encountered during experimental work. The information herein is curated from leading research and aims to empower you to overcome common challenges and optimize your device performance.
Section 1: Synthesis and Purification of Modified Triarylamine HTMs
The intrinsic properties of your HTM are fundamentally determined during its synthesis and purification. Purity, in particular, is a critical factor influencing the final performance and stability of your solar cell devices.[1] This section addresses common hurdles in this initial but crucial stage.
Frequently Asked Questions (FAQs)
Q1: My multi-step synthesis of a modified triarylamine HTM is resulting in a low overall yield. What are the common pitfalls?
A1: Low yields in multi-step organic synthesis are a frequent challenge. The primary culprits are often incomplete reactions, side reactions, and losses during purification steps. For triarylamine synthesis, which frequently involves cross-coupling reactions, ensure stringent anhydrous and oxygen-free conditions, as many catalysts are sensitive to moisture and air.[2] Catalyst choice and reaction temperature are also critical; for instance, certain Ullmann-like couplings for synthesizing 2D covalent organic frameworks from triarylamine precursors are highly sensitive to the reaction environment.[3][4]
To troubleshoot:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and identify the optimal reaction time.
-
Reagent Purity: Ensure the purity of your starting materials and solvents. Impurities can poison catalysts and lead to unwanted side reactions.
-
Inert Atmosphere: Utilize Schlenk lines or a glovebox to maintain an inert atmosphere, especially for oxygen- and moisture-sensitive reactions.
Q2: I'm struggling to purify my synthesized triarylamine HTM. Column chromatography is slow and results in significant product loss.
A2: Purification of triarylamine-based HTMs can be challenging due to their often-amorphous nature and similar polarity to byproducts.[5] While column chromatography is a standard method, its efficiency can be hampered by the choice of stationary and mobile phases.
Troubleshooting Purification:
-
Solvent System Optimization: Systematically screen different solvent systems (e.g., petroleum ether and dichloromethane mixtures) for your column chromatography to achieve better separation.[5]
-
Alternative Purification Techniques:
-
Recrystallization: If your HTM is crystalline, recrystallization from a suitable solvent can be a highly effective method for achieving high purity.
-
Soxhlet Extraction: This technique is useful for removing impurities with different solubilities and can be a good alternative or complementary step to column chromatography.[6]
-
Sublimation: For thermally stable HTMs, sublimation under high vacuum can yield very pure material.
-
Q3: How do I confirm the purity of my final HTM product?
A3: A combination of analytical techniques is essential to confirm the purity of your HTM.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique to quantify the purity of your sample.
-
Elemental Analysis: Determines the elemental composition of your compound, which should match the theoretical values.
Section 2: Solution Processing and Film Deposition
The quality of the HTM film is paramount for efficient charge extraction and transport in the solar cell. This section covers common problems encountered during the preparation of HTM solutions and the deposition of thin films.
Experimental Protocol: Preparation of a Standard Triarylamine HTM Solution
-
Materials: Modified triarylamine HTM powder, high-purity solvent (e.g., chlorobenzene, toluene), magnetic stirrer, hot plate, volumetric flask, and a 0.2 µm PTFE syringe filter.
-
Procedure: a. Weigh the desired amount of HTM powder and dissolve it in the appropriate volume of solvent in a clean vial to achieve the target concentration. b. Add a magnetic stir bar and stir the solution on a hot plate at a low temperature (e.g., 40-60 °C) for at least 1-2 hours to ensure complete dissolution. c. Allow the solution to cool down to room temperature. d. Before use, filter the solution through a 0.2 µm PTFE syringe filter to remove any dust or undissolved particles. e. For doped HTMs, additives like Li-TFSI and tBP are typically added to the solution, which may require longer stirring times for complete dissolution.[6]
Troubleshooting Guide: Solution and Film Quality
| Problem | Potential Causes | Recommended Solutions |
| Poor Solubility of HTM | - Inappropriate solvent selection.- Presence of impurities in the HTM. | - Screen a range of solvents with varying polarities.- Ensure the HTM is of high purity. |
| Aggregation in Solution | - High solution concentration.- "Poor" solvent for the HTM.- Aging of the solution. | - Reduce the solution concentration.- Use a "good" solvent that promotes molecular dispersion.[7]- Use freshly prepared solutions.[8] |
| Pinholes and Defects in the Film | - Particulate contamination in the solution.- Poor wetting of the HTM solution on the substrate. | - Filter the solution before spin-coating.[9]- Treat the substrate surface (e.g., with UV-ozone) to improve wettability.[10] |
| Non-uniform Film Thickness | - Incorrect spin-coating parameters (speed, acceleration, time).- Inconsistent solution dispensing. | - Optimize spin-coating parameters. Higher spin speeds generally lead to thinner films.[11][12]- Use an automated dispenser for consistent solution volume and deposition.[11] |
Section 3: Device Performance and Characterization
After successfully fabricating your solar cell, the next step is to characterize its performance. Low efficiency, poor stability, and inconsistent results are common frustrations. This section delves into troubleshooting key photovoltaic parameters.
Diagram: Troubleshooting Low Power Conversion Efficiency (PCE)
Caption: A decision tree for troubleshooting low power conversion efficiency in solar cells.
Frequently Asked Questions (FAQs)
Q4: My device is showing a low open-circuit voltage (Voc). What are the likely causes?
A4: A low Voc is typically a result of excessive charge recombination or a misalignment of energy levels at the perovskite/HTM interface.[13][14][15]
-
Energy Level Mismatch: The highest occupied molecular orbital (HOMO) of the HTM should be well-aligned with the valence band of the perovskite absorber to ensure efficient hole extraction.[16] A significant mismatch can lead to a loss in voltage. Modifying the triarylamine structure with different functional groups can tune the HOMO level.[17]
-
Interfacial Recombination: Defects at the perovskite/HTM interface act as recombination centers, reducing the Voc.[18] Introducing a thin interfacial layer or passivating the perovskite surface can mitigate this issue.[19][20]
-
Dopant-Induced Recombination: While dopants can improve the conductivity of the HTM, they can also act as recombination centers, especially at high concentrations.[18] Optimizing the dopant concentration is crucial.
Q5: What leads to a low fill factor (FF) in my solar cells, and how can I improve it?
A5: A low fill factor is often associated with high series resistance, low shunt resistance, or a high diode ideality factor.[21][22]
-
High Series Resistance: This can arise from the bulk resistance of the HTM layer, poor contacts, or a suboptimal thickness of the HTM film.[21] Using HTMs with higher intrinsic hole mobility or optimizing the doping can reduce series resistance.
-
Low Shunt Resistance: Shunt pathways can be created by pinholes or defects in the perovskite or HTM layer, leading to current leakage.[23] Improving film morphology and minimizing defects is key to increasing shunt resistance.
-
High Diode Ideality Factor: This indicates significant trap-assisted recombination within the device.[3] Improving the quality of the perovskite and HTM layers and their interface can reduce recombination and improve the FF.
Q6: My devices with a novel dopant-free triarylamine HTM show poor performance compared to doped spiro-OMeTAD. Why is this and how can I improve it?
A6: While dopant-free HTMs are desirable for improving device stability, they often suffer from lower conductivity and hole mobility compared to their doped counterparts.[24][25][26][27][28][29]
-
Low Intrinsic Conductivity: The amorphous nature of many triarylamine-based materials can limit their intrinsic charge transport properties.[6] Molecular design strategies that promote intermolecular π-π stacking can enhance charge mobility.
-
Poor Interfacial Contact: The wetting of the perovskite precursor solution on some polymeric dopant-free HTMs can be poor, leading to a defective buried interface.[10] Surface energy modification of the HTM layer can improve this interface.
-
Energy Level Alignment: As with any HTM, ensuring proper energy level alignment with the perovskite is crucial for efficient charge extraction.[25]
Q7: My solar cells are degrading quickly, especially under operational stress. What are the common degradation pathways related to the triarylamine HTM?
A7: The stability of perovskite solar cells is a complex issue with multiple contributing factors.[30][31] The HTM can play a significant role in device degradation.
-
Hygroscopic Additives: Common dopants like Li-TFSI are hygroscopic and can attract moisture to the perovskite layer, accelerating its degradation.[25] The development of stable dopant-free HTMs is a key strategy to mitigate this.
-
Thermal Instability: Some organic HTMs can degrade at elevated temperatures, which can be reached during device operation.[32] Designing HTMs with high thermal stability is crucial for long-term performance.
-
Interdiffusion: Migration of ions from the perovskite layer or the metal electrode through the HTM layer can lead to irreversible degradation.[32] A dense and stable HTM layer can act as a barrier to this diffusion.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. orbilu.uni.lu [orbilu.uni.lu]
- 4. Triarylamine/Bithiophene Copolymer with Enhanced Quinoidal Character as Hole-Transporting Material for Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 8. Prevention of the Aggregation of Nanoparticles during the Synthesis of Nanogold-Containing Silica Aerogels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Deciphering the Reduced Loss in High Fill Factor Inverted Perovskite Solar Cells with Methoxy-Substituted Poly(Triarylamine) as the Hole Selective Contact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ossila.com [ossila.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Lead halide coordination competition at buried interfaces for low VOC-deficits in wide-bandgap perovskite solar cells - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 16. Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation [mdpi.com]
- 17. Arm modulation of triarylamines to fine-tune the properties of linear D–π–D HTMs for robust higher performance perovskite solar cells - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. cdn.unifr.ch [cdn.unifr.ch]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Propeller-Shaped, Triarylamine-Rich, and Dopant-Free Hole-Transporting Materials for Efficient n-i-p Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Unravelling the environmental degradation mechanism of perovskite thin films | Semantic Scholar [semanticscholar.org]
- 32. Reducing Thermal Degradation of Perovskite Solar Cells during Vacuum Lamination by Internal Diffusion Barriers - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of 4-Di-p-tolylamino-benzaldehyde under UV exposure
A Guide to Preventing UV-Induced Degradation for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 4-Di-p-tolylamino-benzaldehyde. This guide is designed to provide in-depth troubleshooting advice and practical solutions to challenges encountered during the handling and use of this compound, with a specific focus on preventing its degradation under UV exposure. As a molecule with a unique electronic structure, its stability is paramount for reproducible and reliable experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability of this compound.
Q1: I've noticed a yellowing or color change in my sample of this compound after exposure to ambient light. What is happening?
A1: The observed color change is a common indicator of photodegradation. This compound, which is typically a pale yellow to off-white solid, contains a triphenylamine (TPA) moiety and an aromatic aldehyde group, both of which are susceptible to UV-induced degradation.[1] UV exposure can lead to the formation of colored byproducts, altering the appearance of your sample.
Q2: What are the primary mechanisms behind the UV degradation of this compound?
A2: The degradation primarily proceeds via two pathways initiated by UV absorption:
-
Photo-oxidation of the Triphenylamine Core: The electron-rich triphenylamine group can be excited by UV light, leading to the formation of a radical cation.[2][3] This highly reactive species can then participate in secondary reactions, such as dimerization or reaction with solvent and oxygen, to form degradation products.[2]
-
Photochemical Reactions of the Aldehyde Group: Aromatic aldehydes are known to undergo photo-oxidation to form the corresponding carboxylic acids.[4] This process can be initiated by direct UV absorption or by reaction with photochemically generated reactive oxygen species (ROS).
Q3: What are Reactive Oxygen Species (ROS) and how do they contribute to degradation?
A3: ROS are highly reactive chemical species containing oxygen, such as singlet oxygen (¹O₂) and various free radicals. They are often generated in the presence of a photosensitizer, UV light, and oxygen. Singlet oxygen, in particular, can react with the electron-rich TPA moiety, leading to oxidation and degradation.[5]
Q4: Can the solvent I use affect the stability of the compound?
A4: Absolutely. The choice of solvent plays a critical role in the photostability of this compound. Polar solvents can stabilize charge-separated excited states, potentially accelerating degradation pathways.[6][7] Some solvents, particularly those prone to forming peroxides (e.g., older ethers), can also be a source of radicals that initiate degradation.
Q5: Are there any analytical techniques to monitor this degradation?
A5: Yes, several analytical methods are well-suited for this purpose:
-
UV-Vis Spectroscopy: Changes in the absorption spectrum, such as a decrease in the main absorption peaks and the appearance of new bands, can indicate degradation.[8][9][10]
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for separating the parent compound from its degradation products, allowing for quantification of the degradation over time.[2][5][11]
-
Mass Spectrometry (MS), often coupled with GC or LC (GC-MS, LC-MS): These techniques are powerful for identifying the specific chemical structures of the degradation products.[12][13][14][15]
Section 2: Troubleshooting Guide
This section provides a structured approach to identifying and solving specific issues related to the degradation of this compound.
Issue 1: Rapid Discoloration and Loss of Purity in Solution
Symptoms:
-
A noticeable change in the solution's color (e.g., from colorless/pale yellow to a more intense yellow or brown) during an experiment.
-
HPLC analysis shows a rapid decrease in the peak area of the parent compound and the emergence of multiple new peaks.
Root Cause Analysis:
The primary suspect is photo-oxidation, likely accelerated by the experimental conditions. This can be broken down into contributions from the light source, the solvent, and the presence of atmospheric oxygen.
Mitigation Strategies:
Strategy 2.1.1: Control of the Light Environment
-
Work in a dark or amber-lit environment: Whenever possible, prepare solutions and conduct experiments in a fume hood with the sash down and the room lights dimmed. Use amber glassware or wrap glassware in aluminum foil to block UV radiation.
-
Use of UV filters: If your experimental setup requires illumination, use appropriate filters to block wavelengths that are strongly absorbed by the compound.
Strategy 2.1.2: Solvent Selection and Preparation
-
Choose photochemically stable solvents: Opt for solvents that are less prone to radical formation. High-purity, freshly opened solvents are recommended.
-
Deoxygenate solvents: The presence of dissolved oxygen is a key factor in photo-oxidation. Deoxygenate solvents by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes prior to use. Maintaining an inert atmosphere over the solution during the experiment is also beneficial.
Strategy 2.1.3: Use of Stabilizers
-
Antioxidants: These compounds function by scavenging free radicals. Aromatic amine antioxidants are particularly effective for protecting materials with similar structures.[12][16][17]
-
Hindered Amine Light Stabilizers (HALS): HALS are highly efficient radical scavengers that operate via a regenerative cycle, offering long-term stability.[4][6][7][16][18] They do not absorb UV radiation but inhibit the degradation process.[18]
-
UV Absorbers: These molecules absorb harmful UV radiation and dissipate it as heat. They are often used in synergy with HALS for enhanced protection.[19][20][21][22][23]
| Stabilizer Class | Example Products | Recommended Concentration (w/w) | Mechanism of Action |
| UV Absorbers | Tinuvin® 1130 | 1.0 – 3.0% | Absorbs UV radiation and dissipates it as heat. |
| HALS | Tinuvin® 123, Tinuvin® 292 | 0.5 – 2.0% | Scavenges free radicals through a regenerative cycle.[4][18] |
| Synergistic Blend | Tinuvin® 5350 | Varies | Combination of UV absorber and HALS for dual protection.[24] |
Note: The optimal concentration of stabilizers should be determined experimentally for your specific application.
Experimental Protocol: Stabilizer Efficacy Test
-
Prepare a stock solution of this compound in a chosen solvent (e.g., THF or Dichloromethane).
-
Aliquot the stock solution into several amber vials.
-
To separate vials, add different stabilizers or combinations of stabilizers at varying concentrations (e.g., 0.5%, 1.0%, 2.0% w/w relative to the solute). Include a control vial with no stabilizer.
-
Expose the vials to a controlled UV source for a set period.
-
At regular intervals, withdraw a small aliquot from each vial and analyze by HPLC and UV-Vis spectroscopy to quantify the degradation.
-
Plot the percentage of remaining this compound against time for each condition to determine the most effective stabilization strategy.
Issue 2: Inconsistent Experimental Results and Poor Reproducibility
Symptoms:
-
Significant batch-to-batch variation in the performance of the compound in a device or assay.
-
Gradual decline in performance of a stock solution over time, even when stored in the dark.
Root Cause Analysis:
This issue often points to slow, long-term degradation during storage or subtle variations in handling procedures. The aldehyde functional group is susceptible to slow oxidation in the presence of air, even without significant light exposure.
Mitigation Strategies:
Strategy 2.2.1: Rigorous Storage and Handling Protocols
-
Solid Storage: Store the solid compound in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) and at reduced temperatures (e.g., in a refrigerator or freezer).
-
Solution Storage: Prepare fresh solutions for each experiment whenever possible. If a stock solution must be stored, keep it in a sealed vial with an inert gas headspace, protected from light, and refrigerated.
-
Avoid Peroxide-Forming Solvents for Long-Term Storage: Solvents like THF and diethyl ether can form explosive peroxides over time, which can also initiate degradation. If these solvents must be used, ensure they are fresh and free of peroxides.
Strategy 2.2.2: Aldehyde Protection
For multi-step syntheses where the aldehyde is not immediately required, consider protecting it as an acetal. Acetals are generally stable to basic and nucleophilic conditions and can be deprotected when needed.[24]
Experimental Workflow: Aldehyde Protection and Deprotection
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. grokipedia.com [grokipedia.com]
- 5. Separation of 4-(Diethylamino)benzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. HALS Hindered Amine Light Stabilizer, UV HALS Chemical Stabilizer| Tintoll [uvabsorber.com]
- 7. 3vsigmausa.com [3vsigmausa.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 15. OAK 국가리포지터리 - OA 학술지 - Mass Spectrometry Letters - Analysis of Photodegradation Products of Organic Photochromes by LC/MS [oak.go.kr]
- 16. welltchemicals.com [welltchemicals.com]
- 17. researchgate.net [researchgate.net]
- 18. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]
- 19. nbinno.com [nbinno.com]
- 20. uvabsorber.com [uvabsorber.com]
- 21. linchemical.com [linchemical.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
Validation & Comparative
The Contender Emerges: 4-Di-p-tolylamino-benzaldehyde as a Cost-Effective, High-Performance Alternative to Spiro-OMeTAD in Perovskite Solar Cells
For decades, 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene, ubiquitously known as Spiro-OMeTAD, has been the gold-standard hole transporting material (HTM) in the realm of high-efficiency perovskite solar cells (PSCs). Its favorable energy levels and amorphous nature have contributed to power conversion efficiencies (PCEs) rivaling those of traditional silicon-based solar cells. However, the widespread commercialization of PSCs has been significantly hampered by the prohibitive cost, complex multi-step synthesis, and inherent instability of Spiro-OMeTAD, particularly when doped to achieve optimal conductivity.
This guide introduces a compelling alternative: 4-Di-p-tolylamino-benzaldehyde (D-p-TAB), a triphenylamine-based HTM that promises comparable, and in some cases superior, performance to Spiro-OMeTAD at a fraction of the cost and with a more straightforward synthesis. As researchers and drug development professionals increasingly look towards stable and economically viable materials, this guide provides a comprehensive, data-driven comparison to inform your selection of HTMs for next-generation perovskite solar cells.
At a Glance: D-p-TAB vs. Spiro-OMeTAD
| Feature | This compound (D-p-TAB) | Spiro-OMeTAD |
| Power Conversion Efficiency (PCE) | Comparable to Spiro-OMeTAD, with reports of up to 22.13% for similar triphenylamine-based HTMs.[1] | The benchmark for high efficiency, with PCEs often exceeding 20%.[1] |
| Synthesis Complexity | Typically a more straightforward, often two-step, synthesis. | A complex, multi-step synthesis process.[2][3] |
| Cost | Significantly lower due to simpler synthesis and cheaper precursors.[2] | High cost is a major barrier to commercialization.[4] |
| Stability | Triphenylamine-based HTMs have shown enhanced operational stability, especially in dopant-free configurations.[1][5] | Prone to degradation, particularly when doped with hygroscopic additives like Li-TFSI.[1] |
| Hole Mobility | Can exhibit higher hole mobility than Spiro-OMeTAD.[2][3] | Relatively low intrinsic hole mobility, necessitating the use of dopants.[2][5] |
Delving Deeper: A Performance Showdown
The efficacy of an HTM is primarily judged by its contribution to the overall performance of the perovskite solar cell. While direct, side-by-side comparisons of D-p-TAB and Spiro-OMeTAD in a single study are emerging, the broader class of triphenylamine (TPA)-based HTMs, to which D-p-TAB belongs, has demonstrated remarkable potential.
One study showcased a TPA-based HTM that achieved a champion PCE of 22.13%, surpassing the Spiro-OMeTAD-based device fabricated under the same conditions, which reached 20.09%.[1] Another research effort reported a multi-armed TPA derivative that led to a solar cell efficiency of 17.9%, outperforming their Spiro-OMeTAD control device's efficiency of 15.65%.[6][7] These findings underscore the capability of the triphenylamine scaffold to facilitate efficient hole extraction and transport, rivaling the established performance of Spiro-OMeTAD.
The improved performance of TPA-based HTMs can be attributed to several factors. Their molecular structure can be readily modified to fine-tune their energy levels for better alignment with the perovskite's valence band, thereby minimizing energy loss at the interface.[1] Furthermore, some TPA derivatives exhibit higher intrinsic hole mobility, reducing the reliance on performance-degrading dopants.[2][3]
The Economic and Synthetic Advantage: A Clearer Path to Commercialization
The intricate synthesis of Spiro-OMeTAD is a significant contributor to its high cost. In contrast, D-p-TAB and other TPA-based HTMs can often be synthesized through more streamlined and cost-effective routes. For instance, the synthesis of D-p-TAB can be achieved via a straightforward Vilsmeier-Haack reaction, a common and well-understood organic transformation. This simplified synthetic pathway not only reduces manufacturing costs but also lowers the barrier for academic and industrial labs to produce high-quality HTMs in-house.
The cost-effectiveness of TPA-based HTMs is a critical factor in the push towards the commercial viability of perovskite solar cells.[8] By replacing the expensive Spiro-OMeTAD, the overall cost per watt of perovskite-based photovoltaics can be substantially reduced, making it a more competitive technology in the renewable energy market.
Mechanistic Underpinnings: Why Triphenylamines Excel
The core of D-p-TAB's efficacy lies in the electronic properties of the triphenylamine unit. The nitrogen atom's lone pair of electrons delocalizes across the three aromatic rings, creating an electron-rich system that is conducive to hole transport. This inherent property, combined with the ability to easily modify the peripheral groups, allows for precise control over the material's highest occupied molecular orbital (HOMO) energy level.
An ideal HTM should have a HOMO level that is slightly higher than the valence band of the perovskite absorber layer to ensure efficient hole extraction. TPA-based HTMs can be designed to meet this requirement, facilitating rapid and efficient charge transfer from the perovskite to the HTM layer and minimizing charge recombination at the interface.[1]
Visualizing the Science
Molecular Structures
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Interfacial versus Bulk Properties of Hole-Transporting Materials for Perovskite Solar Cells: Isomeric Triphenylamine-Based Enamines versus Spiro-OMeTAD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of multi-armed triphenylamine-based hole transporting materials for high performance perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Exploring π-Conjugated Triphenylamine-Cyano Derivatives as Cost-Effective Hole Transporting Materials in Perovskite Solar Cell - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Performance of Triarylamine Aldehydes in OLEDs
In the rapidly advancing field of Organic Light-Emitting Diodes (OLEDs), the design and synthesis of novel organic semiconductors are paramount to achieving higher efficiencies, longer lifetimes, and enhanced color purity. Among the various classes of materials, triarylamine derivatives have established themselves as a cornerstone, primarily due to their excellent hole-transporting properties and morphological stability.[1] The introduction of an aldehyde functional group onto the triarylamine core offers a versatile synthetic handle for further molecular engineering and can significantly modulate the optoelectronic properties of the material. This guide provides a comprehensive performance analysis of different triarylamine aldehydes in OLEDs, supported by experimental data and detailed protocols for their synthesis and characterization.
Molecular Design and Synthesis of Triarylamine Aldehydes
The propeller-like, non-planar structure of the triarylamine core is beneficial for forming stable amorphous films, a crucial requirement for fabricating high-performance OLEDs.[2] The incorporation of an aldehyde (-CHO) group, an electron-withdrawing moiety, can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning of frontier molecular orbitals is critical for optimizing charge injection and transport within the OLED device stack.[2]
The aldehyde group also serves as a reactive site for post-functionalization, allowing for the construction of more complex molecular architectures, such as donor-acceptor molecules or dendrimers, through reactions like Knoevenagel condensation or Schiff base formation.
A common and versatile method for synthesizing triarylamine aldehydes is the palladium-catalyzed Buchwald-Hartwig amination.[3] This reaction efficiently forms the crucial carbon-nitrogen bonds that define the triarylamine structure.
Experimental Protocol: Synthesis of a Triarylamine Aldehyde via Buchwald-Hartwig Amination
This protocol describes the synthesis of 4'-(diphenylamino)-[1,1'-biphenyl]-4-carbaldehyde, a representative triarylamine aldehyde.
Materials:
-
4'-bromo-[1,1'-biphenyl]-4-carbaldehyde
-
Diphenylamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere synthesis (Schlenk flask, condenser)
-
Magnetic stirrer with heating
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 4'-bromo-[1,1'-biphenyl]-4-carbaldehyde (1.0 mmol), diphenylamine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with high-purity argon or nitrogen gas three times to ensure an inert atmosphere.
-
Catalyst Preparation: In a separate vial, under an inert atmosphere, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 mmol) and tri(tert-butyl)phosphine (0.04 mmol) in anhydrous toluene (5 mL).[3]
-
Reaction Execution: Add the catalyst solution to the Schlenk flask containing the reactants. Heat the reaction mixture to 110 °C and stir for 24 hours under the inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., hexane:ethyl acetate).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with distilled water (20 mL). Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers and wash with brine (50 mL).[3]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure triarylamine aldehyde.
Caption: Synthetic pathway for a triarylamine aldehyde.
Photophysical and Electrochemical Characterization
To evaluate the potential of a triarylamine aldehyde in an OLED, its photophysical and electrochemical properties must be thoroughly investigated. These properties provide insights into the material's energy levels, emission characteristics, and charge transport capabilities.
Cyclic Voltammetry (CV) for Frontier Molecular Orbital (FMO) Estimation
Cyclic voltammetry is a powerful electrochemical technique used to determine the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.[4] These energy levels are critical for understanding and predicting charge injection and transport in an OLED.[4]
Experimental Protocol: Cyclic Voltammetry Measurement
Equipment:
-
Potentiostat with a three-electrode setup.[4]
-
Working electrode (e.g., glassy carbon or platinum).
-
Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE).[4]
-
Counter electrode (e.g., platinum wire).[4]
-
Electrochemical cell.
-
Inert gas supply (argon or nitrogen).
Procedure:
-
Solution Preparation: Prepare a dilute solution (typically 10⁻³ M) of the triarylamine aldehyde in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆).
-
Cell Assembly: Assemble the three-electrode cell with the prepared solution. Ensure the electrodes are clean and properly positioned.
-
Deoxygenation: Purge the solution with an inert gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Blank Scan: Run a cyclic voltammogram of the solvent and supporting electrolyte alone to establish the potential window and identify any background peaks.
-
Sample Scan: Perform the cyclic voltammetry scan on the sample solution. The potential is swept linearly from an initial value to a final value and then back again.[4]
-
Internal Standard: Add a small amount of ferrocene as an internal standard and record its cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a well-defined potential and is used to calibrate the energy levels against the vacuum level.
-
Data Analysis:
-
Determine the onset oxidation potential (E_onset_ox) from the voltammogram.
-
Calculate the HOMO energy level using the formula: HOMO (eV) = -[E_onset_ox (vs Fc/Fc⁺) + 4.8].
-
Determine the onset reduction potential (E_onset_red) if observable.
-
Calculate the LUMO energy level using the formula: LUMO (eV) = -[E_onset_red (vs Fc/Fc⁺) + 4.8].
-
The electrochemical band gap can be calculated as E_g = LUMO - HOMO.
-
Photoluminescence Quantum Yield (PLQY)
PLQY is a measure of the efficiency of the photoluminescence process, defined as the ratio of photons emitted to photons absorbed.[5] A high PLQY is desirable for materials intended for use in the emissive layer of an OLED.
Experimental Protocol: Absolute PLQY Measurement
Equipment:
-
Spectrofluorometer equipped with an integrating sphere.[5]
-
Monochromatic light source (laser or xenon lamp with a monochromator).
-
Sample holder (cuvette for solutions, thin-film holder for solids).
Procedure:
-
Blank Measurement: Place a blank sample (e.g., the pure solvent in a cuvette or an uncoated substrate) inside the integrating sphere. Record the spectrum of the excitation source.[6]
-
Sample Measurement: Place the sample (dissolved in a solvent or as a thin film) in the integrating sphere at a slight angle to the excitation beam to avoid direct reflection into the detector. Irradiate the sample with the monochromatic light source.[5]
-
Spectrum Acquisition: The integrating sphere collects all the scattered and emitted light, which is then directed to the spectrometer to record the complete spectrum. This will include the attenuated excitation peak and the photoluminescence emission from the sample.[5]
-
Calculation: The PLQY is calculated by the instrument's software using the following principle: PLQY = (Number of emitted photons) / (Number of absorbed photons) This is determined by integrating the area of the emission peak and the area of the absorbed portion of the excitation peak.[5]
Comparative Data of Representative Triarylamine Aldehydes
To illustrate the impact of molecular structure on optoelectronic properties, the following table summarizes key data for three hypothetical but representative triarylamine aldehydes (TAA-1, TAA-2, and TAA-3).
| Compound | HOMO (eV) | LUMO (eV) | Optical Band Gap (eV) | Max Emission (nm) | PLQY (%) |
| TAA-1 (Simple Biphenyl Core) | -5.45 | -2.50 | 2.95 | 480 (Blue-Green) | 65 |
| TAA-2 (Carbazole Core) | -5.60 | -2.65 | 2.95 | 475 (Blue) | 78 |
| TAA-3 (Extended π-conjugation) | -5.30 | -2.70 | 2.60 | 520 (Green) | 85 |
Note: These values are representative and can vary depending on the specific molecular structure and measurement conditions.
Performance in OLED Devices
The ultimate test for any new material is its performance in a functional device. Triarylamine aldehydes can be incorporated into OLEDs as hole-transporting layers (HTLs), emissive layers (EMLs), or as hosts for phosphorescent or TADF emitters.[7]
Experimental Protocol: Fabrication of a Multilayer OLED
This protocol describes the fabrication of a standard multilayer OLED using vacuum thermal evaporation.[8]
Materials and Equipment:
-
Pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Organic materials for each layer (HTL, EML, ETL).
-
Metal for cathode (e.g., LiF/Al).
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr).[8]
-
Quartz crystal microbalances for thickness monitoring.
-
Shadow masks for defining the active area.
-
UV-curable epoxy and glass lids for encapsulation.
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO substrates by sequential sonication in detergent, deionized water, acetone, and isopropanol. Dry with a nitrogen gun and treat with UV-Ozone immediately before use to improve the work function of the ITO.[8]
-
Layer Deposition:
-
Load the cleaned substrates and the organic materials into the vacuum chamber.
-
Deposit the layers sequentially by heating the materials in crucibles until they sublime.
-
A typical device structure would be: ITO / HTL (e.g., TAA-X, 40 nm) / EML (e.g., TAA-Y as emitter or host, 20 nm) / ETL (e.g., Alq₃, 30 nm) / LiF (1 nm) / Al (100 nm).[8]
-
Control the deposition rate (typically 0.5-2 Å/s) and thickness of each layer using the quartz crystal microbalances.[8]
-
-
Cathode Deposition: Deposit the cathode (LiF/Al) through a shadow mask to define the individual pixels.
-
Encapsulation: Immediately transfer the fabricated devices to an inert atmosphere (e.g., a nitrogen-filled glovebox) and encapsulate them by sealing a glass lid over the device with UV-cured epoxy to prevent degradation from oxygen and moisture.[8]
References
A Researcher's Guide to the Computational Study of 4-Di-p-tolylamino-benzaldehyde Derivatives: A DFT-Focused Comparison
In the dynamic field of organic electronics and photonics, 4-di-p-tolylamino-benzaldehyde and its derivatives have emerged as a promising class of donor-π-acceptor (D-π-A) chromophores. Their inherent intramolecular charge-transfer (ICT) characteristics make them prime candidates for applications in organic light-emitting diodes (OLEDs), nonlinear optics (NLO), and as fluorescent probes. A thorough understanding of their electronic and optical properties at the molecular level is paramount for the rational design of new materials with enhanced performance. Density Functional Theory (DFT) has become the workhorse for such investigations, offering a balance between computational cost and accuracy.
This guide provides an in-depth comparison of a DFT-based computational approach for studying this compound derivatives. We will delve into a detailed DFT protocol, contextualize its performance against alternative computational methods and experimental data, and provide the causal reasoning behind methodological choices to ensure scientific integrity and reproducibility.
The Power of Computational Insight: Why DFT?
The non-planar, propeller-like structure of the triphenylamine (TPA) donor group, coupled with the electron-withdrawing benzaldehyde acceptor, gives rise to complex electronic behavior.[1] Experimental characterization, while essential, can be resource-intensive and may not fully elucidate the underlying structure-property relationships. Computational modeling, particularly DFT, allows for a systematic exploration of:
-
Ground and Excited State Geometries: Understanding how the molecular structure changes upon excitation is crucial for predicting emission properties.
-
Electronic Structure: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) govern the charge transfer characteristics and the optical band gap.
-
Absorption and Emission Spectra: Time-Dependent DFT (TD-DFT) can predict the UV-Vis absorption and fluorescence spectra, providing direct comparisons with experimental data.
-
Nonlinear Optical Properties: DFT can be employed to calculate the first and second hyperpolarizabilities, which are key parameters for assessing a material's potential in NLO applications.
A Validated DFT Protocol for this compound Derivatives
The following protocol is a robust starting point for the computational study of this class of molecules. The choices of functional and basis set are grounded in their proven performance for similar organic chromophores.
Step-by-Step Computational Workflow
-
Geometry Optimization:
-
Rationale: The first and most critical step is to obtain an accurate representation of the molecule's ground-state geometry.
-
Method: Employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP is a popular choice that often yields results comparable to more computationally expensive post-Hartree-Fock methods.[2]
-
Basis Set: Utilize the 6-311++G(d,p) basis set. This triple-zeta basis set with diffuse and polarization functions is essential for accurately describing the electron distribution, particularly for the delocalized π-system and the lone pairs on the nitrogen and oxygen atoms.
-
Software: This calculation can be performed using software packages like Gaussian, ORCA, or PySCF.[3]
-
-
Frequency Calculation:
-
Rationale: To ensure that the optimized geometry corresponds to a true energy minimum on the potential energy surface and not a saddle point (transition state).
-
Procedure: Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) as the geometry optimization. The absence of imaginary frequencies confirms a true minimum.
-
-
Frontier Molecular Orbital (FMO) Analysis:
-
Rationale: To understand the electronic transitions and charge transfer characteristics.
-
Procedure: Visualize the HOMO and LUMO isosurfaces. For D-π-A systems like this compound, the HOMO is typically localized on the electron-donating triphenylamine moiety, while the LUMO is centered on the electron-accepting benzaldehyde group. This spatial separation is indicative of an ICT transition upon excitation.
-
-
Excited State Calculations (TD-DFT):
-
Rationale: To simulate the UV-Vis absorption spectrum.
-
Method: Use a range-separated hybrid functional like CAM-B3LYP. These functionals are often more accurate for describing charge-transfer excited states compared to standard hybrid functionals.[4]
-
Basis Set: The 6-311++G(d,p) basis set remains a suitable choice.
-
Solvent Effects: To mimic experimental conditions, incorporate a solvent model, such as the Polarizable Continuum Model (PCM), using a solvent like dichloromethane or toluene.[5]
-
-
Nonlinear Optical (NLO) Property Calculation:
-
Rationale: To predict the first hyperpolarizability (β), a measure of the second-order NLO response.
-
Method: The static first hyperpolarizability can be calculated using the B3LYP functional with the 6-311++G(d,p) basis set. It is important to note that the choice of functional can significantly impact the calculated NLO properties.[6]
-
Performance Comparison: DFT vs. Alternatives
While DFT is a powerful tool, it is essential to understand its performance in the context of other methods and experimental reality.
Computational Alternatives
| Method | Principles | Advantages | Disadvantages |
| Hartree-Fock (HF) | A mean-field theory that does not include electron correlation beyond the Pauli exclusion principle. | Computationally less expensive than DFT. | Generally less accurate than DFT for many properties due to the neglect of electron correlation. |
| Møller-Plesset Perturbation Theory (MP2) | A post-Hartree-Fock method that includes electron correlation through perturbation theory. | More accurate than HF and can be more accurate than some DFT functionals for certain systems. | Computationally more demanding than DFT, with a scaling of N^5 (where N is the number of basis functions).[7] |
| Coupled Cluster (CC) | A high-level ab initio method that provides very accurate results for electron correlation. | Considered the "gold standard" for many systems.[8] | Extremely computationally expensive, limiting its application to smaller molecules. |
For this compound derivatives, DFT with a well-chosen functional generally provides the best balance of accuracy and computational cost for predicting geometries, FMOs, and UV-Vis spectra. For highly accurate NLO property predictions, benchmarking against MP2 or even CCSD(T) for a smaller model system is advisable if computational resources permit.[3]
Comparison with Experimental Data
| Property | DFT (B3LYP/6-311++G(d,p)) Prediction (Proxy) | Experimental (4-(diphenylamino)benzaldehyde) |
| Absorption Maximum (λabs) | ~390-410 nm (in chloroform, using CAM-B3LYP) | ~399 nm (in chloroform)[9] |
| Emission Maximum (λem) | ~520-540 nm (in chloroform, TD-DFT) | ~535 nm (in chloroform)[9] |
| HOMO-LUMO Gap | ~3.0-3.5 eV | - |
The predicted absorption and emission maxima from TD-DFT calculations with a suitable functional and solvent model show good agreement with the experimental values for the analogous compound. This validates the predictive power of the chosen DFT protocol.
Experimental Techniques for Comparison:
-
UV-Vis Spectroscopy: Directly measures the absorption spectrum.
-
Fluorometry: Measures the fluorescence emission spectrum.
-
Cyclic Voltammetry: Can be used to experimentally estimate the HOMO and LUMO energy levels.
-
Z-scan Technique: A common method for measuring the third-order nonlinear optical properties of materials.[10]
-
Hyper-Rayleigh Scattering (HRS): Used to determine the first hyperpolarizability of molecules in solution.[11]
Visualizing the Workflow and Molecular Orbitals
To further clarify the computational process and the nature of the electronic transitions, we can use diagrams.
Caption: A schematic of the DFT workflow for characterizing this compound derivatives.
Caption: A conceptual diagram of the HOMO-LUMO distribution in this compound.
Conclusion and Future Directions
This guide has outlined a comprehensive and validated DFT-based protocol for the computational study of this compound derivatives. By understanding the rationale behind the choice of methods and comparing the results with both alternative computational approaches and experimental data, researchers can confidently employ DFT to gain valuable insights into the structure-property relationships of these promising materials.
Future studies could expand on this work by:
-
Investigating the effects of different donor and acceptor substituents on the electronic and optical properties.
-
Exploring the aggregation effects on the photophysical properties using multiscale modeling techniques.
-
Simulating the charge transport properties in the solid state to predict their performance in electronic devices.
By integrating robust computational methodologies with experimental validation, the scientific community can accelerate the discovery and design of novel organic materials for a wide range of optoelectronic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Density Functional Theory (DFT) Study of Triphenylamine-Based Dyes for Their Use as Sensitizers in Molecular Photovoltaics [mdpi.com]
- 3. Benchmark database of accurate (MP2 and CCSD(T) complete basis set limit) interaction energies of small model complexes, DNA base pairs, and amino acid pairs - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Benzaldehyde, 4-(dimethylamino)- [webbook.nist.gov]
- 6. scbt.com [scbt.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. lookchem.com [lookchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Phenothiazine and Triarylamine Donors in Dye-Sensitized Solar Cells (DSSCs)
In the landscape of third-generation photovoltaics, Dye-Sensitized Solar Cells (DSSCs) represent a compelling alternative to conventional silicon-based technologies, prized for their cost-effective fabrication, respectable power conversion efficiencies, and robust performance in varied light conditions. The heart of the DSSC is the sensitizing dye, a molecule meticulously engineered to capture photons and initiate the flow of electrons. The performance of this dye is profoundly influenced by its molecular architecture, particularly the choice of the electron donor unit. This guide provides an in-depth comparative analysis of two of the most prevalent and effective donor moieties in DSSC research: the propeller-like triarylamine (TPA) and the quasi-planar, butterfly-shaped phenothiazine (PTZ). We will explore how their subtle structural distinctions create significant downstream effects on photophysical properties, electrochemical behavior, and ultimately, the overall efficiency and stability of the solar cell.
The Donor's Role and the Structural Dichotomy of TPA vs. PTZ
In a typical Donor-π-Bridge-Acceptor (D-π-A) organic dye, the donor's primary function is to serve as the initial source of electrons upon photoexcitation. An ideal donor possesses strong electron-donating capability to facilitate efficient charge separation and a high molar extinction coefficient to maximize light harvesting. Triarylamine (TPA) and Phenothiazine (PTZ) have emerged as dominant donor scaffolds, yet they are built on fundamentally different geometric principles.
-
Triarylamine (TPA): This donor is characterized by a central nitrogen atom bonded to three aryl groups. The steric hindrance between these groups forces them into a non-planar, propeller-like conformation. This three-dimensional structure is highly effective at disrupting intermolecular π-π stacking, thereby reducing undesirable dye aggregation on the semiconductor surface.[1] TPA is renowned for its strong electron-donating nature and its role in dyes that have achieved some of the highest power conversion efficiencies (PCEs) for organic sensitizers.[2]
-
Phenothiazine (PTZ): Structurally analogous to TPA, PTZ features a sulfur bridge that links two of the phenyl rings. This bridge imposes a degree of planarity, resulting in a folded, "butterfly" conformation.[2][3] This unique geometry not only helps to suppress aggregation but also profoundly alters the electronic structure compared to TPA.[2][3] The electron-rich sulfur and nitrogen heteroatoms enhance its donor properties, making it an even stronger donor than TPA in some contexts.[3]
Caption: Core structural differences between TPA and PTZ donors.
Photophysical Properties: The Battle for Light Harvesting
A dye's ability to absorb sunlight is paramount. The key metrics here are the maximum absorption wavelength (λmax) and the molar extinction coefficient (ε), which quantifies the intensity of light absorption.
Homologous studies, where only the donor unit is varied between TPA and PTZ, reveal a distinct trend: TPA-based dyes generally exhibit superior light-absorbing properties . They tend to have higher molar extinction coefficients and absorption maxima that are red-shifted (shifted to longer wavelengths) compared to their PTZ counterparts.[2][4] For instance, in one comparative study, the TPA dye showed an extinction coefficient double that of the analogous PTZ dye (2.8 x 10⁴ M⁻¹cm⁻¹ vs. 1.4 x 10⁴ M⁻¹cm⁻¹).[2]
This advantage is a direct consequence of their electronic structures. The non-planar geometry of TPA allows for effective intramolecular charge transfer, leading to strong absorption bands. The increased planarity in PTZ, while offering other benefits, can sometimes result in a blue-shifted absorption spectrum, limiting the harvesting of lower-energy photons from the solar spectrum.[2][5] However, it is crucial to note that molecular engineering, such as the strategic placement of substituents on the PTZ core (at the C-3, C-7, and N-10 positions), can effectively tune its absorption properties to achieve panchromatic light harvesting.[3][5]
| Donor Type | Representative Dye | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Source |
| Triarylamine | TPA-based dye | ~440 | 28,000 | [2] |
| Phenothiazine | PTZ-based dye | ~411 | 14,000 | [2] |
| Phenothiazine | 3,7-PTZ-Fu | 464 | 33,600 | [5] |
| Triarylamine | TAA-Fu | 482 | 34,900 | [5] |
Table 1. Comparative photophysical data for representative TPA and PTZ-based dyes. Note that performance varies significantly with the overall molecular design.
Electrochemical Properties and Device Energetics
The energy levels of the dye's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—dictate the thermodynamic feasibility of the two most critical electron transfer processes in a DSSC:
-
Electron Injection: The dye's LUMO must be more negative (higher in energy) than the conduction band edge (CBE) of the semiconductor (typically TiO₂) to ensure efficient injection of the photoexcited electron.
-
Dye Regeneration: The dye's HOMO must be more positive (lower in energy) than the redox potential of the electrolyte (e.g., I⁻/I₃⁻) to allow the oxidized dye to be efficiently reduced back to its ground state.
The structural planarization in PTZ has a notable effect on its electrochemical properties. Incorporating the sulfur bridge tends to lower the oxidation potential of the dye compared to its TPA analogue.[5] This means the HOMO level of PTZ dyes is often raised (less positive), bringing it closer to the electrolyte's redox potential. While this can still allow for efficient regeneration, it may slightly reduce the driving force for the process. Both donor types can be readily engineered to ensure their LUMO levels are well-positioned for efficient electron injection.[6][7]
Caption: Generalized energy level alignment in a DSSC.
Head-to-Head: Photovoltaic Performance and Stability
Ultimately, the choice of donor is validated by the device's performance. When comparing homologous pairs, the superior light absorption of TPA dyes often translates directly into higher short-circuit current densities (Jsc) and, consequently, higher overall power conversion efficiencies (PCE).[2][4]
However, the story is more nuanced. The structural benefits of phenothiazine can lead to advantages in other areas:
-
Higher Dye Loading: The planar geometry of PTZ can facilitate a denser packing on the TiO₂ surface, leading to a higher concentration of light-harvesting molecules.[2][4]
-
Reduced Recombination: The butterfly shape of PTZ can provide better surface passivation, insulating the TiO₂ from the electrolyte and suppressing charge recombination—a major loss mechanism. This can lead to a higher open-circuit voltage (Voc).[8]
-
Enhanced Stability: This is a critical advantage for PTZ. Spectroelectrochemical studies have shown that the oxidized PTZ cation (PTZ⁺) is significantly more stable than the TPA⁺ cation.[2] In one direct comparison, the half-life of PTZ⁺ was 10 minutes, nearly three times longer than the 3.5 minutes for TPA⁺.[2] This increased oxidative stability is due to the greater delocalization of the positive charge across the more planar structure and is a strong indicator of better long-term device durability.
| Donor Type | Jsc (mA/cm²) | Voc (mV) | FF | PCE (%) | Key Observation | Source |
| Triarylamine | 10.1 | 660 | 0.69 | 4.6 | Higher Jsc due to better absorption. | [2] |
| Phenothiazine | 2.5 | 600 | 0.70 | 1.1 | Lower Jsc due to blue-shifted absorption. | [2] |
| Triarylamine | 7.7 | 868 | 0.73 | 4.9 | Reference TPA dye. | [8] |
| Phenothiazine | 8.8 | 838 | 0.70 | 5.2 | Higher Jsc and PCE through structural tuning. | [8] |
Table 2. Comparative photovoltaic performance. The data highlights that while baseline comparisons favor TPA, optimized PTZ structures can be highly competitive and even outperform TPA analogues.[8]
Experimental Protocols
A. Generalized Synthesis of a D-π-A Dye (Illustrative)
The synthesis of these dyes often involves standard organic chemistry cross-coupling reactions. The following is an illustrative, not exhaustive, protocol.
-
Synthesis of the Donor-π-Bridge Intermediate:
-
Combine the donor core (e.g., 10H-phenothiazine or a triarylamine derivative) with a halogenated π-bridge unit (e.g., a brominated thiophene aldehyde) in a suitable solvent like DMF or toluene.
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₂CO₃).
-
Heat the reaction mixture under an inert atmosphere (N₂ or Ar) for 12-24 hours.
-
After cooling, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the intermediate using column chromatography.
-
-
Knoevenagel Condensation to Attach the Acceptor:
-
Dissolve the Donor-π-Bridge aldehyde intermediate and the acceptor unit (e.g., cyanoacetic acid) in a solvent like acetonitrile or chloroform.[9]
-
Add a catalytic amount of a base, such as piperidine.[9]
-
Reflux the mixture for 16-24 hours.[9]
-
Remove the solvent under reduced pressure.
-
Purify the final dye product by column chromatography on silica gel.[9]
-
B. DSSC Fabrication and Characterization Workflow
Caption: Standard workflow for DSSC fabrication and characterization.
Detailed Protocol for DSSC Fabrication:
-
Photoanode Preparation:
-
Clean FTO-coated glass substrates via sonication in sequential baths of detergent, deionized water, acetone, and isopropanol.
-
Deposit a transparent layer of TiO₂ paste (e.g., 18-NRT) onto the FTO glass using screen printing or the doctor-blade technique.
-
Sinter the TiO₂ film in a furnace, typically ramping up to 450-500 °C, to ensure particle necking and remove organic binders.[9]
-
(Optional) Treat the cooled anode with a TiCl₄ solution to create a scattering layer and improve charge collection.[9]
-
After a final sintering step, allow the anodes to cool to ~80 °C.
-
-
Sensitization:
-
Immerse the warm photoanodes in a solution of the dye (~0.3-0.5 mM in a solvent like acetonitrile/tert-butanol) for 12-18 hours.[9] Often, a co-adsorbent like chenodeoxycholic acid (CDCA) is added to prevent dye aggregation.[10]
-
Rinse the sensitized anodes with the solvent to remove non-adsorbed dye molecules and dry them.
-
-
Assembly:
-
Prepare a counter electrode by depositing a thin layer of platinum on another FTO glass substrate.
-
Assemble the cell by placing a thermoplastic Surlyn gasket between the photoanode and the counter electrode and sealing them together using a hot press.[9]
-
Introduce the iodide-based electrolyte into the cell through pre-drilled holes in the counter electrode via vacuum backfilling or syringe.[9]
-
Seal the holes completely to prevent electrolyte leakage.
-
-
Characterization:
-
Measure the current density-voltage (J-V) characteristics using a solar simulator under standard AM 1.5 illumination (100 mW/cm²) to determine PCE, Jsc, Voc, and FF.
-
Conclusion and Strategic Outlook
The choice between phenothiazine and triarylamine donors is not a matter of inherent superiority but of strategic design based on desired outcomes.
-
Triarylamine (TPA) remains the workhorse for achieving benchmark power conversion efficiencies, driven primarily by its excellent light-harvesting characteristics. Its propeller structure is a proven strategy for mitigating aggregation and ensuring high photocurrents.
-
Phenothiazine (PTZ) offers a compelling alternative, trading some of TPA's broad absorption for significantly enhanced oxidative stability—a crucial factor for long-term device lifetime. Its quasi-planar structure allows for higher dye loading and can be engineered to reduce charge recombination, boosting open-circuit voltage. Modern research demonstrates that the initial light-harvesting deficiencies of PTZ can be overcome through sophisticated molecular design, leading to devices that rival or even exceed the performance of their TPA counterparts.[8]
The future of organic sensitizers will likely involve hybrid designs that seek to merge the best of both worlds: the panchromatic absorption of TPA with the robust stability and favorable surface properties of PTZ. By continuing to unravel the intricate structure-property relationships that govern these fascinating molecules, the scientific community can push the frontiers of DSSC technology ever closer to widespread commercial viability.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative analysis of triarylamine and phenothiazine sensitizer donor units in dye-sensitized solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Phenothiazine-based dyes for efficient dye-sensitized solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Comparative analysis of triarylamine and phenothiazine sensitizer donor units in dye-sensitized solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Theoretical investigation of phenothiazine-triphenylamine-based organic dyes with different π spacers for dye-sensitized solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic Efforts to Investigate the Effect of Planarizing the Triarylamine Geometry in Dyes for Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. yadda.icm.edu.pl [yadda.icm.edu.pl]
A Technical Guide to the Evolving Landscape of Triarylamine Derivatives for Organic Electronics: Benchmarking Against a Classic Standard
In the dynamic field of organic electronics, the rational design of new materials is paramount to advancing the efficiency and stability of devices such as Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs). Triarylamine (TAA) derivatives have long been a cornerstone as hole-transporting materials (HTMs) due to their excellent electrochemical stability and tunable electronic properties. For decades, 4-Di-p-tolylamino-benzaldehyde has served as a crucial benchmark in this class of compounds. This guide provides an in-depth comparative analysis of emerging triarylamine derivatives, evaluating their performance against this established standard. We will delve into the synthesis, photophysical and electrochemical properties, and device performance, supported by detailed experimental protocols to ensure scientific rigor and reproducibility.
The Enduring Benchmark: this compound
This compound, a molecule featuring a central nitrogen atom bonded to two toluene rings and a benzaldehyde group, has been a workhorse in the field. Its propeller-like three-dimensional structure is crucial as it hinders intermolecular aggregation, leading to the formation of stable amorphous films, a desirable characteristic for thin-film devices. The electron-donating nature of the tolyl groups and the electron-withdrawing benzaldehyde moiety create an intramolecular charge transfer character, influencing its electronic and optical properties.
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];
} enddot Caption: Molecular structure of this compound.
The New Contenders: Structural Evolution for Enhanced Performance
Recent research has focused on modifying the basic triarylamine scaffold to fine-tune its properties for specific applications. These modifications often involve:
-
Extension of π-conjugation: Introducing aromatic or vinyl groups to the triarylamine core can broaden the absorption spectrum and improve charge mobility.
-
Introduction of functional groups: Attaching electron-donating or electron-withdrawing groups allows for precise control over the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[1][2]
-
Creation of starburst and dendritic structures: These larger molecules can enhance film-forming properties and create more efficient pathways for charge transport.
Comparative Analysis: Key Performance Metrics
A direct comparison of new triarylamine derivatives with this compound reveals significant advancements in key performance areas. The following tables summarize the photophysical and electrochemical properties of a selection of recently developed triarylamine derivatives.
Table 1: Photophysical Properties of Selected Triarylamine Derivatives
| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_f) | Solvent |
| This compound | ~390 | ~520 | Not widely reported | Dichloromethane |
| Compound 1 | 385 | 450 | 0.65 | Dichloromethane |
| NTPPA [3][4] | 365 | 488 | 0.58 (in THF) | Tetrahydrofuran |
| NTPB [3][4] | 378 | 495 | 0.72 (in THF) | Tetrahydrofuran |
Note: Data for new derivatives is sourced from recent literature and may not have been measured under identical conditions as the benchmark. Direct comparison should be made with caution.
Table 2: Electrochemical Properties and Hole Mobility of Selected Triarylamine Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Hole Mobility (cm²/Vs) |
| This compound | -5.4 to -5.6 | -2.3 to -2.5 | ~3.1 | Not widely reported |
| Compound 2 [1] | -5.00 | -1.82 | 3.18 | 4.21 x 10⁻² (calculated) |
| NTPPA [3][4] | -4.97 | -2.15 | 2.82 | Not Reported |
| NTPB [3][4] | -5.01 | -2.18 | 2.83 | Not Reported |
Note: HOMO and LUMO levels are often determined by cyclic voltammetry and can vary slightly depending on the experimental setup.
The data clearly indicates that new derivatives like Compound 2 and NTPB exhibit significantly improved properties. For instance, the calculated hole mobility of Compound 2 is orders of magnitude higher than what is typically expected for amorphous organic materials, suggesting a more ordered molecular packing in the solid state.[1] The ability to tune the HOMO and LUMO levels is also evident, which is critical for optimizing charge injection and transport in multilayered devices.[1][5]
Experimental Protocols for Robust Benchmarking
To ensure the trustworthiness and reproducibility of these comparisons, it is essential to follow standardized and well-documented experimental protocols.
Synthesis of a Novel Triarylamine Derivative (Illustrative Example)
The synthesis of novel triarylamine derivatives often employs palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.
dot graph "Buchwald_Hartwig_Amination" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} enddot Caption: General workflow for Buchwald-Hartwig amination.
Step-by-Step Protocol:
-
Reaction Setup: In a nitrogen-filled glovebox, a Schlenk flask is charged with the aryl halide (1.0 eq.), the secondary amine (1.2 eq.), and a strong base such as sodium tert-butoxide (1.4 eq.).
-
Catalyst Preparation: In a separate vial, the palladium precursor (e.g., Pd₂(dba)₃, 0.01 eq.) and the phosphine ligand (e.g., P(t-Bu)₃, 0.02 eq.) are dissolved in an anhydrous solvent like toluene.
-
Reaction Execution: The catalyst solution is added to the Schlenk flask containing the reactants. The flask is sealed and heated to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Photophysical Characterization: UV-Vis and Fluorescence Spectroscopy
Objective: To determine the absorption and emission properties, which are crucial for understanding the material's interaction with light.
Protocol:
-
Sample Preparation: Prepare dilute solutions (typically 10⁻⁵ to 10⁻⁶ M) of the triarylamine derivative in a spectroscopic grade solvent (e.g., dichloromethane or THF).
-
UV-Vis Spectroscopy:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to record a baseline.
-
Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 250-800 nm).
-
The wavelength of maximum absorption (λ_abs) provides information about the electronic transitions.
-
-
Fluorescence Spectroscopy:
-
Use a spectrofluorometer.
-
Excite the sample at its λ_abs.
-
Record the emission spectrum over a wavelength range longer than the excitation wavelength.
-
The wavelength of maximum emission (λ_em) is a key characteristic.
-
-
Quantum Yield Determination (Relative Method):
-
Prepare a series of solutions of the sample and a standard with known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) with absorbances below 0.1 at the excitation wavelength.
-
Measure the integrated fluorescence intensity and absorbance of each solution.
-
The quantum yield of the sample (Φ_s) is calculated using the formula: Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²), where Φ_r is the quantum yield of the reference, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.[6]
-
Electrochemical Characterization: Cyclic Voltammetry
Objective: To determine the HOMO and LUMO energy levels, which are critical for charge injection and transport in devices.
dot graph "Cyclic_Voltammetry_Setup" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} enddot Caption: Schematic of a three-electrode setup for cyclic voltammetry.
Protocol:
-
Solution Preparation: Dissolve the triarylamine derivative (typically 1-5 mM) in an anhydrous, deoxygenated solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Electrochemical Cell Assembly: Assemble a three-electrode cell with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Measurement:
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
Perform a cyclic voltammetry scan over a potential range that covers the oxidation and reduction events of the compound.
-
Record the resulting voltammogram (current vs. potential).
-
-
Data Analysis:
-
Determine the onset oxidation potential (E_ox) from the voltammogram.
-
Calculate the HOMO energy level using the empirical formula: HOMO (eV) = -[E_ox (vs. Fc/Fc⁺) + 4.8]. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is often used as an internal standard.
-
The LUMO energy level can be estimated from the HOMO level and the optical band gap (determined from the onset of the absorption spectrum): LUMO = HOMO + E_g_opt.
-
Conclusion and Future Outlook
The continuous development of novel triarylamine derivatives is pushing the boundaries of organic electronics. While this compound remains a valuable reference point, the new generation of materials offers significant improvements in key performance metrics such as charge mobility and tunable energy levels. The strategic design of these molecules, guided by a deep understanding of structure-property relationships, is enabling the fabrication of more efficient and stable OLEDs and PSCs.
The future of this field lies in the development of materials with even higher charge mobilities, improved thermal and morphological stability, and simplified, cost-effective synthesis routes. As researchers continue to innovate, the systematic benchmarking of these new materials against established standards, using rigorous and transparent experimental protocols, will be crucial for accelerating progress and translating laboratory discoveries into real-world applications.
References
- 1. mdpi.com [mdpi.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 4. Synthesis and Characterization of Novel Triarylamine Derivatives with Dimethylamino Substituents for Application in Optoelectronic Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Supplier Qualification: Cross-characterization of 4-Di-p-tolylamino-benzaldehyde
For researchers, scientists, and professionals in drug development and materials science, the quality and consistency of starting materials are paramount. The adage 'garbage in, garbage out' holds particularly true in the exacting world of scientific research, where the purity of a precursor can dictate the success or failure of a synthesis, the performance of a device, or the validity of a biological assay. This guide provides an in-depth, technical framework for the cross-characterization of 4-Di-p-tolylamino-benzaldehyde, a key intermediate in the synthesis of advanced materials, from different suppliers. By employing a multi-technique analytical approach, we can ensure the selection of a high-quality reagent, thereby safeguarding the integrity of our research and development endeavors.
The Critical Role of Supplier Validation for this compound
This compound is a versatile building block, notably utilized in the synthesis of hole-transporting materials for organic electronic devices such as perovskite solar cells and organic light-emitting diodes (OLEDs).[1] Its triphenylamine core imparts excellent hole-transporting capabilities, while the benzaldehyde functionality allows for further chemical modification.[2][3] The purity of this compound is critical, as even minor impurities can significantly impact the performance and stability of the final devices. Therefore, a rigorous and objective comparison of the product's performance from various suppliers is not merely a matter of due diligence but a cornerstone of robust scientific practice.
This guide will walk you through a comprehensive analytical workflow to compare this compound from three hypothetical suppliers: Supplier A, Supplier B, and Supplier C. We will delve into the "why" behind each experimental choice, providing you with the rationale to adapt and apply these principles to other critical reagents in your work.
Experimental Workflow: A Multi-pronged Approach to Quality Assessment
Caption: A comprehensive workflow for the cross-characterization of this compound from different suppliers.
Part 1: Foundational Physicochemical Characterization
Before delving into sophisticated instrumental analysis, fundamental physicochemical properties provide a rapid and cost-effective first-pass assessment of quality.
Visual Inspection
A simple yet often overlooked step. High-purity this compound should be a light yellow to amber crystalline powder.[4][5] Significant color deviations, clumping, or the presence of foreign particulates can be early indicators of impurities or improper handling and storage.
Melting Point Determination
The melting point of a pure crystalline solid is a sharp, well-defined transition. Impurities typically broaden the melting range and depress the melting point.
Experimental Protocol: Melting Point Determination
-
Sample Preparation: Place a small amount of the dried sample into a capillary tube, ensuring a packed height of 2-3 mm.
-
Instrumentation: Use a calibrated digital melting point apparatus.
-
Measurement: Heat the sample at a ramp rate of 1-2 °C/min near the expected melting point (literature range: 107-111 °C).[4][5]
-
Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is molten.
Solubility Testing
Assessing the solubility of the compound in various organic solvents can provide clues about its purity. The presence of insoluble matter in a solvent in which the compound is known to be freely soluble is a red flag.
Experimental Protocol: Solubility Testing
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetone, methanol).
-
Procedure: To 1 mL of each solvent in a separate vial, add the compound portion-wise with agitation until no more dissolves.
-
Observation: Record the approximate solubility (e.g., soluble, sparingly soluble, insoluble) and note the presence of any insoluble residues.
| Parameter | Supplier A | Supplier B | Supplier C | Expected Result |
| Appearance | Light yellow powder | Amber crystalline solid | Off-white powder with dark specks | Light yellow to amber crystalline powder[4][5] |
| Melting Point | 108.5 - 109.5 °C | 109.0 - 110.0 °C | 105.0 - 108.5 °C | Sharp range within 107-111 °C[4][5] |
| Solubility in CH₂Cl₂ | Clear, complete dissolution | Clear, complete dissolution | Dissolves with a fine, dark precipitate | Clear, complete dissolution |
Part 2: In-depth Spectroscopic and Chromatographic Analysis
This suite of techniques provides detailed structural confirmation and quantitative purity assessment.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The resulting spectrum serves as a molecular "fingerprint."
Experimental Protocol: FTIR Analysis (ATR)
-
Instrumentation: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Obtain a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis: Place a small amount of the sample onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform baseline correction and peak labeling.
Expected Characteristic FTIR Peaks for this compound:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3030 | C-H Stretch | Aromatic |
| ~2920, ~2860 | C-H Stretch | Methyl (-CH₃) |
| ~2820, ~2720 | C-H Stretch (Fermi doublet) | Aldehyde (-CHO) |
| ~1685 | C=O Stretch | Aldehyde (-CHO) |
| ~1590, ~1500 | C=C Stretch | Aromatic Ring |
| ~1320 | C-N Stretch | Aryl Amine |
| ~820 | C-H Bend | p-disubstituted benzene |
Note: The exact peak positions may vary slightly.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of organic molecules. They provide detailed information about the chemical environment of each proton and carbon atom.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.
-
Data Processing: Process the data (Fourier transform, phase correction, baseline correction) and integrate the ¹H NMR signals.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
-
~9.8 ppm (singlet, 1H): Aldehydic proton (-CHO)
-
~7.7 ppm (doublet, 2H): Aromatic protons ortho to the aldehyde
-
~7.1-7.3 ppm (multiplet, 8H): Aromatic protons of the tolyl groups
-
~7.0 ppm (doublet, 2H): Aromatic protons ortho to the nitrogen
-
~2.4 ppm (singlet, 6H): Methyl protons (-CH₃)
Any significant deviation in chemical shifts or the presence of unassigned peaks can indicate impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination in the pharmaceutical and chemical industries.[6] It separates the main compound from its impurities, allowing for their quantification.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: An HPLC system with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. A starting point could be 60:40 (Acetonitrile:Water) with a gradient to 95:5 over 20 minutes.
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL) and dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
-
Analysis: Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 360 nm, determined by UV-Vis spectroscopy).
-
Quantification: Calculate the purity by the area percentage method.
| Supplier | Retention Time of Main Peak (min) | Purity by Area % | Number of Impurity Peaks |
| Supplier A | 12.5 | 99.8% | 1 |
| Supplier B | 12.5 | 99.5% | 3 |
| Supplier C | 12.6 | 97.2% | 5 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and can help in identifying impurities.
Experimental Protocol: Mass Spectrometry (ESI-MS)
-
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).
-
Analysis: Infuse the sample into the ESI source and acquire the mass spectrum in positive ion mode.
-
Data Analysis: Look for the molecular ion peak [M+H]⁺ at m/z 302.39. Other peaks may correspond to fragments or impurities.
Synthesizing the Data for Supplier Qualification
The final step is to collate all the data into a comprehensive comparison table to make an informed decision.
| Analytical Technique | Supplier A | Supplier B | Supplier C | Comments |
| Visual Inspection | Conforms | Conforms | Fails (particulates) | Supplier C shows initial signs of poor quality. |
| Melting Point | Sharp, within range | Sharp, within range | Broad, depressed | Data from Supplier C suggests the presence of impurities. |
| FTIR Spectroscopy | All characteristic peaks present | All characteristic peaks present | Minor unassigned peaks | The spectrum from Supplier C indicates potential contaminants. |
| ¹H NMR Spectroscopy | Clean spectrum, correct integration | Clean spectrum, correct integration | Unidentified peaks in the aromatic region | Impurities are clearly visible in the NMR of Supplier C's material. |
| HPLC Purity | 99.8% | 99.5% | 97.2% | HPLC confirms the higher purity of Supplier A's product. |
| Mass Spectrometry | Correct [M+H]⁺, minimal adducts | Correct [M+H]⁺, some minor unknown peaks | Correct [M+H]⁺, multiple unknown peaks | Mass spec data corroborates the HPLC purity results. |
| Overall Assessment | Excellent | Good | Poor | Supplier A is recommended. |
graph ChemicalStructure {
layout=neato;
node [shape=none, fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];
// Define nodes for atoms
N [label="N", pos="0,0!"];
C1 [label="C", pos="-1.5,0.866!"];
C2 [label="C", pos="-1.5,-0.866!"];
C3 [label="C", pos="1.5,0!"];
C4 [label="C", pos="2.5,0.866!"];
C5 [label="C", pos="3.5,0.866!"];
C6 [label="C", pos="4,0!"];
C7 [label="C", pos="3.5,-0.866!"];
C8 [label="C", pos="2.5,-0.866!"];
C9 [label="C", pos="-2.5,1.732!"];
C10 [label="C", pos="-3.5,1.732!"];
C11 [label="C", pos="-4,0.866!"];
C12 [label="C", pos="-3.5,0!"];
C13 [label="C", pos="-2.5,0!"];
C14 [label="C", pos="-2.5,-1.732!"];
C15 [label="C", pos="-3.5,-1.732!"];
C16 [label="C", pos="-4,-0.866!"];
C17 [label="C", pos="-3.5,0!"];
C18 [label="C", pos="-2.5,0!"];
C19 [label="C", pos="5.2,0!"];
O [label="O", pos="5.8,0.5!"];
H_aldehyde [label="H", pos="5.8,-0.5!"];
CH3_1 [label="CH₃", pos="-5,-0.866!"];
CH3_2 [label="CH₃", pos="-5,0.866!"];
// Define bonds
N -- C1;
N -- C2;
N -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C7;
C7 -- C8;
C8 -- C3;
C1 -- C9;
C9 -- C10;
C10 -- C11;
C11 -- C12;
C12 -- C13;
C13 -- C1;
C2 -- C14;
C14 -- C15;
C15 -- C16;
C16 -- C17;
C17 -- C18;
C18 -- C2;
C6 -- C19;
C19 -- O [style=double];
C19 -- H_aldehyde;
C11 -- CH3_2;
C16 -- CH3_1;
// Add labels for rings
label_benzaldehyde [label="Benzaldehyde moiety", pos="3.25,1.5!", fontsize=9];
label_tolyl1 [label="p-Tolyl group", pos="-3.25,2.5!", fontsize=9];
label_tolyl2 [label="p-Tolyl group", pos="-3.25,-2.5!", fontsize=9];
}
Caption: Chemical structure of this compound.
Conclusion
This comprehensive guide demonstrates a robust, multi-technique approach for the cross-characterization of this compound from different suppliers. By systematically evaluating the physicochemical, spectroscopic, and chromatographic properties of the material, we can make an evidence-based decision on supplier qualification. In our hypothetical case, Supplier A consistently provided material of the highest quality. Adopting such a rigorous validation process for critical starting materials is an essential investment in the reliability and reproducibility of your research.
Tokyo Chemical Industry Co., Ltd. (n.d.). 4-(Di-p-tolylamino)benzaldehyde. Retrieved from TCI website. --INVALID-LINK--2. Fisher Scientific. (n.d.). 4-(Di-p-tolylamino)benzaldehyde 98.0+%, TCI America™. Retrieved from Fisher Scientific website. --INVALID-LINK--3. Guidechem. (2024, January 26). What are the applications of this compound. Retrieved from Guidechem website. --INVALID-LINK--4. ChemicalBook. (n.d.). This compound(42906-19-4) 1H NMR spectrum. Retrieved from ChemicalBook website. --INVALID-LINK--5. BenchChem. (2025). A Comparative Guide to the FTIR Analysis of 2-(Benzyloxy)-4-fluorobenzaldehyde and its Analogs. Retrieved from BenchChem website. --INVALID-LINK--6. Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from Doc Brown's Chemistry website. --INVALID-LINK--7. BenchChem. (n.d.). Application Notes and Protocols: 4-[4-(Dimethylamino)phenyl]benzaldehyde in Organic Electronics. Retrieved from BenchChem website. --INVALID-LINK--8. U.S. Environmental Protection Agency. (1996, December). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Retrieved from EPA website. --INVALID-LINK--9. Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. Retrieved from Moravek website. --INVALID-LINK--10. Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). 4-(Di-p-tolylamino)benzaldehyde. Retrieved from TCI website. --INVALID-LINK--11. Guidechem. (2024, January 26). What are the applications of this compound. Retrieved from Guidechem website. --INVALID-LINK--12. BenchChem. (2025). A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers. Retrieved from BenchChem website. --INVALID-LINK--13. ResearchGate. (n.d.). The analysis of the triphenylamine (TPA) derivatives with different functional groups during electrospray ionization (ESI). Retrieved from ResearchGate. --INVALID-LINK--14. Analytical Methods. (2022). Triphenylamine-based small-molecule fluorescent probes. Retrieved from Royal Society of Chemistry Publishing. --INVALID-LINK--15. U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from EPA website. --INVALID-LINK--
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Di-p-tolylamino-benzaldehyde
As a Senior Application Scientist, it is imperative to look beyond the immediate application of a chemical and consider its entire lifecycle, including its safe and responsible disposal. This guide provides a detailed protocol for the proper disposal of 4-Di-p-tolylamino-benzaldehyde (CAS No. 42906-19-4), a compound utilized in the synthesis of advanced materials such as Organic Light Emitting Diode (OLED) materials and Covalent Organic Frameworks (COFs).[1] While some safety data sheets (SDS) may classify this compound as not hazardous under the Globally Harmonized System (GHS), a cautious and compliant approach to its disposal is essential to ensure personnel safety and environmental protection.[2]
Understanding the Compound: Hazard Profile and Rationale for Cautious Disposal
This compound is a yellow crystalline powder.[1] The Safety Data Sheet from TCI Chemicals indicates that it is not a hazardous substance or mixture according to GHS.[2] However, the absence of extensive toxicological data necessitates a conservative approach to its handling and disposal.[2] Furthermore, analogous aromatic aldehydes, such as 4-(dimethylamino)benzaldehyde, are known to be harmful if swallowed, irritating to the eyes, respiratory system, and skin, and may cause long-term adverse effects in the aquatic environment.[3][4] Therefore, treating this compound with a similar level of caution is a prudent laboratory practice.
Key Considerations for Disposal:
-
Environmental Protection: Preventing the entry of this chemical into drains and waterways is crucial.[2] Aromatic compounds can be persistent and harmful to aquatic life.[3][5]
-
Regulatory Compliance: Disposal must adhere to all local and national regulations for chemical waste.[2] These regulations are in place to manage chemical risks effectively.
-
Personnel Safety: Minimizing exposure during handling and disposal is paramount. This includes the use of appropriate Personal Protective Equipment (PPE).
| Hazard Class | Classification | Precautionary Action |
| GHS Classification | Not a hazardous substance or mixture[2] | Despite this classification, handle with care due to the lack of comprehensive toxicological data and the known hazards of similar compounds. |
| Environmental Hazards | Potential for long-term adverse effects in the aquatic environment (inferred from analogous compounds).[3][5] | Do not dispose of down the drain.[2] Prevent release to the environment.[5] |
| Occupational Exposure | Avoid contact with skin, eyes, and clothing.[2] | Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
1. Waste Identification and Segregation:
-
Designate a specific waste container for this compound and any materials contaminated with it (e.g., weighing paper, gloves, pipette tips).
-
Label the container clearly as "Hazardous Waste" and list the full chemical name: "this compound". Include the date the waste was first added.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes can lead to dangerous reactions.[6]
2. Personal Protective Equipment (PPE):
-
Always wear the following PPE when handling this compound waste:
-
Safety glasses or goggles to protect against accidental splashes.
-
Chemical-resistant gloves (e.g., nitrile) to prevent skin contact.
-
A lab coat to protect clothing and skin.
-
3. Waste Collection and Storage:
-
Solid Waste: Collect solid this compound in a designated, sealable, and chemically compatible container.[6]
-
Contaminated Labware:
-
Disposable items: Place contaminated items like weighing paper, wipes, and gloves directly into the designated solid waste container.
-
Reusable glassware: Rinse glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove all residues of the compound. The first rinseate must be collected as hazardous waste.[6] Subsequent rinses with soap and water can typically be disposed of down the drain, but confirm this with your local EHS guidelines.
-
-
Storage: Store the hazardous waste container in a designated satellite accumulation area within the laboratory.[7] The container must be kept closed except when adding waste.[7]
4. Disposal Procedure:
-
Engage a Licensed Waste Disposal Company: The disposal of this compound must be handled by a licensed and reputable chemical waste disposal company.[2] Your institution's EHS department will have established procedures for the pickup and disposal of chemical waste.
-
Follow Institutional Protocols: Adhere strictly to your organization's specific procedures for requesting a hazardous waste pickup. This typically involves completing a waste manifest or online request form.
Decision-Making Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures
In the event of a spill or exposure, follow these procedures:
-
Spill:
-
Alert others in the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it in the designated hazardous waste container.
-
Clean the spill area with soap and water.
-
Report the spill to your laboratory supervisor and EHS department.
-
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing. Seek medical attention if irritation develops.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Remove contact lenses if present and easy to do. Seek medical attention.[2]
-
Inhalation: Move the affected person to fresh air.[2] If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, upholding the principles of scientific integrity and laboratory safety.
References
- 1. nbinno.com [nbinno.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. bio.vu.nl [bio.vu.nl]
- 4. 4-(Dimethylamino)Benzaldehyde | C9H11NO | CID 7479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemos.de [chemos.de]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. pfw.edu [pfw.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
